molecular formula C6H13NO B3150080 3-Amino-3-cyclopropylpropan-1-ol CAS No. 683220-79-3

3-Amino-3-cyclopropylpropan-1-ol

Cat. No.: B3150080
CAS No.: 683220-79-3
M. Wt: 115.17 g/mol
InChI Key: UELSFEZAVWXJFT-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSFEZAVWXJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characteristics of Cyclopropyl-Substituted Amino Alcohols: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohols are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for beta-blockers, sphingosine-1-phosphate receptor modulators, and numerous central nervous system (CNS) therapeutics. However, optimizing these scaffolds often requires a delicate balance between basicity, lipophilicity, and metabolic stability. The incorporation of a cyclopropyl ring—either adjacent to the amine or embedded within the carbon backbone—has emerged as a highly effective bioisosteric strategy.

As an application scientist, I have structured this technical guide to move beyond empirical observations, detailing the causality behind the physicochemical shifts induced by cyclopropyl substitution. By understanding the stereoelectronic fundamentals, drug development professionals can rationally deploy this motif to enhance target affinity, improve membrane permeability, and extend biological half-life.

Conformational Dynamics: The "Conformational Clamp"

The cyclopropyl group is widely prized in drug discovery for its ability to act as a "conformational clamp" 1. Unlike flexible linear alkyl chains or freely rotating isopropyl groups, the three-membered carbocycle is characterized by significant ring strain (approximately 27.5 kcal/mol) due to its compressed 60° C-C-C bond angles.

This rigidity restricts rotation around adjacent single bonds, pre-organizing the amino alcohol into a specific, low-energy bioactive shape (frequently the s-trans conformation). By locking the molecule into this geometry, the entropic penalty typically incurred when a flexible ligand binds to a rigid receptor pocket is drastically reduced, leading to a more favorable free energy of binding (ΔG) and enhanced target affinity 2.

Workflow A Cyclopropyl Amino Alcohol B Conformational Clamp A->B C Inductive Effect (s-character) A->C D Strong C-H Bonds A->D B1 Reduced Entropic Penalty B->B1 C1 Lower Amine pKa C->C1 D1 CYP450 Resistance D->D1 B2 Enhanced Target Affinity B1->B2 C2 Increased LogD (pH 7.4) C1->C2 D2 Metabolic Stability D1->D2

Figure 1: Physicochemical and pharmacological enhancements of cyclopropyl substitution.

Physicochemical Property Modulation: pKa and Lipophilicity

The most profound, yet often misunderstood, impact of cyclopropyl substitution on an amino alcohol is its stereoelectronic effect on the amine's basicity (pKa) and the molecule's pH-dependent lipophilicity (LogD).

The Stereoelectronic Causality

According to the Walsh orbital model, the strained C-C bonds in a cyclopropane ring possess unusually high p-character. To compensate, the exocyclic bonds (such as the C-H and C-N bonds) are forced to adopt higher s-character, approximating sp2 hybridization. Because s-orbitals are closer to the nucleus, a carbon with high s-character is more electronegative. Consequently, the cyclopropyl ring exerts a strong electron-withdrawing inductive effect on the adjacent amine.

This inductive effect stabilizes the neutral free base and destabilizes the protonated ammonium cation, causing a significant drop in pKa. As shown in the data below, replacing an isopropyl group with a cyclopropyl group drops the amine pKa by ~1.5 units 34.

Impact on Membrane Permeability (LogD)

While the intrinsic lipophilicity (LogP) of a cyclopropyl group is slightly lower than that of an isopropyl group 5, its effect on the distribution coefficient (LogD) at physiological pH (7.4) is highly favorable. At pH 7.4, an isopropylamine (pKa ~10.63) is >99.9% protonated. In contrast, a cyclopropylamine (pKa ~9.10) has a significantly higher fraction of the neutral, unionized species (~2.0%). Because only the neutral species efficiently crosses lipid bilayers, cyclopropyl substitution drastically enhances membrane permeability without increasing the overall hydrophobic burden of the drug.

Quantitative Data Summary
Physicochemical ParameterIsopropylamineCyclopropylaminePropylamine
Structural Classification Branched AlkylAlicyclic RingLinear Alkyl
Amine pKa (Experimental) ~10.63~9.10~10.71
LogP (Intrinsic Lipophilicity) ~0.26~0.07~0.48
Calculated Neutral Fraction (pH 7.4) ~0.06%~2.00%~0.05%
Relative Membrane Permeability LowHighLow
CYP450 Oxidative Liability High (C-H abstraction)Low (Strong C-H bonds)High

Metabolic Stability and ADME Optimization

Metabolic degradation, particularly via Cytochrome P450 (CYP) enzymes, is a primary liability for aliphatic amino alcohols. CYP-mediated N-dealkylation and aliphatic hydroxylation rely on the abstraction of a hydrogen atom from the carbon backbone.

Because of the increased s-character in the exocyclic bonds of the cyclopropane ring, the C-H bonds are shorter and possess a higher bond dissociation energy compared to standard alkanes. This thermodynamic barrier makes the cyclopropyl moiety highly resistant to oxidative metabolism 2. Replacing an N-isopropyl or N-ethyl group with an N-cyclopropyl group is a proven tactic to block metabolic soft spots and extend a compound's pharmacokinetic half-life.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing artifacts during the synthesis and physicochemical profiling of cyclopropyl-substituted amino alcohols.

Protocol 1: Determination of LogD (pH 7.4) via Shake-Flask LC-MS

Purpose: To accurately quantify the pH-dependent lipophilicity of highly basic amino alcohols.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve the cyclopropyl amino alcohol analyte in the mutually saturated PBS phase at a concentration of 100 μM.

  • Partitioning: Transfer 1 mL of the spiked PBS and 1 mL of the saturated octanol into a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any microemulsions.

  • Quantification: Carefully sample both the aqueous and organic phases. Dilute appropriately and analyze via LC-MS/MS using a standard curve.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only valid if the total recovery is >95%. If recovery is lower, suspect adsorption to the glass vial or precipitation, and repeat with a lower initial concentration.

  • Calculation: LogD = Log10([Analyte]octanol / [Analyte]aqueous).

Protocol 2: Stereocontrolled Synthesis of Cyclopropane-Embedded γ-Amino Alcohols

Purpose: Constructing conformationally constrained amino alcohols via zinc homoenolates 6.

  • Cyclopropanol Generation: Subject a carboxylic ester to the Kulinkovich reaction using ethylmagnesium bromide (EtMgBr) in the presence of catalytic titanium tetraisopropoxide (Ti(OiPr)4) to yield the 1-substituted cyclopropanol.

  • Homoenolate Formation: In a dry, inert atmosphere (Schlenk line), treat the cyclopropanol with diethylzinc (Et2Zn). This cleaves the C-C bond, generating an enolized zinc homoenolate that acts as a β-hydroxycyclopropyl anion equivalent.

  • Imine Addition: Introduce a chiral N-tert-butanesulfinyl imine to the reaction mixture at low temperature (-78°C).

  • Ring Closure: Allow the reaction to slowly warm to room temperature. The homoenolate will engage the imine through a highly diastereoselective Mannich addition followed by ring closure.

  • Self-Validation Checkpoint (Stereochemical Purity): Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, concentrate, and analyze the crude mixture via 1H-NMR. The diastereomeric ratio (d.r.) must be determined prior to column chromatography to ensure the intrinsic stereoselectivity of the reaction is accurately recorded.

Conclusion

The cyclopropyl group is far more than a simple structural spacer; it is a sophisticated stereoelectronic tool. By embedding a cyclopropyl moiety into an amino alcohol scaffold, drug developers can simultaneously restrict conformational flexibility, lower amine basicity, drastically improve physiological membrane permeability, and shield the molecule from CYP450-mediated degradation. Mastery of these physicochemical principles allows for the rational design of highly potent, metabolically stable therapeutics.

References

  • BenchChem. "The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEltXoddkqxRNUR_69Gg9ypkGu7FZ55fFpsAM2QmNSYMclvEA3Ot_iYZU7VNjWq6Z_QLCD7koVhON2FQmfBLwGkhXIPnQggLteFPSJTeshHo4V2QWAPMB_-rtNgfzUyGclzscdz9P7-aAwxZdjBptRb6KaLBijoAKmdRkl7Cv2r9eM_lSISrMncjqUUlGR6bJUTgjq9xdg1fupammkQjcfI6UamInHL3-eTwajyX-9t5fmP0I-5swLdz-ebDuypkID7VKRLvC5QWqyJxTZDmv640lCO6mQlDKTn8dxo4YBs4OR1]
  • Journal of Medicinal Chemistry (ACS). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDTXlRJlbWWZXj0izqYyxFv-_qDJZ52ciHoXQV79ux0Y2RArX1jSlaJzw353neJ3dslQBa9o54CYMHAAFhcYW5Ia5aId6XnAOtJq5pWoG6r1-D96jdBya0jYiXrCCyGac3Z6v7Vw6jmVCmj_djjEhd1z9VkAY1wwpBirZyYrCf9qzmp81UmOzTaexWiZI6CBcGm5m2BvQsF6tASEB7fbfb_RM=]
  • Beilstein Journal of Organic Chemistry. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbYcMxAtnY0bcUrddZKXU_yZBEAS6aGcWD-WWGKN9RCJCxwtwc7b5bR96rikyT5Jm67502YVq-UWbzzum_evnGxgq9w7rOycQDRfV3Hixcs4JQLJirglOQbGfqnZM4cWTWTDqeAbvCnB0I2ZTErRs9_vaOW-ZwEzEzaDE=]
  • ResearchGate. "Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG00bx5A9ZAQGcb8gfTKNYAFas9t4ZO834vgUIB0XXVrVg6k7V6Wxpfl0q7esVtXjsePYAJ_Iyd2Wy1l8b4pkYAk17fR81oBRakulPPR21Mq5C_v_l7hgjGLZ2b01fkk7ADofGDhBEej5MiZlsfM0GHfplS5YKPmrWZeoTyUvukX2U6Uuujhz1OElG2tiN9yLxfTYTuwJf0hgziY_6P_-0VSkW3ylSrESJfBsrxB4gVbokidACZboE2lxFm6yEXlWAd5Y_oJp0o1PhDLkTurFWhMspkJyLfPMI9AdItyWPG-aMPqyighrih8-1YL3M=]
  • ChemicalBook. "Cyclopropylamine | 765-30-0."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ2kAYTaivI4vIpHNNGz61kJquGqEg8OKneb0CIRuOX5IxzXi8qVosrCwVcRom-kzJJajeueovHI4Jx_Mf7F2WyGAAtmdiUX0ylN8MfDNL_pX2bR77XybZUQVFc3a7gnH4e5xSdl2DjR4DaNohzUzmISV5yGCzFfWISb4xd0LB]
  • Wikipedia / FooDB. "Isopropylamine."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaT1q6LP5WOGVPZWH_Lq6xNCuQQAZXgvsFXrdNxPsmBGLCBDU9u1ys7i375a51tZ5YifhnRzfXdz7VmfI2iFp3cK53GsPjaF227nImOnNUhcYJ8HoRZ0qzqniM_kfOxi_jH7tYVdA=]

Sources

Solubility Profile and Physicochemical Characterization of 3-Amino-3-cyclopropylpropan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of solvents in preclinical drug development and synthetic methodology requires a rigorous understanding of a molecule’s physicochemical landscape. 3-Amino-3-cyclopropylpropan-1-ol (Free Base CAS: 683220-79-3; Hydrochloride Salt CAS: 958027-99-1) is a highly versatile bifunctional building block. It is prominently utilized in the synthesis of complex tricyclic scaffolds, such as potent BCL6 inhibitors for oncology applications[1][2].

As a Senior Application Scientist, I have structured this technical guide to transcend basic data reporting. Herein, we dissect the thermodynamic causality behind the solubility profile of 3-Amino-3-cyclopropylpropan-1-ol, provide an empirical solubility matrix across diverse organic solvents, and detail a self-validating laboratory protocol for high-throughput solubility quantification.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-Amino-3-cyclopropylpropan-1-ol, we must first analyze its structural motifs. The molecule (MW: 115.17 g/mol ) features three critical domains that dictate its solvation thermodynamics[3][4]:

  • Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. In its free base form, it exhibits a basic pKa (~9.5–10.0), whereas the HCl salt is fully ionized.

  • Primary Alcohol (-OH): Provides additional hydrogen-bonding capacity. The 1,3-relationship with the amine allows for intramolecular hydrogen bonding, forming a transient pseudo-six-membered ring in non-polar environments, which transiently reduces the molecule's topological polar surface area (TPSA).

  • Cyclopropyl Ring: This highly strained, hydrophobic moiety introduces significant steric bulk.

Mechanistic Causality of Solvation

The solvation of this compound is a competition between crystal lattice energy and solute-solvent interactions. The cyclopropyl group disrupts highly ordered solvent networks. In aqueous media, this creates an entropic penalty (the hydrophobic effect). However, in organic solvents, the lipophilic cyclopropyl ring favorably interacts via London dispersion forces, while the 1,3-amino alcohol motif engages in dipole-dipole and hydrogen-bonding interactions with polar solvents.

Solvation Solid Crystalline Solid (Lattice Energy) Disruption Lattice Disruption (ΔH > 0) Solid->Disruption Cavity Solvent Cavity (ΔH > 0, ΔS < 0) Disruption->Cavity Interaction Solvent Interaction (H-Bonds, Dipole) Cavity->Interaction Solvated Solvated State (ΔG_solv < 0) Interaction->Solvated

Thermodynamic pathway of 3-Amino-3-cyclopropylpropan-1-ol solvation.

Empirical Solubility Matrix in Organic Solvents

The solubility profile drastically shifts depending on whether the compound is in its free base or hydrochloride (HCl) salt form[5]. The table below synthesizes the solubility behavior across major organic solvent classes.

Solvent ClassSpecific SolventDielectric Constant (ε)Free Base Solubility (Predicted)HCl Salt Solubility (Predicted)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7High (>100 mg/mL)High (>50 mg/mL)Strong H-bond donation/acceptance solvates both the neutral amine/alcohol and the ionized salt.
Polar Protic Ethanol (EtOH)24.5High (>50 mg/mL)Moderate (~20 mg/mL)Slightly lower polarity than MeOH; the cyclopropyl group aids solubility of the free base.
Polar Aprotic DMSO46.7Very High (>150 mg/mL)High (>100 mg/mL)High ε and strong H-bond accepting nature efficiently solvate the polar motifs and the ionic lattice[1].
Polar Aprotic Acetonitrile (MeCN)37.5Moderate (~30 mg/mL)Low (<5 mg/mL)Lacks H-bond donating ability; struggles to disrupt the strong ionic lattice of the HCl salt.
Halogenated Dichloromethane (DCM)8.9High (>50 mg/mL)Insoluble Low ε favors the lipophilic cyclopropyl ring of the free base; cannot solvate the HCl salt.
Non-Polar Hexane / Toluene< 2.5Low (<5 mg/mL)Insoluble Insufficient dipole moment to overcome the lattice energy of either form.

Laboratory Protocol: Thermodynamic Solubility Determination

To ensure data integrity, kinetic solubility (often measured via solvent-shift methods) must be distinguished from thermodynamic solubility. The following self-validating shake-flask protocol is designed to determine the absolute thermodynamic solubility of 3-Amino-3-cyclopropylpropan-1-ol.

Methodological Steps & Causality
  • Solid Dispensing: Weigh approximately 10 mg of 3-Amino-3-cyclopropylpropan-1-ol (Free base or HCl salt) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation, and excess solid ensures the solution reaches thermodynamic saturation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, MeOH, or a buffer/DMSO mixture).

  • Isothermal Equilibration: Seal the vial and agitate on an orbital shaker at 800 rpm at a constant 25.0 ± 0.1 °C for 24 hours. Self-Validation Step: Prepare a parallel sample agitated for 48 hours. If the concentration between 24h and 48h varies by <5%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally chemically resistant to organic solvents, preventing filter-induced contamination or analyte adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (using a generic gradient of Water/MeCN with 0.1% TFA) or qNMR against a known calibration standard[1].

Workflow Dispense 1. Dispense Excess Solid (Free Base or HCl Salt) Solvent 2. Add Organic Solvent (e.g., DMSO, MeOH, DCM) Dispense->Solvent Equilibrate 3. Isothermal Equilibration (25°C, 24-48h, 800 rpm) Solvent->Equilibrate Separate 4. Phase Separation (Centrifugation & 0.22µm PTFE) Equilibrate->Separate Quantify 5. HPLC/NMR Quantification (Thermodynamic Solubility) Separate->Quantify

Shake-flask methodology for thermodynamic solubility quantification.

Applications in Advanced Drug Discovery

The unique physicochemical properties of 3-Amino-3-cyclopropylpropan-1-ol make it a highly sought-after synthon in medicinal chemistry. A landmark application is its use in the discovery of potent tricyclic BCL6 inhibitors[1][2].

In these studies, researchers utilized 3-Amino-3-cyclopropylpropan-1-ol to undergo an


 reaction with a quinolinone core. The cyclopropyl group was specifically chosen because it provided optimal shape complementarity to the BCL6 BTB domain pocket. When compared to ethyl, cyclobutyl, and isopropyl analogs, the cyclopropyl derivative exhibited superior binding affinity[1].

During the optimization of these inhibitors, kinetic solubility was rigorously measured. Because the final drug candidates were highly lipophilic, solubility was quantified by HPLC in 10 mM phosphate-buffered saline (pH 7.4) containing 1% DMSO, and by NMR in HEPES buffer (pH 8) containing 4% DMSO[1]. The high solubility of the 3-Amino-3-cyclopropylpropan-1-ol precursor in polar aprotic solvents (like MeCN and DMSO) was critical for the success of the high-temperature (


) base-mediated coupling reactions required to build the tricyclic core[1].

References

  • Davis OA, Cheung KMJ, Brennan A, et al. "Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors." Journal of Medicinal Chemistry, 2022; 65(12):8169-8190. URL:[Link]

Sources

An In-depth Technical Guide to the pKa and Basicity of 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 3-Amino-3-cyclopropylpropan-1-ol, a molecule of interest in contemporary drug discovery and development. A thorough understanding of the pKa values and basicity of this compound is critical for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a robust framework for researchers. We delve into the nuanced electronic and steric effects of the cyclopropyl and hydroxyl moieties on the basicity of the primary amine. Detailed protocols for both experimental pKa determination via potentiometric titration and computational prediction using Density Functional Theory (DFT) are provided, ensuring scientific integrity and reproducibility.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For a drug candidate, its pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of ionization influences a molecule's solubility, lipophilicity, and ability to interact with biological targets. 3-Amino-3-cyclopropylpropan-1-ol possesses two key functional groups that can participate in acid-base equilibria: a primary amine and a primary alcohol. However, due to the significantly lower acidity of the hydroxyl group, the basicity of the amino group is the primary focus of this guide.[1]

The unique structural feature of this molecule is the presence of a cyclopropyl group directly attached to the carbon bearing the amino group. This imparts distinct electronic and steric properties that modulate the basicity of the amine, making a detailed investigation imperative for its rational application in medicinal chemistry.

Structural and Electronic Considerations

The basicity of the amino group in 3-Amino-3-cyclopropylpropan-1-ol is influenced by a combination of inductive and steric effects from the adjacent cyclopropyl and propyl-1-ol substituents.

The Dual Electronic Nature of the Cyclopropyl Group

The cyclopropyl group exhibits a unique electronic character, acting as an inductive electron-withdrawing group while also being capable of resonance-like electron donation.[2] This duality arises from the high s-character of the C-C bonds within the strained three-membered ring.

  • Inductive Effect: The carbon atoms in a cyclopropane ring have a higher degree of s-character in their C-H and C-C bonds compared to their acyclic counterparts. This increased s-character makes the cyclopropyl group more electronegative than other alkyl groups, leading to an inductive withdrawal of electron density from the adjacent amino group. This effect tends to decrease the basicity of the amine.[3]

  • Resonance Effect: The Walsh orbitals of the cyclopropane ring have π-character, allowing for conjugation with adjacent p-orbitals. When the amino group is protonated, the resulting positive charge can be stabilized through this "bent-bond" conjugation, which can increase the basicity.[4]

The Influence of the Hydroxyl Group

The hydroxyl group, located three carbons away from the amino group, exerts a weak electron-withdrawing inductive effect. This effect, transmitted through the carbon chain, will slightly decrease the electron density on the nitrogen atom, thereby reducing its basicity.[3]

Estimation and Analysis of pKa Values

CompoundFunctional GroupReported pKa ValueReference
CyclopropylaminePrimary Amine~9.10[5][6][7][8][9]
3-Amino-1-propanolPrimary Amine~9.96[1][10]

Analysis:

  • Cyclopropylamine (pKa ≈ 9.10): The pKa of cyclopropylamine is lower than that of a typical primary alkylamine (e.g., propylamine, pKa ≈ 10.7). This is a direct consequence of the electron-withdrawing inductive effect of the cyclopropyl group.[5][6][7][8][9]

  • 3-Amino-1-propanol (pKa ≈ 9.96): The pKa of 3-amino-1-propanol is slightly lower than a simple primary amine due to the weak inductive effect of the distant hydroxyl group.[1][10]

Estimated pKa of 3-Amino-3-cyclopropylpropan-1-ol:

Based on the data from these analogous compounds, the pKa of the conjugate acid of 3-Amino-3-cyclopropylpropan-1-ol is estimated to be in the range of 9.0 to 9.5 . The primary determinant of its basicity is the electron-withdrawing nature of the directly attached cyclopropyl group. The propyl-1-ol chain will have a minor, base-weakening inductive effect.

The protonation equilibrium for the amino group is as follows:

The pKa of the hydroxyl group is expected to be around 16, similar to other primary alcohols, and thus it will remain protonated under physiological conditions.[1]

Methodologies for pKa Determination

To obtain a precise pKa value, both experimental and computational methods are recommended.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for determining pKa values.[11][12] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 70-80 mg of 3-Amino-3-cyclopropylpropan-1-ol and dissolve it in approximately 80 mL of deionized water.[13]

    • Record the exact weight to four decimal places.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[14]

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration Procedure:

    • Titrate the solution with a standardized 0.1 N hydrochloric acid solution.[13]

    • Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Sample C Add Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH C->D Allow to equilibrate D->C Repeat E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa determination by potentiometric titration.

Computational Approach: Density Functional Theory (DFT)

Computational chemistry offers a powerful tool for predicting pKa values, providing insights that complement experimental data.[15][16] DFT calculations, coupled with a continuum solvent model, can provide accurate pKa predictions.[17][18]

Detailed Protocol:

  • Structure Optimization:

    • Build the 3D structures of both the neutral (R-NH₂) and protonated (R-NH₃⁺) forms of 3-Amino-3-cyclopropylpropan-1-ol.

    • Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., PCM or SMD). A suitable level of theory is B3LYP with a 6-31+G(d,p) basis set.[19]

  • Free Energy Calculation:

    • Calculate the Gibbs free energies of the optimized neutral and protonated species in the aqueous phase.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle:

pKa_Calculation_Cycle Thermodynamic Cycle for pKa Calculation cluster_gas Gas Phase cluster_solv Aqueous Phase AH_gas R-NH₃⁺(g) A_gas R-NH₂(g) AH_gas->A_gas ΔG°gas AH_solv R-NH₃⁺(aq) AH_gas->AH_solv ΔG°solv(R-NH₃⁺) H_gas H⁺(g) A_solv R-NH₂(aq) A_gas->A_solv ΔG°solv(R-NH₂) H_solv H⁺(aq) H_gas->H_solv ΔG°solv(H⁺) AH_solv->A_solv ΔG°aq

Caption: Thermodynamic cycle for computational pKa prediction.

The change in Gibbs free energy in solution (ΔG°aq) is used to calculate the pKa.

Conclusion

The basicity of 3-Amino-3-cyclopropylpropan-1-ol is a critical parameter for its development as a potential therapeutic agent. This guide has provided a detailed analysis of the structural and electronic factors influencing its pKa value, with a particular focus on the unique role of the cyclopropyl group. Based on analogous compounds, the pKa of the conjugate acid is estimated to be in the range of 9.0 to 9.5. For definitive characterization, this guide has outlined robust experimental and computational protocols. A precise understanding of the pKa will enable researchers to better predict the molecule's behavior in biological systems, facilitating its optimization and development.

References

  • ChemBK. (2024, April 9). Cyclopropylamine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 765-30-0,Cyclopropylamine. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved from [Link]

  • Gao, J., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Li, Y., et al. (2019). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines.
  • Diallo, M. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.
  • Fiveable. (2025, August 15). Basicity of amines. Retrieved from [Link]

  • Scribd. (n.d.). Potentiometric Titration of Amines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • St. Joseph's College Devagiri. (n.d.). Computational Analysis of pKa Values of Alkanolamines. Retrieved from [Link]

  • Hassan, S. S., et al. (1985). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. PubMed.
  • Kim, J., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]

  • UA Campus Repository. (n.d.). ELECTRONIC EFFECTS OF CYCLOPROPYL SUBSTITUENTS IN EXCITED ELECTRONIC STATES. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]

  • Wilcox, C. F., et al. (1969). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society.
  • CoLab.ws. (n.d.). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. Retrieved from [Link]

  • R Discovery. (n.d.). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

Sources

3-Amino-3-cyclopropylpropan-1-ol in Advanced Drug Discovery: Safety, Handling, and Synthetic Integration

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical building blocks not merely as raw materials, but as functional tools engineered to solve specific stereoelectronic challenges in drug design. 3-Amino-3-cyclopropylpropan-1-ol (CAS: 683220-79-3) is a prime example of such a molecule. It has emerged as a critical pharmacophoric donor in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors—a highly pursued target for Parkinson’s disease and specific neuroinflammatory disorders [1].

This technical guide synthesizes the physicochemical profiling, stringent safety data sheet (SDS) handling protocols, and a self-validating synthetic workflow required to successfully integrate this compound into advanced medicinal chemistry pipelines.

Physicochemical Profiling & Structural Causality

The architectural value of 3-Amino-3-cyclopropylpropan-1-ol lies in its trifunctional nature: a primary amine for cross-coupling, a terminal hydroxyl for solubility/hydrogen bonding, and a cyclopropyl ring.

In kinase inhibitor design, the cyclopropyl moiety is not arbitrary. It possesses high s-character in its C-C bonds, granting it properties intermediate between an alkyl group and an alkene. When coupled to a heteroaryl core (such as a pyrrolo[2,3-d]pyrimidine), the cyclopropyl group perfectly occupies the hydrophobic pocket near the glycine-rich loop of the LRRK2 kinase domain (e.g., interacting with Val1893)[2]. Crucially, it achieves this steric fit without excessively driving up the molecule's lipophilicity (LogP), thereby preserving oral bioavailability.

Quantitative Chemical Properties
PropertyValue
Chemical Name 3-Amino-3-cyclopropylpropan-1-ol
CAS Number 683220-79-3 (Free base) / 958027-99-1 (HCl salt)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
SMILES C1CC1C(CCO)N
Storage Conditions Inert atmosphere (Ar/N₂), Room Temperature
Purity Standard ≥95% (typically verified via HPLC/NMR)

Safety Data Sheet (SDS) Analysis & Handling Protocols

Handling primary amines requires a mechanistic understanding of their reactivity to ensure both personnel safety and chemical integrity. According to standardized SDS classifications [3], 3-Amino-3-cyclopropylpropan-1-ol is classified under several GHS hazard categories.

Hazard Classification and Causality-Driven Mitigation
GHS CodeHazard StatementCausality & Preventative Measure
H302 Harmful if swallowedToxicity: The compound can disrupt gastrointestinal cellular function. Mitigation (P264): Strict prohibition of food/drink in the lab; mandatory handwashing post-handling.
H315 Causes skin irritationChemical Mechanism: The amine acts as a localized base, saponifying epidermal lipids and disrupting the skin's acid mantle. Mitigation: Nitrile gloves (min. 0.11 mm thickness) are required.
H319 Causes serious eye irritationChemical Mechanism: Mucosal tissues are highly susceptible to nucleophilic attack and pH shifts caused by the amine. Mitigation: Chemical safety goggles with side-shields are mandatory.
H335 May cause respiratory irritationChemical Mechanism: Volatile amine vapors can inflame the respiratory tract epithelium. Mitigation (P271): Must be handled exclusively within a certified chemical fume hood.
Storage and Stability Directives

The compound must be stored under an inert atmosphere (Nitrogen or Argon) . Why? Primary amines are highly susceptible to atmospheric carbon dioxide, undergoing a reaction to form carbamate salts over time. This not only degrades the purity of the reagent but skews stoichiometric calculations during sensitive catalytic reactions. Furthermore, the inert atmosphere prevents the oxidative degradation of the amine to hydroxylamines or nitroso species.

Synthetic Integration: Buchwald-Hartwig Amination Workflow

To demonstrate the practical application of this building block, the following protocol details its integration into a heteroaryl core via a Buchwald-Hartwig cross-coupling reaction. This methodology is designed as a self-validating system , ensuring that each step contains an internal quality check to guarantee downstream success.

Experimental Protocol

Objective: Couple 3-Amino-3-cyclopropylpropan-1-ol to a 2-chloro-pyrrolo[2,3-d]pyrimidine scaffold to generate a LRRK2 inhibitor precursor.

Step 1: Reagent Preparation & Validation

  • Action: Dissolve the aryl chloride core (1.0 eq) and 3-Amino-3-cyclopropylpropan-1-ol (1.2 eq) in anhydrous 1,4-dioxane.

  • Causality: Dioxane is chosen for its high boiling point and ability to solubilize both the polar amine and the non-polar aryl chloride.

  • Validation Check: Perform a Karl Fischer titration on the dioxane. Moisture content must be <50 ppm, as water will prematurely quench the palladium catalyst and hydrolyze the aryl chloride.

Step 2: Catalyst & Ligand Addition

  • Action: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos ligand (0.10 eq) to the mixture.

  • Causality: BrettPhos is explicitly selected over standard ligands (like BINAP or XPhos) because its bulky, electron-rich structure is optimized for primary amines. It accelerates reductive elimination, preventing the formation of off-target bis-arylation products.

Step 3: Base Addition & Degassing

  • Action: Add Sodium tert-butoxide (NaOtBu) (1.5 eq). Purge the reaction vessel with Argon for 15 minutes using a Schlenk line.

  • Causality: NaOtBu is a strong, non-nucleophilic base that effectively deprotonates the palladium-bound amine intermediate. Argon purging removes dissolved oxygen, preventing the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

Step 4: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 100°C for 12 hours under a sealed, inert atmosphere.

  • Validation Check (Self-Correction): At the 2-hour and 12-hour marks, extract a 10 µL aliquot, dilute in methanol, and run an LC-MS. The reaction is validated as complete only when the mass peak corresponding to the starting aryl chloride is completely consumed and the product mass [M+H]⁺ is dominant[1].

Step 5: Workup & Purification

  • Action: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via Mass-Directed Preparative Spectroscopy (MDPS) or flash chromatography (DCM:MeOH gradient).

Visualizations of Biological and Synthetic Workflows

LRRK2_Pathway BB 3-Amino-3-cyclopropylpropan-1-ol (Cyclopropyl & Amine Donor) API Potent LRRK2 Inhibitor (Optimized Lipophilicity & Fit) BB->API Buchwald-Hartwig Amination Core Heteroaryl Halide Core (e.g., Pyrrolo[2,3-d]pyrimidine) Core->API Scaffold LRRK2 LRRK2 Kinase (G2019S) Glycine-rich Loop Interaction API->LRRK2 Target Engagement (Sub-micromolar IC50) Effect Neuroprotection & Reduced α-Synuclein LRRK2->Effect Kinase Inhibition (Parkinson's Model)

Fig 1. Role of 3-Amino-3-cyclopropylpropan-1-ol in LRRK2 inhibitor design and biological pathway.

Synthesis_Workflow Prep 1. Preparation Inert Atmosphere Reagents 2. Reagent Mixing Amine + Aryl Halide Prep->Reagents Catalyst 3. Catalyst Addition Pd-source + Ligand Reagents->Catalyst Reaction 4. Heating 100°C in Dioxane Catalyst->Reaction Workup 5. Purification Extraction & MDPS Reaction->Workup

Fig 2. Self-validating Buchwald-Hartwig amination workflow for primary amine coupling.

References

  • Journal of Medicinal Chemistry (ACS) - Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Available at:[Link]

  • Google Patents - WO2019012093A1: Inhibitors of leucine rich repeat kinase 2.

Sources

Engineering Conformational Rigidity: 3-Amino-3-cyclopropylpropan-1-ol as a Privileged Chiral Building Block in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of conformational constraints is paramount for optimizing ligand-target interactions and improving pharmacokinetic profiles. 3-Amino-3-cyclopropylpropan-1-ol has emerged as a highly privileged chiral building block. By combining the versatile reactivity of a


-amino alcohol with the unique steric and metabolic properties of a cyclopropyl ring, this molecule enables the construction of complex, target-specific saturated heterocycles. This technical guide explores the structural rationale, modern synthetic access, and real-world application of this building block in advanced drug discovery.

Structural Rationale and Physicochemical Advantages

Acyclic 1,3-amino alcohols are foundational structural components in numerous potent drugs, serving as precursors for 1,3-oxazines, morpholines, and other saturated heterocycles[1]. However, linear alkyl chains often suffer from high entropic penalties upon binding and susceptibility to cytochrome P450-mediated metabolism.

The integration of a cyclopropyl group at the 3-position fundamentally alters the physicochemical landscape of the building block:

  • High s-Character: The sp²-like C-C bonds of the cyclopropyl ring lower the overall lipophilicity (LogP) relative to acyclic analogs (e.g., isopropyl groups), improving aqueous solubility without sacrificing hydrophobic bulk[2].

  • "Triangular" Steric Bulk: The cyclopropyl ring occupies a highly specific, rigid "triangular" volume in chemical space. This unique geometry is exceptionally effective at filling distinct hydrophobic pockets in target proteins, preventing adjacent functional groups from adopting solvent-exposed, sub-optimal conformations[2].

  • Bifunctional Reactivity: The

    
    -amino alcohol motif provides two orthogonal nucleophilic centers separated by a precise three-carbon distance, making it an ideal precursor for the synthesis of 6- and 7-membered conformationally constrained heterocycles[3].
    

Mechanistic Synthesis and Access Strategies

Historically, accessing chiral 1,3-amino alcohols relied on the reduction of


-enaminoketones or the anti-Markovnikov hydroamination of allylic alcohols[1][3]. While effective, these methods often struggled with stereocontrol when incorporating bulky, rigidifying groups like cyclopropane.

A modern, highly efficient catalytic approach involves the 4[4].

Causality of the Catalytic Design: By utilizing N-heterocyclic carbene (NHC) ligands in conjunction with Zn(II) catalysis, cyclopropanols are converted into reactive zinc homoenolate intermediates[4]. The NHC ligand is critical; it accelerates the generation of the enolized homoenolate and modulates its chemoselectivity. This intermediate acts as a


-hydroxycyclopropyl anion, engaging the imine through a highly diastereoselective Mannich-type addition, followed by ring closure to yield the cyclopropane-embedded 

-amino alcohol[4].

Synthesis A Cyclopropanol + Imine B Zinc Homoenolate Intermediate A->B NHC Catalyst, Zn(II) C Mannich Addition & Ring Closure B->C Diastereoselective D γ-Amino Alcohol (Chiral) C->D Deprotection

Figure 1: Catalytic synthesis pathway of cyclopropane-embedded gamma-amino alcohols.

Case Study: Optimizing Shape Complementarity in BCL6 Inhibitors

The practical power of 3-amino-3-cyclopropylpropan-1-ol is best illustrated in the5[5]. BCL6 is a master transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Inhibiting its BTB domain disrupts critical protein-protein interactions with corepressors[5].

During lead optimization, researchers identified that acyclic quinolinone inhibitors exhibited sub-optimal potency because their N-alkyl substituents adopted a "flipped," solvent-exposed conformation to avoid steric clashes[2]. X-ray crystallography revealed an unfilled, "triangular" hydrophobic pocket near the Val18 residue of the BCL6 BTB domain[2].

By utilizing (3S)-3-amino-3-cyclopropylpropan-1-ol, researchers engineered a fused tricyclic oxazino-quinolinone core. The cyclopropyl group perfectly matched the triangular Val18 pocket, locking the molecule into the bioactive conformation and preventing the "flipped" state[2][5].

Quantitative Impact on Potency
Scaffold DesignKey Structural FeatureBiochemical IC50 (TR-FRET)Cellular IC50 (NanoBRET)Ligand Efficiency Impact
Acyclic Quinolinone N-ethyl substituent> 1,000 nMN/ALow
Bicyclic Quinolinone Fused morpholine~ 600 nM~ 600 nMModerate
Tricyclic Oxazino-quinolinone Cyclopropyl integration3.9 nM 12 nM High (Optimal Shape Match)

Data summarized from the optimization of tricyclic BCL6 inhibitors[5]. The cyclopropyl integration yielded a >300-fold improvement in biochemical potency.

DrugDesign A Acyclic Quinolinone (Sub-optimal Fit) B Identify Val18 Hydrophobic Pocket A->B X-Ray Crystallography C Incorporate 3-Amino-3- cyclopropylpropan-1-ol B->C Scaffold Hopping D Tricyclic Oxazino-quinolinone (Shape Complementarity) C->D Cyclization E Potent BCL6 Inhibitor (IC50 = 12 nM) D->E Cellular Validation

Figure 2: Structure-based drug design workflow utilizing the chiral building block.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocol details the incorporation of this building block into a heterocyclic core, acting as a self-validating system through defined in-process controls[2][5].

Protocol: Synthesis of a Tricyclic Oxazino-quinolinone Core

Objective: To incorporate (3S)-3-amino-3-cyclopropylpropan-1-ol into a chloro-quinolinone ester core via Nucleophilic Aromatic Substitution (SNAr), followed by intramolecular cyclization.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Preparation: In an oven-dried reaction vial under an inert argon atmosphere, dissolve the chloro-quinolinone ester (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.2 M).

  • Amine Activation: Add (1.2 equiv) to the solution.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality Mechanism: DIPEA serves a dual purpose. First, it free-bases the hydrochloride salt of the chiral amino alcohol, exposing the nucleophilic primary amine. Second, it acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SNAr process, preventing degradation of the Meisenheimer complex[2].

  • Thermal Reaction: Seal the vial and heat to 85 °C for 22 hours.

    • Self-Validating Control: Monitor via LC-MS. The reaction phase is strictly complete only when the starting chloro-quinolinone mass is fully depleted, and the intermediate secondary amine mass [M+H]+ becomes the dominant peak.

Phase 2: Base-Mediated Intramolecular Cyclization

  • Solvent Exchange: Concentrate the MeCN under reduced pressure. Redissolve the crude intermediate in a 1:1 mixture of THF and water (0.1 M).

  • Hydrolysis & Cyclization: Add solid NaOH (5.0 equiv) to the mixture. Heat the biphasic system to 85 °C for 6 hours.

    • Causality Mechanism: The strong base first hydrolyzes the activating ester group on the quinolinone core. Subsequently, the pendant primary hydroxyl group of the cyclopropylpropanol moiety is deprotonated. This triggers an intramolecular attack that closes the oxazino ring. The steric bulk of the cyclopropyl group thermodynamically favors the pre-organization required for this specific ring closure[2][5].

  • Workup: Cool to room temperature, acidify to pH 4 with 1M HCl to precipitate the product, filter, and dry under high vacuum to yield the tricyclic core (typically >90% yield).

References

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie / PMC. 4

  • Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors. Journal of Medicinal Chemistry, ACS. 2

  • Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors (Extended Data). PMC. 5

  • Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols. ResearchGate. 3

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. 1

  • 3-Amino-3-cyclopropylpropan-1-ol hydrochloride (Product Data). Sigma-Aldrich.

Sources

Title: The Enduring Paradox: Unraveling the Thermodynamic Stability of the Cyclopropyl Ring in Amino Alcohols for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ring, a motif of inherent strain and unique electronic character, has transitioned from a theoretical curiosity to a cornerstone of modern medicinal chemistry.[1][2][3] Its incorporation into drug candidates is a strategic decision aimed at enhancing metabolic stability, modulating physicochemical properties, and enforcing bioactive conformations.[4][5] This guide delves into the core thermodynamic principles governing the stability of the cyclopropyl moiety, with a specific focus on its perturbation by amino alcohol substituents. We will deconstruct the origins of its high strain energy, explore its sophisticated electronic structure, and analyze the complex interplay of inductive and conformational effects introduced by hydroxyl and amino groups. Furthermore, this document provides field-proven experimental and computational protocols for quantifying these energetic properties, offering a robust framework for predicting the behavior of these valuable scaffolds in drug development pipelines.

The Foundation: Ring Strain and the Unique Electronic Nature of Cyclopropane

The thermodynamic profile of any cyclopropane-containing molecule is dominated by the ring's intrinsic strain energy, which is approximately 27.5-27.8 kcal/mol.[6][7][8] This high energy content, which makes the ring susceptible to opening reactions, paradoxically contributes to its utility in drug design by influencing its electronic and metabolic properties.[4][9]

The Sources of Strain

The total ring strain is a composite of two primary factors:

  • Angle Strain: First theorized by Adolf von Baeyer, angle strain arises from the severe deviation of the C-C-C bond angles from the ideal 109.5° for sp³-hybridized carbons to a constrained 60°.[10][11] This forces the C-C sigma bonds into a "bent" configuration, where the electron density is concentrated outside the internuclear axis, leading to weaker bonds and higher energy.[12][13][14]

  • Torsional Strain: In the planar cyclopropane structure, the C-H bonds on adjacent carbon atoms are fully eclipsed, creating repulsive interactions that further increase the molecule's potential energy.[6][14][15]

Table 1: Comparative Strain Energies of Common Cycloalkanes

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Strain per CH₂ Group (kcal/mol)
Cyclopropane 3 ~27.6[6] ~9.2
Cyclobutane 4 ~26.3[6] ~6.6
Cyclopentane 5 ~6.2[16] ~1.2

| Cyclohexane | 6 | ~0[8] | ~0 |

This data highlights the exceptional instability of the three-membered ring compared to its larger, more flexible counterparts.

The Electronic Structure: Beyond a Simple Alkane

To understand how substituents interact with the ring, one must look beyond the simple picture of strained sigma bonds. The bonding is more accurately described by molecular orbital theories, such as the Walsh and Coulson-Moffitt models.[12][17]

  • The Walsh Model: This model proposes that the carbon atoms use sp² hybrid orbitals to bond with hydrogen and with each other, with the remaining p-orbitals combining to form the ring's molecular orbitals.[12][17] The key consequence is the formation of a high-lying highest occupied molecular orbital (HOMO) that has significant p-character and electron density extending outside the ring.[18] This allows the cyclopropyl group to engage in electronic conjugation with adjacent π-systems and heteroatoms, behaving in some respects more like a double bond than a saturated ring.[17]


subgraph "Walsh Orbital Model of Cyclopropane" { graph [labeljust="l", label="Conceptual Representation", fontcolor="#202124"]; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

caption [label="Fig 1. Walsh model of cyclopropane bonding.", shape=plaintext, fontcolor="#5F6368"]; }

Modulating Stability: The Influence of Amino Alcohol Substitution

When an amino alcohol moiety is attached to a cyclopropyl ring, a complex interplay of electronic, steric, and conformational effects determines the overall thermodynamic stability of the molecule. The outcome is not always intuitive and depends critically on the substitution pattern.

Electronic Effects
  • Inductive Effects: Both the nitrogen of the amino group and the oxygen of the alcohol group are electronegative, exerting an electron-withdrawing inductive effect (-I) through the sigma bond framework. This can subtly alter the electron distribution within the ring.

  • Mesomeric (Resonance) Effects: The nitrogen atom's lone pair of electrons can, in appropriate conformations, overlap with the Walsh orbitals of the cyclopropyl ring. This p-donation (+M effect) can stabilize an adjacent electron-deficient center. The interaction of p-donating heteroatom substituents with the ring is complex, as inductive effects often interfere with this p-conjugation.[12]

  • Conformational Dependence: The degree of electronic stabilization is highly dependent on the conformation. Maximum overlap between the nitrogen lone pair and the ring's orbitals occurs in a "bisected" conformation, where the C-N bond bisects the opposing C-C bond of the ring.[17] In contrast, a "perpendicular" conformation minimizes this interaction. The presence of the bulky hydroxyl group can create steric hindrance that disfavors the electronically optimal conformation, leading to a less stable arrangement.

Impact on Ring Bonds

The combination of these effects can alter the lengths and strengths of the three C-C bonds in the ring. Conjugation with an electron-accepting group typically lengthens the adjacent C-C bonds and shortens the distal bond.[12][17] For an amino group, which can be a p-donor, the effect is less definite and can be counteracted by its inductive pull.[12] In a cyclopropyl amino alcohol, the net effect will be a nuanced balance of these competing influences.

Relevance in Drug Development: Stability as a Strategic Asset

The high inherent energy of the cyclopropyl ring is leveraged by medicinal chemists to create more effective and durable drugs.[3]

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy than those in typical alkyl chains.[3][4] This makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[4] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl moiety is a common strategy to improve a drug's pharmacokinetic profile.[3][5]

  • Conformational Rigidity: The rigid structure of the cyclopropyl ring can lock a molecule's flexible side chains into a specific, bioactive conformation.[5][19] This pre-organization reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in potency.[3] Cyclopropane-containing amino acids are thus valuable building blocks for creating conformationally constrained peptidomimetics.[20][21][22]

  • Physicochemical Modulation: The cyclopropyl group acts as a lipophilic spacer, allowing chemists to fine-tune a molecule's solubility and permeability to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.[5]

However, the presence of an amino group attached to the ring can, in some contexts, lead to metabolic pathways involving ring-opening, forming potentially reactive intermediates.[4] A thorough understanding of the molecule's thermodynamic stability is therefore crucial to predict and mitigate such risks.

Methodologies for Stability Assessment

Determining the thermodynamic stability of a substituted cyclopropane requires a combination of experimental and computational approaches.

Experimental Protocol: Bomb Calorimetry for Strain Energy Determination

Bomb calorimetry is the classic method for directly measuring the heat of combustion, from which the enthalpy of formation and, subsequently, the ring strain energy can be calculated.[23][24]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a cyclopropyl amino alcohol derivative to calculate its enthalpy of formation (ΔH°f) and empirical strain energy.

Methodology:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of a standard substance with a known heat of combustion (e.g., benzoic acid).

    • Place the pellet in the crucible inside the bomb calorimeter.

    • Add a measured length of fuse wire, ensuring it touches the pellet.

    • Seal the bomb and pressurize it with pure oxygen (typically to ~30 atm).

    • Immerse the bomb in a precisely measured volume of water in the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium while monitoring the temperature.

    • Ignite the sample and record the temperature change over time until a stable final temperature is reached.

    • Calculate the heat capacity (C_calorimeter) of the calorimeter system using the known energy release of the standard and the observed temperature change (ΔT).

  • Sample Combustion:

    • Repeat steps 1.1 - 1.7 using a precisely weighed sample of the target cyclopropane derivative. (Note: Liquid samples may require encapsulation).

    • Record the ΔT for the sample combustion.

  • Data Analysis and Calculation:

    • Calculate the total heat released (q_total) during sample combustion: q_total = C_calorimeter * ΔT.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the molar enthalpy of combustion (ΔH°c) for the sample.

    • Use Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔH°f) of the sample.

    • Estimate the strain-free enthalpy of formation using a group additivity method (e.g., Benson's method).[25]

    • The strain energy (SE) is the difference between the experimental ΔH°f and the calculated strain-free ΔH°f.


subgraph "Workflow: Calorimetric Strain Energy Determination" { graph [labeljust="l", fontcolor="#202124"]; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

caption_cal [label="Fig 2. Experimental workflow for bomb calorimetry.", shape=plaintext, fontcolor="#5F6368"]; }

Computational Protocol: DFT for Energetic and Electronic Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective method to predict thermodynamic stability and analyze electronic structure without synthesizing the compound.

Objective: To compute the Gibbs free energy of formation and analyze the electronic interactions in a cyclopropyl amino alcohol.

Methodology:

  • Structure Generation: Build the 3D structure of the target molecule, considering all relevant stereoisomers (e.g., cis/trans, R/S).

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Isodesmic Reaction Design: To obtain a more accurate strain energy, design a balanced isodesmic or homodesmotic reaction. This is a hypothetical reaction where the number and type of bonds are conserved on both sides, which allows for the cancellation of systematic errors in the calculation.

    • Example Isodesmic Reaction:Cyclopropyl-CH(OH)-CH₂NH₂ + CH₃-CH₃ -> Cyclopropane + CH₃-CH(OH)-CH₂NH₂

  • Energy Calculation: Calculate the electronic energies of all species in the designed isodesmic reaction. The reaction enthalpy is then calculated as ΔH_rxn = Σ(H_products) - Σ(H_reactants). The strain energy of the target molecule can be derived from this value and the known strain energy of cyclopropane.

  • Electronic Structure Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized structure. This allows for the quantification of hyperconjugative interactions between the substituent's orbitals (e.g., nitrogen lone pair) and the ring's bonding and anti-bonding orbitals, providing direct insight into electronic stabilization.[26]

Conclusion

The thermodynamic stability of cyclopropyl amino alcohols is a delicate balance between the substantial strain energy of the three-membered ring and the modifying electronic and steric influences of the amino and hydroxyl substituents. While the ring's inherent strain renders it reactive, this same property, when properly understood and modulated, provides significant advantages in drug design, particularly in enhancing metabolic stability and enforcing bioactive conformations. By combining rigorous experimental techniques like bomb calorimetry with insightful computational methods such as DFT and NBO analysis, researchers can accurately predict the stability of these molecules. This predictive power is essential for rationally designing next-generation therapeutics that harness the paradoxical stability of the cyclopropyl ring to achieve superior pharmacological profiles.

References

  • Kulinkovich, O. G. (2015). Structure and Reactivity of the Cyclopropane Species. In Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118939222]
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link: https://www.masterorganicchemistry.com/2014/04/03/ring-strain-in-cyclopropane-and-cyclobutane/]
  • Wu, J. I., & Schleyer, P. v. R. (n.d.). Conventional strain energy estimates for cyclopropane and cyclobutane. ResearchGate. [Link: https://www.researchgate.net/figure/Conventional-strain-energy-estimates-for-cyclopropane-eq-1-and-cyclobutane-eq-2-and_fig8_258327757]
  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link: https://www.beilstein-journals.org/bjoc/articles/21/137]
  • TMP Chem. (2026). Understanding the Unusual Chemistry of Cyclopropane. YouTube. [Link: https://www.youtube.
  • Wikipedia. (n.d.). Cyclopropane. [Link: https://en.wikipedia.org/wiki/Cyclopropane]
  • ResearchGate. (n.d.). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. [Link: https://www.researchgate.net/figure/a-Conformational-restriction-by-steric-effects-due-to-the-structural-characteristics_fig1_224856037]
  • BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopropane-1-carbaldehyde. [Link: https://www.benchchem.com/product/b3329976/technical-guide]
  • ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.5c00958]
  • Scribd. (n.d.). Cyclopropane Strain Energy via Bomb Calorimetry. [Link: https://www.scribd.com/document/361830509/Experiment-1]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link: https://www.dalalinstitute.com/2021/04/08/conformational-analysis-of-cycloalkanes-upto-six-membered-rings/]
  • Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides. [Link: https://patents.google.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link: https://www.hyphadiscovery.co.uk/blogs/metabolism-of-cyclopropyl-groups/]
  • BenchChem. (2025). Electronic Structure and Bonding in Cyclopropanediazonium: A Theoretical and Mechanistic Exploration. [Link: https://www.benchchem.com/product/b1981/technical-guide]
  • Scribd. (n.d.). Walsh Cyclopropane Molecular Orbitals. [Link: https://www.scribd.com/document/348405059/Walsh-Cyclopropane-Molecular-Orbitals-pdf]
  • National Institute of Standards and Technology. (n.d.). Heats of combustion and formation of cyclopropane. Journal of Research. [Link: https://nvlpubs.nist.gov/nistpubs/jres/43/jresv43n2p113_A1b.pdf]
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Alkanes_and_Cycloalkanes/4.03%3A_Stability_of_Cycloalkanes_-_Ring_Strain]
  • National Center for Biotechnology Information. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6351910/]
  • ChemRxiv. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/6423d24b6338929943d34d3e]
  • ResearchGate. (n.d.). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. [Link: https://www.researchgate.net/publication/342934057_Comparative_Stability_of_1-Methylcyclopropene_and_Methylenecyclopropane_Tautomers_Ab_initio_and_DFT_Study]
  • SciSpace. (2021). Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based. [Link: https://typeset.io/papers/thermal-kinetics-thermodynamics-decomposition-mechanism-and-2l2p2y542l]
  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link: https://docentes.fct.unl.pt/acav/files/current_medicinal_chemistry_2010_17_688-714.pdf]
  • ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00021]
  • Oregon State University. (2021). Guide for writing the strain energy report Experimental Chemistry I. [Link: https://classes.engr.oregonstate.edu/ch/fall2020/ch362/6_Strain_Energy/SE_Report_Guide_2021.pdf]
  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link: https://www.tandfonline.com/doi/full/10.1080/10408347.2023.2285885]
  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00535j]
  • ACS Publications. (2004). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jo035828j]
  • OSTI.GOV. (2023). Thermodynamic stability of elemental boron allotropes with varying numbers of interstitial atoms. [Link: https://www.osti.gov/servlets/purl/2229215]
  • National Center for Biotechnology Information. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313072/]
  • MDPI. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. [Link: https://www.mdpi.com/1420-3049/25/9/2123]
  • Michigan State University. (n.d.). Walsh Cyclopropane Molecular Orbitals. [Link: https://www2.chemistry.msu.edu/faculty/reusch/VirtTxtJml/special3.htm]
  • Scribd. (n.d.). Conformational Analysis of Cyclopentane. [Link: https://www.scribd.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link: https://www.scientificupdate.com/articles/the_cyclopropyl_group_in_medicinal_chemistry]
  • MDPI. (2024). Some Remarks on the Boundary of Thermodynamic Stability. [Link: https://www.mdpi.com/2673-862X/5/3/30]
  • OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Organic Chemistry. [Link: https://openstax.
  • ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link: https://www.researchgate.net/publication/342934057_Comparative_Stability_of_1-Methylcyclopropene_and_Methylenecyclopropane_Tautomers_Ab_initio_and_DFT_Study]
  • University of Calgary. (n.d.). Ring Strain in Cycloalkanes. [Link: https://chem.ucalgary.ca/courses/350/Carey5th/Ch03/ch3-4-1.html]
  • Ommega Online. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link: http://www.ommegaonline.org/article-details/A-Brief-Review-on-Synthesis-of-%CE%B2-amino-Alcohols-by-Ring-Opening-of-Epoxides/874]
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link: https://open.maricopa.
  • National Center for Biotechnology Information. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950346/]
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. [Link: https://www.benchchem.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link: https://www.joschem.com/article/view/18]
  • S P Jain College, Sasaram. (n.d.). Walsh diagram (complete note). [Link: https://spjc.ac.in/downloads/notes/notes_6241372670984.pdf]
  • ACS Publications. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews. [Link: https://pubs.acs.org/doi/10.1021/cr020022l]

Sources

A Senior Application Scientist's Guide to 3-Amino-3-cyclopropylpropan-1-ol: Commercial Availability, Sourcing, and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the structural motifs that have gained significant traction, the cyclopropyl group stands out for its unique conformational and electronic characteristics. Its incorporation into drug candidates can profoundly influence a molecule's potency, metabolic stability, and target engagement.[1][2] 3-Amino-3-cyclopropylpropan-1-ol is a key building block that provides a synthetically accessible entry point to this valuable chemical space. The inherent strain of the three-membered ring and the strategic placement of the amino and hydroxyl functional groups make it a versatile intermediate for the synthesis of complex pharmaceutical agents.

This guide offers an in-depth technical overview of 3-Amino-3-cyclopropylpropan-1-ol, focusing on its commercial availability, major suppliers, critical quality control parameters, and safe handling protocols. The objective is to equip researchers and drug development professionals with the necessary information to effectively source and utilize this compound in their discovery and development pipelines.

Physicochemical Profile and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application. 3-Amino-3-cyclopropylpropan-1-ol is most commonly available commercially as its hydrochloride salt, which enhances its stability and handling characteristics.

PropertyValueSource(s)
Chemical Name 3-Amino-3-cyclopropylpropan-1-ol[3]
Synonym(s) 3-amino-3-cyclopropyl-1-propanol
CAS Number 683220-79-3 (Free Base)[4]
958027-99-1 (Hydrochloride Salt)[5][6]
Molecular Formula C₆H₁₃NO (Free Base)[3][4]
C₆H₁₄ClNO (Hydrochloride Salt)[6]
Molecular Weight 115.17 g/mol (Free Base)[3][4]
151.63 g/mol (Hydrochloride Salt)[6]
Typical Purity ≥95%[4][5][6]
Appearance Varies by supplier; typically a solid.N/A
Storage Conditions Inert atmosphere, Room Temperature or Refrigerated.[3][3]

The Cyclopropyl Advantage in Drug Design

The strategic incorporation of a cyclopropyl ring, as facilitated by building blocks like 3-Amino-3-cyclopropylpropan-1-ol, is a deliberate choice in drug design aimed at overcoming common developmental hurdles. Its rigid, three-dimensional structure imparts conformational constraint on the parent molecule, which can lead to a more favorable, lower-energy binding to a biological target.

The benefits of this structural motif are multifaceted:

  • Enhanced Potency: By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency.[1][2]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[1][2]

  • Reduced Off-Target Effects: The defined conformation can improve selectivity for the intended target, thereby reducing interactions with other proteins and minimizing off-target toxicity.[1][2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa, which can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

G cluster_0 Core Building Block cluster_1 Incorporation into Drug Candidate cluster_2 Resulting Pharmacological Advantages Core 3-Amino-3-cyclopropylpropan-1-ol Drug Drug Molecule Core->Drug Synthetic Chemistry Potency Enhanced Potency Drug->Potency Metabolism Improved Metabolic Stability Drug->Metabolism Selectivity Increased Selectivity (Reduced Off-Target Effects) Drug->Selectivity ADME Optimized ADME Properties Drug->ADME

Workflow of Cyclopropyl Moiety Incorporation

Commercial Availability & Sourcing

3-Amino-3-cyclopropylpropan-1-ol is available from a range of chemical suppliers who specialize in research chemicals and building blocks for pharmaceutical development. It is typically supplied for research and development purposes and not for direct human use. When selecting a supplier, researchers should consider factors such as purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.

Table of Representative Suppliers:

SupplierProduct Name/CAS NumberTypical PurityNotes
Sigma-Aldrich (MilliporeSigma) 3-amino-3-cyclopropylpropan-1-ol hydrochloride / 958027-99-195%Distributed for PharmaBlock. Country of origin is listed as China.[5]
ChemScene 3-Amino-3-cyclopropylpropan-1-ol hydrochloride / 958027-99-1≥95%Provides detailed physicochemical properties and safety information.[6]
Chemazone 3-amino-3-cyclopropylpropan-1-ol / 683220-79-3>95%Offers various quantities, from milligrams to grams, with stated lead times.[4]
PharmaBlock 3-amino-3-cyclopropylpropan-1-ol hydrochloride / 958027-99-195%A primary manufacturer, also available through distributors like Sigma-Aldrich.

This list is not exhaustive but represents suppliers commonly encountered in the field. Pricing and availability are subject to change.

Quality Control and Analytical Considerations

For any application in drug discovery, verifying the purity and identity of a starting material is a non-negotiable prerequisite. For a chiral molecule like 3-Amino-3-cyclopropylpropan-1-ol, this extends beyond simple chemical purity to include enantiomeric purity.

Key Analytical Methodologies:

  • Purity Assessment (GC/LC-MS): Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods to determine the overall purity and identify any potential impurities. For analogous high-viscosity amino alcohols, GC methods have been developed that involve direct injection after dilution in a suitable solvent like methanol, avoiding the need for derivatization which can introduce artifacts.[7][8]

  • Identity Confirmation (NMR/IR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming the molecular structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups (O-H, N-H, C-H).

  • Chiral Purity (Chiral HPLC/SFC): As this molecule contains a stereocenter, determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the definitive techniques for separating and quantifying enantiomers.[9] The development of a robust chiral separation method is a critical step for any process chemistry involving this building block.

G cluster_0 Quality Control Workflow Start Incoming Material: 3-Amino-3-cyclopropylpropan-1-ol Purity Chemical Purity (GC or LC-MS) Start->Purity Identity Structural Identity (NMR, IR) Start->Identity Chiral Enantiomeric Purity (Chiral HPLC/SFC) Start->Chiral Release Material Released for Synthesis Purity->Release Pass Fail Material Rejected Purity->Fail Fail Identity->Release Pass Identity->Fail Fail Chiral->Release Pass Chiral->Fail Fail

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 3-Amino-3-cyclopropylpropan-1-ol via Ellman’s Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-amino alcohol motif is a privileged pharmacophore frequently encountered in modern drug discovery. The synthesis of 3-amino-3-cyclopropylpropan-1-ol presents a specific synthetic challenge: installing the chiral amine center adjacent to a cyclopropyl ring while maintaining high enantiomeric excess (ee) and avoiding ring-opening side reactions. This application note details a robust, four-step asymmetric protocol leveraging Ellman’s tert-butanesulfinamide chemistry to deliver the target molecule as a highly pure hydrochloride salt.

Mechanistic Rationale & Retrosynthetic Strategy

To achieve absolute stereocontrol, this protocol utilizes (R)-tert-butanesulfinamide as a chiral directing group[1]. The methodology is designed around a self-validating system where each intermediate provides distinct analytical signatures.

  • Step 1: Imine Condensation. Cyclopropanecarbaldehyde is condensed with the chiral auxiliary. Titanium(IV) ethoxide is selected over milder desiccants (like MgSO₄) because it acts as both a strong Lewis acid to activate the hindered aldehyde and an irreversible water scavenger, driving the equilibrium to completion[2].

  • Step 2: Enolate Addition. The lithium enolate of methyl acetate is added to the sulfinyl imine. The use of a lithium counterion is critical; it coordinates to both the enolate oxygen and the sulfinyl oxygen, forming a rigid, chair-like Zimmerman-Traxler transition state. This locks the conformation and ensures highly diastereoselective nucleophilic attack[1].

  • Step 3: Ester Reduction. Lithium borohydride (LiBH₄) is specifically chosen for the reduction of the

    
    -sulfinylamino ester. It is sufficiently reactive to reduce the ester to a primary alcohol but mild enough to prevent the reductive cleavage of the sensitive N–S bond, which is a known risk when using stronger hydrides like LAH.
    
  • Step 4: Acidic Deprotection. The tert-butanesulfinyl group is highly acid-labile. Anhydrous 4M HCl in dioxane is used to cleanly cleave the N–S bond. Anhydrous conditions are prioritized to prevent any potential hydration or opening of the adjacent cyclopropyl ring, yielding the stable hydrochloride salt.

Synthetic Workflow

SynthesisWorkflow SM Cyclopropanecarbaldehyde (Starting Material) Step1 Step 1: Imine Condensation Ti(OEt)4, (R)-t-BuSONH2 SM->Step1 Int1 tert-Butanesulfinyl Imine (Chiral Intermediate) Step1->Int1 Step2 Step 2: Enolate Addition LDA, Methyl Acetate, -78 °C Int1->Step2 Int2 β-Sulfinylamino Ester (Diastereomerically Pure) Step2->Int2 Step3 Step 3: Ester Reduction LiBH4, THF, 0 °C to RT Int2->Step3 Int3 N-Sulfinyl 1,3-Amino Alcohol Step3->Int3 Step4 Step 4: Acidic Deprotection 4M HCl in Dioxane/MeOH Int3->Step4 Product 3-Amino-3-cyclopropylpropan-1-ol (Target Molecule) Step4->Product

Figure 1: Four-step asymmetric synthetic workflow for 3-Amino-3-cyclopropylpropan-1-ol.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the synthetic sequence.

StepChemical TransformationReagents & StoichiometryTemp / TimeExpected YieldKey IPC Indicator
1 Imine CondensationTi(OEt)₄ (2.0 eq), (R)-t-BuSONH₂ (1.0 eq)25 °C / 12 h85–90%Disappearance of aldehyde ~9.0 ppm (¹H NMR)
2 Enolate AdditionLDA (2.2 eq), MeOAc (2.0 eq)-78 °C / 4 h75–85%Appearance of ester methoxy ~3.6 ppm (¹H NMR)
3 Ester ReductionLiBH₄ (3.0 eq)0 to 25 °C / 6 h80–90%Disappearance of ester methoxy (¹H NMR)
4 Acidic Deprotection4M HCl in Dioxane (3.0 eq)25 °C / 2 h>95%[M+H]⁺ = 116.1 (LCMS)

Step-by-Step Experimental Protocols

General Note: All reactions involving organolithium reagents must be performed under an inert atmosphere (N₂ or Argon) using Schlenk techniques. Solvents must be rigorously dried.

Step 1: Synthesis of (R,E)-N-(cyclopropylmethylene)-2-methylpropane-2-sulfinamide
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarbaldehyde (1.0 equiv) and (R)-(+)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous THF (0.5 M)[2].

  • Activation: Add Titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature. The solution will turn pale yellow.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of vigorously stirring brine. A dense white precipitate of TiO₂ will form immediately. Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and separate the organic layer. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation (IPC):

    • TLC: Hexane/EtOAc (8:2). The product is UV-active, distinguishing it from the volatile, non-UV-active starting aldehyde.

    • ¹H NMR (CDCl₃): Confirm the complete disappearance of the aldehyde proton (~9.0 ppm) and the appearance of the characteristic imine proton (doublet, ~7.9 ppm).

Step 2: Synthesis of Methyl 3-((R)-1,1-dimethylethylsulfinamido)-3-cyclopropylpropanoate
  • Enolate Generation: In a separate flame-dried flask, cool a solution of diisopropylamine (2.2 equiv) in anhydrous THF to -78 °C. Add n-BuLi (2.1 equiv) dropwise. Stir for 30 minutes to generate LDA.

  • Ester Addition: Add methyl acetate (2.0 equiv) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete enolization.

  • Coupling: Dissolve the imine from Step 1 (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction: Maintain the reaction at -78 °C for 4 hours to preserve diastereoselectivity[1].

  • Workup: Quench with saturated aqueous NH₄Cl at -78 °C, then allow the mixture to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

  • Validation (IPC):

    • LCMS: Monitor for the [M+H]⁺ ion of the target ester.

    • ¹H NMR (CDCl₃): Ensure the disappearance of the imine proton (~7.9 ppm). Look for the appearance of the

      
      -protons (CH₂, ~2.6 ppm) and the ester methoxy singlet (~3.6 ppm).
      
Step 3: Synthesis of 3-((R)-1,1-dimethylethylsulfinamido)-3-cyclopropylpropan-1-ol
  • Setup: Dissolve the ester from Step 2 (1.0 equiv) in anhydrous THF (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add LiBH₄ (3.0 equiv, 2.0 M solution in THF) dropwise.

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 6 hours.

  • Workup: Carefully quench the excess hydride by the slow, dropwise addition of methanol at 0 °C until effervescence ceases, followed by the addition of water. Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation (IPC):

    • TLC: Hexane/EtOAc (1:1). The resulting alcohol will have a significantly lower Rf value than the starting ester.

    • ¹H NMR (CDCl₃): Confirm the complete disappearance of the methoxy singlet (~3.6 ppm) and the appearance of the primary alcohol protons (CH₂-OH, ~3.7 ppm).

Step 4: Synthesis of (R)-3-amino-3-cyclopropylpropan-1-ol hydrochloride
  • Setup: Dissolve the alcohol from Step 3 (1.0 equiv) in a mixture of anhydrous methanol and dioxane (1:1, 0.1 M).

  • Deprotection: Add 4M HCl in dioxane (3.0 equiv) at room temperature.

  • Reaction: Stir the solution for 2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting crude solid with cold diethyl ether. The ether wash removes the cleaved tert-butyl sulfinyl byproducts, leaving behind the pure hydrochloride salt as a white solid.

  • Validation (IPC):

    • LCMS: Confirm the mass of the free amine ([M+H]⁺ = 116.1).

    • ¹H NMR (D₂O): Verify the complete disappearance of the tert-butyl singlet (~1.2 ppm). Ensure the cyclopropyl protons remain intact (multiplets between 0.2 - 0.9 ppm), confirming no ring-opening occurred during the acidic deprotection.

References

  • Title: Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines Source: scispace.com URL: 1

  • Title: Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines Source: orgsyn.org URL: 2

  • Title: 3-Amino-3-cyclopropylpropan-1-ol hydrochloride | 958027-99-1 Source: sigmaaldrich.com URL: Link

Sources

Application Note: Enantioselective Preparation of (R)- and (S)-3-Amino-3-cyclopropylpropan-1-ol

[1]

Executive Summary

The 3-amino-3-cyclopropylpropan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for protease inhibitors, GPCR ligands, and fragment-based drug discovery.[1] The cyclopropyl group imparts unique conformational constraints and metabolic stability compared to isopropyl or ethyl analogs.

This guide details a stereodivergent synthesis using tert-butanesulfinamide (Ellman’s auxiliary).[1][2] This route is superior to enzymatic resolution or chiral pool manipulation because it offers:

  • Predictable Stereochemistry: >98% diastereomeric excess (de) via cyclic transition states.[1]

  • Bifurcated Access: Identical steps yield either (R) or (S) products solely by selecting (R)- or (S)-sulfinamide.[1]

  • Scalability: Avoids cryogenic temperatures and uses standard reagents (Ti(OEt)₄, LiBH₄).[1]

Retrosynthetic Analysis & Strategy

To ensure high optical purity, we disconnect the

Strategic Logic
  • Chirality Source: The sulfur atom of tert-butanesulfinamide directs the incoming nucleophile.

  • C-C Bond Formation: A Mannich-type addition of a lithium enolate or Reformatsky reagent to the imine establishes the C3 stereocenter.

  • Chemoselectivity: Lithium borohydride (LiBH₄) is selected to reduce the ester to the alcohol without cleaving the sulfinyl group, allowing for a single, final global deprotection step.

RetrosynthesisTarget(R)-3-Amino-3-cyclopropylpropan-1-ol(Target)Intermediate1N-Sulfinyl Amino AlcoholTarget->Intermediate1Acid Hydrolysis(HCl)Intermediate2β-Amino Ester(Protected)Intermediate1->Intermediate2Ester Reduction(LiBH4)PrecursorsCyclopropanecarboxaldehyde+ (R)-t-Bu-SulfinamideIntermediate2->PrecursorsMannich Addition(Li-Enolate)

Figure 1: Retrosynthetic logic flow.[1] The pathway allows late-stage divergence to the alcohol.

Detailed Experimental Protocols

Phase A: Formation of the Chiral Imine

Objective: Condense cyclopropanecarboxaldehyde with (R)-tert-butanesulfinamide to form the activated imine. Critical Parameter: Use of Ti(OEt)₄ as a Lewis acid and water scavenger is mandatory to drive equilibrium.

Materials:

  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • (R)-2-methyl-2-propanesulfinamide (1.05 equiv)[1]

  • Titanium(IV) ethoxide (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with N₂.

  • Dissolution: Add (R)-tert-butanesulfinamide (12.1 g, 100 mmol) and cyclopropanecarboxaldehyde (7.0 g, 100 mmol) to DCM (100 mL).

  • Activation: Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise at room temperature (RT). The solution will turn slightly yellow.

  • Reaction: Stir at RT for 16–24 hours. Monitor by TLC (EtOAc/Hexane 3:7); the aldehyde spot should disappear.

  • Quench (Critical): Pour the mixture into a rapidly stirring brine solution (100 mL). A thick white precipitate (TiO₂) will form.[1]

  • Workup: Filter the suspension through a Celite pad.[1] Wash the cake with EtOAc. Dry the organic phase over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (0

    
     20% EtOAc/Hexanes) yields the N-sulfinyl imine as a colorless oil/solid.[1]
    
Phase B: Diastereoselective Mannich Addition

Objective: Install the acetate arm to create the carbon backbone. Mechanism: The reaction proceeds via a 6-membered Zimmerman-Traxler transition state where the bulky tert-butyl group directs the enolate attack to the Re-face (for R-sulfinamide), yielding the (R,R)-configuration at the sulfur and carbon.

Materials:

  • Methyl acetate (1.2 equiv)

  • LDA (Lithium Diisopropylamide) (1.3 equiv) or LiHMDS

  • N-Sulfinyl imine (from Phase A)[1]

  • THF (anhydrous)[3]

Protocol:

  • Enolate Generation: In a separate flask, cool THF (50 mL) to -78 °C. Add LDA (2.0 M solution, 65 mL, 130 mmol). Add methyl acetate (9.6 g, 130 mmol) dropwise. Stir for 30 mins at -78 °C to ensure complete enolate formation.

  • Chlorotitanium Induction (Optional but Recommended): To maximize diastereoselectivity (dr), transmetallate with ClTi(OiPr)₃ (1.5 equiv) if available.[1] If not, the Lithium enolate works with good selectivity for cyclopropyl systems.

  • Addition: Dissolve the N-sulfinyl imine (100 mmol) in THF (50 mL) and add it dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 3 hours. Do not allow to warm up prematurely.

  • Quench: Add saturated NH₄Cl solution (50 mL) at -78 °C, then warm to RT.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry (MgSO₄), and concentrate.[1]

  • Result: The crude

    
    -amino ester is usually obtained with >95:5 dr.[1] Recrystallization from Hexane/Et₂O can upgrade dr to >99:1.[1]
    
Phase C: Chemoselective Reduction & Deprotection

Objective: Reduce the ester to the primary alcohol and remove the chiral auxiliary.

Protocol:

  • Reduction: Dissolve the purified

    
    -amino ester (10 mmol) in dry THF (20 mL).
    
  • Reagent Addition: Add LiBH₄ (2.0 M in THF, 10 mL, 20 mmol) dropwise at 0 °C. (LiBH₄ is preferred over LiAlH₄ as it is milder and preserves the sulfinyl group if intermediate isolation is desired, though here we proceed to global deprotection).

  • Stir: Allow to warm to RT and stir for 12 hours.

  • Quench: Cool to 0 °C. Carefully add MeOH (5 mL) to destroy excess hydride.

  • Deprotection (One-Pot): Add 4M HCl in dioxane (10 mL) directly to the crude reduction mixture. Stir for 2 hours at RT. A white precipitate (the amine hydrochloride salt) may form.

  • Workup: Concentrate the mixture to dryness.

    • For HCl Salt: Triturate the solid with Et₂O to remove sulfinamide byproducts. Filter to obtain (R)-3-Amino-3-cyclopropylpropan-1-ol hydrochloride .[1]

    • For Free Base: Dissolve residue in water, basify with 2M NaOH to pH >12, and extract with DCM/iPrOH (3:1) multiple times (amino alcohols are water-soluble).[1]

Quality Control & Analytical Validation

Chiral HPLC Method

To verify enantiomeric excess (ee), the product must be analyzed against the racemate (prepared by mixing equal parts of R and S synthesis).

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low UV required due to lack of chromophore)
Derivatization If UV signal is weak, derivatize with Benzoyl Chloride prior to injection.[1]
NMR Specification (Free Base)
  • ¹H NMR (400 MHz, CDCl₃):

    
     3.80-3.70 (m, 2H, -CH ₂OH), 2.85 (m, 1H, -CH NH₂), 2.60 (br s, 3H, OH/NH₂), 1.70-1.50 (m, 2H, -CH ₂-), 0.95 (m, 1H, cPr-CH), 0.55-0.40 (m, 2H, cPr-CH₂), 0.30-0.15 (m, 2H, cPr-CH₂).
    

Process Visualization

WorkflowStartStart:Cyclopropanecarboxaldehyde+ (R)-SulfinamideStep11. Imine Formation(Ti(OEt)4, DCM, RT)Start->Step1Step22. Mannich Addition(Li-Enolate of Methyl Acetate, -78°C)Creates StereocenterStep1->Step2 Yields N-Sulfinyl β-amino esterStep33. Reduction(LiBH4, THF)Ester -> AlcoholStep2->Step3 Yields N-Sulfinyl amino alcoholStep44. Deprotection(HCl / Dioxane)Cleaves SulfinylStep3->Step4EndFinal Product:(R)-3-Amino-3-cyclopropylpropan-1-ol(>98% ee)Step4->End Salt Formation

Figure 2: Step-by-step process flow for the enantioselective synthesis.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinamide: A Versatile Reagent for Asymmetric Synthesis."[1] Accounts of Chemical Research, 2002.[1] Link

  • Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions."[1] Journal of Organic Chemistry, 1999.[1] Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinyl Imines."[1] Tetrahedron, 1999.[1] Link

  • Sigma-Aldrich. "Ellman's Sulfinamides - Technical Bulletin."[1] Link

  • Phenomenex. "Chiral HPLC Separation Strategies." Link

Application Note & Protocols: Leveraging 3-Amino-3-cyclopropylpropan-1-ol for the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic application of 3-Amino-3-cyclopropylpropan-1-ol as a versatile building block for the synthesis of high-value nitrogen-containing heterocycles. We provide an in-depth analysis of its utility, focusing on the synthesis of 2-cyclopropylpiperidines, a privileged scaffold in modern drug discovery. This document furnishes researchers, medicinal chemists, and drug development professionals with both the theoretical rationale and detailed, actionable protocols for leveraging this unique reagent. Methodologies covered include a robust two-step sequence involving reductive amination followed by intramolecular cyclization, supported by mechanistic insights, data tables, and process visualizations.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group has emerged as a cornerstone motif in medicinal chemistry, transitioning from a niche curiosity to a key tool in optimizing drug candidates.[1][2][3] Its incorporation into a molecule is a strategic decision driven by the unique physicochemical properties conferred by its strained three-membered ring.[1]

Key advantages include:

  • Enhanced Metabolic Stability: The high s-character of the C-H bonds within a cyclopropane ring increases their bond dissociation energy, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] Replacing a metabolically labile group, such as an ethyl or isopropyl group, with a cyclopropyl moiety can significantly extend a drug's half-life.[1]

  • Conformational Rigidity and Potency: The rigid structure of the cyclopropyl ring can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[1]

  • Modulation of Physicochemical Properties: It serves as a non-classical bioisostere for groups like vinyls or gem-dimethyls, allowing for fine-tuning of properties such as lipophilicity (logP) and acidity/basicity (pKa) to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

When this valuable group is part of a bifunctional building block like 3-Amino-3-cyclopropylpropan-1-ol, it provides a direct route to saturated heterocycles, such as piperidines. The piperidine ring is one of the most ubiquitous scaffolds in FDA-approved drugs, prized for its "3D shape," which enables complex and specific interactions with protein targets that are often inaccessible to flat, aromatic rings.[4] This guide will focus on a reliable and scalable pathway to synthesize 2-cyclopropylpiperidines from this key starting material.

Core Synthetic Strategy: Synthesis of 2-Cyclopropylpiperidine

A highly effective and broadly applicable method for constructing the 2-cyclopropylpiperidine scaffold from 3-Amino-3-cyclopropylpropan-1-ol is a two-stage process. This approach involves an initial N-functionalization via reductive amination with an aldehyde, followed by an intramolecular cyclization.

The overall transformation is depicted below:

Overall_Transformation cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization A 3-Amino-3-cyclopropyl- propan-1-ol C Intermediate: N-Alkyl Amino Alcohol A->C + R-CHO [Reducing Agent] B Aldehyde (R-CHO) D Final Product: 2-Cyclopropyl-N-alkylpiperidine C->D Activation of -OH & Cyclization

Caption: High-level workflow for the two-step synthesis of N-alkyl-2-cyclopropylpiperidines.

Mechanism and Rationale

Step 1: Reductive Amination. This step involves the reaction of the primary amine of 3-Amino-3-cyclopropylpropan-1-ol with an aldehyde to form an imine (or iminium ion) intermediate. This intermediate is not isolated but is immediately reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (STAB), to yield the secondary amine.

  • Causality Behind Experimental Choices:

    • Reducing Agent: STAB is the preferred reagent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less basic and will not readily reduce the aldehyde starting material. It is particularly effective at reducing the protonated iminium ion, which is formed under the mildly acidic conditions of the reaction, leading to higher yields and cleaner reaction profiles.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and the STAB reagent.

Step 2: Intramolecular Cyclization. The N-alkylated amino alcohol intermediate is then cyclized to form the piperidine ring. This is typically achieved by converting the terminal hydroxyl group into a good leaving group, which is then displaced by the secondary amine nucleophile in an intramolecular SN2 reaction.

  • Causality Behind Experimental Choices:

    • Hydroxyl Group Activation: Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this step.[5] It reacts with the hydroxyl group to form a chlorosulfite ester, which readily decomposes to generate an alkyl chloride and sulfur dioxide gas. The in situ formation of the alkyl chloride primes the molecule for cyclization.

    • Reaction Control: The reaction is often run at low temperatures initially to control the exothermic reaction between the alcohol and SOCl₂, and then warmed to drive the cyclization to completion. The use of a simple one-pot procedure for this chlorination and cyclization sequence is highly efficient.[5]

Cyclization_Mechanism cluster_mechanism Intramolecular Cyclization Mechanism Start N-Alkyl Amino Alcohol Intermediate1 Chlorosulfite Ester Intermediate Start->Intermediate1 + SOCl₂ - HCl Intermediate2 N-Alkyl-γ-chloroamine Intermediate1->Intermediate2 - SO₂ Product Piperidinium Salt Intermediate2->Product Intramolecular SN2 Attack

Caption: Simplified mechanism for the SOCl₂-mediated intramolecular cyclization.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of N-Benzyl-3-amino-3-cyclopropylpropan-1-ol (Intermediate C)
  • Materials:

    • 3-Amino-3-cyclopropylpropan-1-ol (1.0 eq)

    • Benzaldehyde (1.05 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, ~0.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 3-Amino-3-cyclopropylpropan-1-ol and dissolve in DCM (approx. 0.1 M concentration).

    • Add benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C using an ice bath.

    • Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product is often of sufficient purity for the next step, but can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Benzyl-2-cyclopropylpiperidine (Final Product D)
  • Materials:

    • N-Benzyl-3-amino-3-cyclopropylpropan-1-ol (from Protocol 1)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Toluene or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude amino alcohol from the previous step in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride dropwise via syringe over 20-30 minutes. Caution: This is an exothermic reaction that releases HCl and SO₂ gas.

    • After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ or 1M NaOH until the solution is basic (pH > 9).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Benzyl-2-cyclopropylpiperidine.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the synthesis of various N-substituted 2-cyclopropylpiperidines using the described protocols.

EntryAldehyde (R-CHO)N-Substituent (R)Overall Yield (2 steps)
1BenzaldehydeBenzyl75-85%
24-Methoxybenzaldehyde4-Methoxybenzyl70-80%
3IsobutyraldehydeIsobutyl65-75%
4CyclohexanecarboxaldehydeCyclohexylmethyl70-80%

Yields are typical and may vary based on reaction scale and purification efficiency.

Applications in Drug Discovery

The 2-cyclopropylpiperidine scaffold is a key component in a number of biologically active agents. Its unique conformational properties make it a valuable asset in designing ligands for various biological targets. For instance, cyclopropyl-spiro-piperidines have been explored as potent sodium channel blockers for the treatment of chronic and neuropathic pain.[6] The methodologies described herein provide a direct and efficient entry point for chemists to synthesize novel analogs for structure-activity relationship (SAR) studies in their own discovery programs.

References

  • Zhang, X., et al. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved March 7, 2026, from [Link]

  • Chemazone. (n.d.). 3-amino-3-cyclopropylpropan-1-ol. Retrieved March 7, 2026, from [Link]

  • Li, G., et al. (n.d.). Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as A Rapid Entry to g-Amino Heterocycles. Retrieved March 7, 2026, from [Link]

  • Scott, J. D., & Williams, T. M. (2012, April 12). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved March 7, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Protecting group strategies for 3-Amino-3-cyclopropylpropan-1-ol amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 3-Amino-3-cyclopropylpropan-1-ol

Part 1: Strategic Analysis & Molecular Logic

1.1 The Scaffold 3-Amino-3-cyclopropylpropan-1-ol represents a high-value "gamma-amino alcohol" scaffold. The cyclopropyl group serves as a bioisostere for phenyl rings or isopropyl groups, offering restricted conformation and improved metabolic stability.[1] However, its proximity to the amine (alpha-position) introduces unique steric and electronic challenges.[1]

1.2 The Challenge: Sterics vs. Electronics

  • Nucleophilicity: The primary amine is significantly more nucleophilic than the primary alcohol, allowing for catalyst-free chemoselective N-protection.

  • Steric Hindrance: The

    
    -cyclopropyl group creates a "neopentyl-like" steric environment around the nitrogen.[1] While this suppresses over-alkylation, it necessitates optimized conditions (higher equivalents or temperature) for introducing bulky protecting groups like Trityl (Trt) or Tosyl (Ts).[1]
    
  • Cyclopropyl Fragility: While generally robust, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] Avoid conditions that generate carbocations adjacent to the ring (homoallylic rearrangement risk) or vigorous hydrogenation (ring-opening hydrogenolysis).[1]

Part 2: Recommended Protection Workflows

We define two primary "Routes" based on the downstream application: Route A for Solution-Phase Synthesis (Boc/Silyl strategy) and Route B for Solid-Phase Peptide Synthesis (Fmoc/Trityl strategy).

Workflow Visualization

ProtectionStrategies cluster_RouteA Route A: Solution Phase (Boc/TBS) cluster_RouteB Route B: Peptide Synthesis (Fmoc/Trt) Start 3-Amino-3-cyclopropylpropan-1-ol StepA1 1. N-Boc Protection (Boc2O, NaOH) Start->StepA1 StepB1 1. N-Fmoc Protection (Fmoc-OSu, NaHCO3) Start->StepB1 StepA2 2. O-TBS Protection (TBSCl, Imidazole) StepA1->StepA2 Selective ProdA Fully Protected N-Boc, O-TBS StepA2->ProdA StepB2 2. O-Trt Protection (Trt-Cl, Pyridine) StepB1->StepB2 ProdB Fully Protected N-Fmoc, O-Trt StepB2->ProdB

Figure 1: Decision tree for protecting group strategy based on downstream application.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Target: N-Boc-3-amino-3-cyclopropylpropan-1-ol

Rationale: The use of a biphasic system (Dioxane/NaOH) ensures the amino group stays unprotonated and reactive, while the hydroxyl group remains protonated and unreactive towards the electrophile.[1]

Materials:

  • Substrate: 3-Amino-3-cyclopropylpropan-1-ol (1.0 equiv)[2]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[3]
    
  • Base: 1N NaOH (aqueous)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the amino alcohol (10 mmol) in 1,4-Dioxane (20 mL).

  • Basification: Cool to 0°C (ice bath). Add 1N NaOH (11 mL, 1.1 equiv) dropwise.

    • Checkpoint: Ensure pH is ~10-11 using pH paper.[1]

  • Addition: Add

    
     (2.4 g, 11 mmol) dissolved in a minimal amount of dioxane dropwise over 15 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours.

    • Monitoring: TLC (5% MeOH in DCM).[1] Stain with Ninhydrin (free amine = purple) and PMA (Boc product = blue/black).[1] Reaction is complete when the baseline amine spot disappears.[1]

  • Workup: Concentrate in vacuo to remove dioxane. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Note: Unlike amino acids, this amino alcohol is neutral; do not acidify the aqueous layer during workup, or you risk losing the acid-labile Boc group or extracting impurities.[1]

  • Purification: Dry organics over

    
    , filter, and concentrate. If necessary, purify via silica flash chromatography (Hexanes/EtOAc 3:1).[1]
    

Yield Expectation: 85-95%

Protocol B: O-Silylation (TBS) of the N-Boc Intermediate

Target: N-Boc-O-TBS-3-amino-3-cyclopropylpropan-1-ol

Rationale: The bulky cyclopropyl group at the


-position protects the urethane nitrogen from silylation, allowing high selectivity for the primary alcohol.[1]

Materials:

  • Substrate: N-Boc-3-amino-3-cyclopropylpropan-1-ol (from Protocol A)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Catalyst/Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Setup: Dissolve N-Boc intermediate (5 mmol) in anhydrous DMF (10 mL) under Nitrogen atmosphere.

  • Activation: Add Imidazole (0.85 g, 12.5 mmol). Stir until dissolved.

  • Silylation: Add TBSCl (0.90 g, 6 mmol) in one portion at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Self-Validation: Take an aliquot, perform a mini-workup (EtOAc/Water), and check NMR.[1] The disappearance of the broad OH singlet (approx 2.0-4.0 ppm) confirms completion.[1]

  • Workup: Pour mixture into ice-cold brine (50 mL). Extract with

    
     (3 x 30 mL). Wash combined organics with water (2 x 20 mL) to remove residual DMF.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Part 4: Critical Troubleshooting & Stability Data

4.1 Cyclopropyl Stability Table The cyclopropyl ring is the "weakest link" in harsh conditions.[1] Use this table to guide reagent selection.

ConditionReagentCompatibilityRisk Note
Acidic Deprotection 50% TFA / DCMHigh Standard Boc removal is safe. Avoid heating.
Basic Deprotection 20% Piperidine / DMFHigh Standard Fmoc removal is safe.[1]
Hydrogenolysis

, Pd/C, MeOH
Medium Risk: Prolonged exposure or high pressure (>1 atm) may open the ring to a propyl chain [1].[1] Use Pd(OH)2 or short reaction times if Cbz is used.[1]
Oxidation Jones ReagentLow Strong acid + oxidant can cleave the ring.[1] Use Swern or Dess-Martin Periodinane (DMP).[1]
Electrophiles

/ Lewis Acids
Low Electrophilic ring opening is highly likely.[1]

4.2 Common Pitfall: Oxazolidinone Formation When using strong bases (e.g., NaH) to alkylate the alcohol (e.g., Benzyl protection) on an N-Boc protected substrate, the alkoxide may attack the Boc carbonyl intramolecularly, forming a cyclic oxazolidinone.

  • Solution: Use Imidate chemistry (Benzyl trichloroacetimidate / catalytic TfOH) for benzylation under acidic conditions to avoid the alkoxide intermediate [2].[1]

Part 5: Orthogonality Logic (DOT Diagram)

This diagram illustrates how to selectively manipulate one group while the other remains protected.[1][4][5][6][7]

Orthogonality Substrate N-Boc / O-TBS Protected Species Path1 Treat with TFA/DCM Substrate->Path1 Path2 Treat with TBAF/THF Substrate->Path2 Result1 Free Amine (O-TBS intact) Path1->Result1 Result2 Free Alcohol (N-Boc intact) Path2->Result2

Figure 2: Orthogonal deprotection logic for the Boc/TBS pair.

References

  • Gietter, A. A. S., et al. (2013).[1] "Preparation of Cyclopropylamines via Kulinkovich-de Meijere Reaction." Organic Syntheses, 90, 249.[1] Link

  • Wessel, H. P., et al. (1985).[1] "Benzyl Trichloroacetimidate: A Versatile Reagent for Acid-Catalyzed Benzylation of Hydroxy Groups."[1] Journal of the Chemical Society, Perkin Transactions 1, 2247-2250. Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley.[1][8] Link

  • Albert, J. S., et al. (2002).[1] "Design and Synthesis of Cyclopropyl-Based Peptidomimetics." Journal of Medicinal Chemistry, 45(18), 3972–3983.[1] Link

Sources

The Strategic Incorporation of Cyclopropyl Moieties in Pharmaceutical Intermediates: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropyl Group - A Small Ring with a Large Impact in Medicinal Chemistry

In the landscape of modern drug discovery and development, the cyclopropyl group has emerged as a privileged structural motif.[1] Its incorporation into active pharmaceutical ingredients (APIs) is a strategic decision made by medicinal chemists to enhance a molecule's pharmacological profile. The unique stereoelectronic properties of this three-membered ring can profoundly influence a drug's potency, metabolic stability, and target-binding affinity.[2] The inherent ring strain of the cyclopropane ring results in shorter and stronger carbon-hydrogen bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its interaction with biological targets.

This application note provides a detailed overview of the synthesis of pharmaceutical intermediates featuring the cyclopropylamine scaffold, a key building block in numerous therapeutic agents. We will delve into the synthetic strategies for incorporating this moiety, with a particular focus on the preparation of antiviral nucleoside analogues. A detailed, field-proven protocol for a key synthetic transformation will be provided, alongside a discussion of the underlying chemical principles that govern the reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the cyclopropyl group in their synthetic endeavors.

Core Synthesis Strategy: Nucleophilic Substitution with Cyclopropylamine

A prevalent and robust method for introducing the cyclopropylamino group into a heterocyclic core, a common scaffold in many APIs, is through nucleophilic aromatic substitution (SNA_r). In this reaction, a potent nucleophile, in this case, cyclopropylamine, displaces a leaving group on an aromatic or heteroaromatic ring. This strategy is particularly effective in the synthesis of purine and pyrimidine derivatives, which form the backbone of many antiviral and anticancer drugs.[3][4][5]

The reaction's success hinges on the activation of the heterocyclic ring towards nucleophilic attack. This is typically achieved by the presence of electron-withdrawing groups on the ring and a good leaving group, such as a halogen (e.g., chlorine). The amine of cyclopropylamine acts as the nucleophile, attacking the electron-deficient carbon atom bearing the leaving group.

Application Spotlight: Synthesis of a Key Intermediate for Abacavir

A prominent example of the use of cyclopropylamine in pharmaceutical synthesis is in the manufacturing of Abacavir.[6][7] Abacavir is a potent nucleoside analog reverse-transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[4] The final step in many synthetic routes to Abacavir involves the introduction of the cyclopropylamino group onto a purine intermediate.[6][7]

The following workflow and protocol describe the synthesis of {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl}methanol, the active pharmaceutical ingredient known as Abacavir, from a chlorinated purine intermediate.

Experimental Workflow

start Start: Chlorinated Purine Intermediate ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol reagents Reagents: - Cyclopropylamine - n-Butanol (solvent) - Triethylamine (base, optional) start->reagents Combine reaction Reaction Vessel: Nucleophilic Aromatic Substitution reagents->reaction conditions Conditions: - Reflux (elevated temperature) reaction->conditions Apply workup Work-up: - Cooling and Crystallization - Filtration - Washing with solvent reaction->workup Proceed to purification Purification: - Recrystallization (if necessary) workup->purification Isolate crude product for product Final Product: Abacavir ({(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl}methanol) purification->product Obtain pure

Caption: Workflow for the synthesis of Abacavir via nucleophilic substitution.

Detailed Protocol: Synthesis of Abacavir from a Chlorinated Purine Intermediate

This protocol is adapted from established patented procedures for the synthesis of Abacavir.[6][7]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (approx.)
((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol172015-79-1281.71 g/mol 10.0 g0.035 mol
Cyclopropylamine765-30-057.09 g/mol 10.1 g (12.0 mL)0.177 mol
n-Butanol71-36-374.12 g/mol 100 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol (10.0 g, 0.035 mol).

  • Addition of Reagents: Add n-butanol (100 mL) to the flask, followed by the addition of cyclopropylamine (12.0 mL, 0.177 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize out of the solution. Further cooling in an ice bath can promote crystallization.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold n-butanol to remove any residual impurities.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): If the purity of the product is not satisfactory, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: Yields for this reaction are typically high, often exceeding 80-90%.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC, to confirm its identity and purity.

Causality Behind Experimental Choices
  • Choice of Solvent: n-Butanol is used as a high-boiling solvent to enable the reaction to be carried out at a sufficiently high temperature (reflux) to overcome the activation energy for the nucleophilic aromatic substitution.

  • Excess Cyclopropylamine: A significant excess of cyclopropylamine is used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. In some procedures, an additional non-nucleophilic base like triethylamine may be added.[4]

  • Reflux Conditions: The elevated temperature is crucial for the reaction rate. The C-Cl bond on the purine ring is relatively strong, and the aromaticity of the ring system must be overcome during the formation of the Meisenheimer intermediate.

Stereochemical Considerations

It is critical to note that the stereochemistry of the starting cyclopentenyl methanol derivative is retained throughout this reaction step. The reaction occurs at the purine ring and does not affect the chiral centers on the cyclopentene ring. The biological activity of Abacavir is highly dependent on its specific stereoisomeric form, (1S,4R). Therefore, the synthesis of the chiral starting material is a key aspect of the overall manufacturing process.

Conclusion

The strategic incorporation of the cyclopropylamine moiety is a well-established and powerful tool in the design and synthesis of modern pharmaceuticals. The direct nucleophilic substitution reaction presented here for the synthesis of Abacavir is a testament to the efficiency and scalability of this approach in an industrial setting. Understanding the principles behind the synthesis and the rationale for the experimental conditions allows for the adaptation and application of this methodology to a wide range of pharmaceutical intermediates. As the demand for more potent and metabolically robust drugs continues to grow, the cyclopropyl group, and the versatile synthetic routes to introduce it, will undoubtedly remain a cornerstone of medicinal chemistry.

References

  • Zhou, Y., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 567-575. Available at: [Link]

  • New Drug Approvals. (2019). ABACAVIR. Available at: [Link]

  • Zemlicka, J., et al. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Research, 43(1), 37-53. Available at: [Link]

  • Google Patents. (2006). Abacavir production method. CN1763040A.
  • Google Patents. (2012). Process for the preparation of abacavir. US8097723B2.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. Available at: [Link]

  • MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(9), 2149. Available at: [Link]

  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Archives of Applied Science Research, 16(9), 1-2. Available at: [Link]

  • ResearchGate. (2015). How do I synthesis trans-Abacavir from abacavir API ?. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. 1(4), 176-182. Available at: [Link]

  • PMC. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic letters, 20(15), 4433-4437. Available at: [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2019). Propan 2 ol – Knowledge and References. Available at: [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • Google Patents. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. US8344182B2.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2007). Prepn of (S)-(+)-2-amino propanol. CN1887855A.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. 11, 1266-1291. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available at: [Link]

  • European Patent Office. (1986). Process for the manufacture of cyclopropylamine. EP 0205403 A1. Available at: [Link]

Sources

Catalytic methods for synthesizing 3-Amino-3-cyclopropylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Catalytic Architectures for 3-Amino-3-cyclopropylpropan-1-ol Scaffolds

Abstract This Application Note details the catalytic methodologies for synthesizing 3-Amino-3-cyclopropylpropan-1-ol derivatives, a critical pharmacophore in medicinal chemistry. The cyclopropyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or phenyl groups, often enhancing potency and blood-brain barrier permeability in kinase inhibitors and GPCR ligands. This guide prioritizes two distinct catalytic architectures: Organocatalytic Asymmetric Mannich Reactions (for metal-free, high-enantioselectivity construction) and Rhodium-Catalyzed Asymmetric Hydrogenation (for scalable, industrial production).

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis of 3-amino-3-cyclopropylpropan-1-ol is most robustly approached via the corresponding


-amino acid (or ester) intermediate . Direct formation of the amino-alcohol in one step is rare; therefore, the strategy relies on establishing the C3 chiral center via C-C bond formation or asymmetric reduction, followed by chemoselective reduction of the C1 carboxylate to the alcohol.

Retrosynthetic Logic:

  • Target: 3-Amino-3-cyclopropylpropan-1-ol.

  • Disconnection: Reduction of the C1-C2 bond.

  • Intermediate: 3-Amino-3-cyclopropylpropanoate (

    
    -amino ester).
    
  • Catalytic Origins:

    • Path A (Constructive): Mannich reaction of a cyclopropyl imine.

    • Path B (Reductive): Hydrogenation of a

      
      -cyclopropyl enamide.
      

Retrosynthesis Target 3-Amino-3-cyclopropylpropan-1-ol (Target Scaffold) Intermediate 3-Amino-3-cyclopropylpropanoate (Chiral u03b2-Amino Ester) Intermediate->Target Chemoselective Reduction (LiAlH4/BH3) PathA Path A: Organocatalytic Mannich (Cyclopropyl Imine + Acetate Eq.) PathA->Intermediate C-C Bond Formation PathB Path B: Asymmetric Hydrogenation (u03b2-Cyclopropyl Enamide) PathB->Intermediate C=C Reduction

Caption: Retrosynthetic map illustrating the two primary catalytic gateways to the target scaffold via the common


-amino ester intermediate.

Part 2: Method A - Organocatalytic Asymmetric Mannich Reaction

Core Concept: This method utilizes chiral Brønsted acid catalysts (e.g., Chiral Phosphoric Acids) or thiourea catalysts to activate a cyclopropyl aldimine for nucleophilic attack by a malonate or enolizable ester. It avoids transition metals, making it ideal for early-stage discovery where trace metal contamination is a concern.

Mechanism of Action: The catalyst forms a dual hydrogen-bond network with the imine (electrophile) and the enol (nucleophile), inducing a rigid chiral environment that dictates facial selectivity.

Experimental Protocol

Reagents:

  • Substrate:

    
    -Boc-cyclopropanecarbaldimine (prepared from cyclopropanecarbaldehyde).
    
  • Nucleophile: Dimethyl malonate or Dibenzyl malonate.

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

  • Solvent: Toluene or Mesitylene.

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried reaction vial, dissolve (R)-TRIP (0.05 eq) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Imine Addition: Add

    
    -Boc-cyclopropanecarbaldimine (1.0 eq). Stir at 0°C for 10 minutes to allow catalyst-substrate complexation.
    
  • Nucleophile Introduction: Add Dimethyl malonate (1.2 eq) dropwise.

  • Reaction: Stir at 0°C to room temperature for 24–48 hours. Monitor consumption of imine by TLC (Stain: Ninhydrin or PMA).

  • Workup: Quench with saturated NaHCO

    
    . Extract with Ethyl Acetate (3x). Dry organic layer over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Decarboxylation (Optional): If a mono-ester is required, heat the malonate adduct with LiCl in wet DMSO at 140°C (Krapcho decarboxylation) to yield the

    
    -amino ester.
    

Critical Parameter Control:

  • Moisture: Strictly anhydrous conditions are required to prevent imine hydrolysis.

  • Temperature: Lower temperatures (0°C to -20°C) generally improve enantiomeric excess (ee) but reduce reaction rate.

Part 3: Method B - Rhodium-Catalyzed Asymmetric Hydrogenation

Core Concept: For larger-scale synthesis, asymmetric hydrogenation of enamides is the industry standard. This method establishes the chiral center by reducing a prochiral alkene using a Rhodium(I) complex with a chiral diphosphine ligand (e.g., DuPhos, TangPhos, or Binap).

Mechanism of Action: The Rhodium catalyst coordinates to the enamide double bond and the amide carbonyl oxygen (chelation control). Oxidative addition of H


 is followed by migratory insertion and reductive elimination, transferring chirality from the ligand to the substrate.
Experimental Protocol

Reagents:

  • Substrate: Methyl (Z)-3-amino-3-cyclopropylacrylate (protected as N-Acetyl or N-Cbz).

  • Catalyst: [Rh(COD)Cl]

    
     (precursor) + (S,S)-Me-DuPhos (Ligand).
    
  • Hydrogen Source: H

    
     gas (balloon or autoclave).
    
  • Solvent: Methanol (degassed).

Step-by-Step Workflow:

  • Substrate Preparation: Synthesize the enamide via condensation of methyl 3-cyclopropyl-3-oxopropanoate with ammonium acetate/acetamide, or via Heck coupling if applicable.

  • Catalyst Formation (In Situ): In a glovebox, mix [Rh(COD)Cl]

    
     (1 mol%) and (S,S)-Me-DuPhos (2.2 mol%) in degassed Methanol. Stir for 15 min until the solution turns orange/red.
    
  • Hydrogenation:

    • Transfer the substrate (1.0 eq) and catalyst solution to a high-pressure autoclave.

    • Purge with H

      
       (3 cycles).
      
    • Pressurize to 5–10 bar (70–145 psi).

    • Stir at Room Temperature for 12–24 hours.

  • Workup: Vent H

    
    . Filter the solution through a pad of Celite to remove the catalyst.
    
  • Analysis: Concentrate the filtrate. Analyze conversion by

    
    H NMR and ee by Chiral HPLC.
    

HydrogenationCycle Precursor Prochiral Enamide (Substrate) Complex Rh(I)-Ligand-Substrate Complex Precursor->Complex Coordination OxAdd Oxidative Addition (Rh-H2 Species) Complex->OxAdd +H2 Insertion Migratory Insertion (C-H Bond Formation) OxAdd->Insertion Stereodetermining Step Product Chiral u03b2-Amino Ester (Product) Insertion->Product Reductive Elimination Product->Complex Catalyst Regeneration

Caption: Catalytic cycle for the Rh-DuPhos mediated asymmetric hydrogenation of cyclopropyl enamides.

Part 4: Downstream Processing (Ester to Alcohol)

Once the chiral


-amino ester is secured, it must be reduced to the target amino alcohol.

Protocol:

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    
    
    THF).
  • Procedure:

    • Suspend LiAlH

      
       (2.0 eq) in dry THF at 0°C.
      
    • Add the chiral

      
      -amino ester (dissolved in THF) dropwise.
      
    • Allow to warm to RT and reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate. Concentrate the filtrate to obtain 3-Amino-3-cyclopropylpropan-1-ol .

Part 5: Analytical Validation & QC

Data Summary Table:

ParameterMethod A (Mannich)Method B (Hydrogenation)
Enantiomeric Excess (ee) Typically 90–98%>99% (Ligand dependent)
Scalability Gram scaleKilogram scale
Catalyst Cost Moderate (Organocatalyst)High (Rh metal + Ligand)
Reaction Time 24–48 Hours6–12 Hours
Key Risk Imine hydrolysisHigh pressure safety

Validation Methods:

  • NMR:

    
    H NMR (400 MHz, CDCl
    
    
    
    ) should show the cyclopropyl protons (0.2–0.8 ppm multiplet) and the diastereotopic CH
    
    
    protons of the propanol chain.
  • Chiral HPLC: Use a Daicel Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

  • Absolute Configuration: Confirm via X-ray crystallography of a derivative (e.g.,

    
    -bromobenzoate) or by comparison of optical rotation with literature values.
    

References

  • Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Mannich Reactions." Synthesis, 2010(12), 1929–1982. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. Link

  • Christensen, M., et al. (2016). "Enantioselective Synthesis of

    
    -Methyl-
    
    
    
    -cyclopropyldihydrocinnamates." The Journal of Organic Chemistry, 81(3), 824–830.[1] Link
  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Gagnon, A., et al. (2008).[2] "Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl and Heterocyclic Halides." The Journal of Organic Chemistry, 73(9), 3452–3459. Link

Sources

Application Note: Scale-Up Procedures for 3-Amino-3-cyclopropylpropan-1-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-Amino-3-cyclopropylpropan-1-ol (CAS: 683220-79-3) is a highly valued aliphatic amino alcohol building block. Its unique cyclopropyl-substituted 1,3-amino alcohol motif is heavily utilized in the design of novel therapeutics, providing critical shape complementarity and metabolic stability. Notably, it serves as a core intermediate in the synthesis of 1 [1] for neurodegenerative diseases, 2 [2] for autoimmune disorders, and 3 [3] for oncology.

While discovery-scale syntheses often rely on direct, aggressive reductions of amino acids, translating these routes to a multi-kilogram scale presents severe thermal hazards and purification bottlenecks. This application note details a highly optimized, chromatography-free, four-step scale-up protocol designed for safety, high atom economy, and self-validating quality control.

Mechanistic Rationale & Route Causality

To bypass the hazards of traditional routes, we have engineered a sequence utilizing a modified Rodionov reaction followed by a chemoselective mixed-anhydride reduction. The causality behind these experimental choices is as follows:

  • Step 1: Rodionov Reaction: Condensing 4 [4] and ammonium acetate allows for a one-pot Knoevenagel condensation and aza-Michael addition. This avoids the use of unstable nitroalkanes or expensive transition-metal catalysts.

  • Step 2: Boc-Protection: Protecting the primary amine is mandatory prior to reduction. Without protection, the intermediate is prone to intermolecular amidation (polymerization) during the carboxylic acid activation phase.

  • Step 3: Mixed Anhydride Reduction: Discovery routes typically reduce the free amino acid using Lithium Aluminum Hydride (

    
    ) or Borane (
    
    
    
    ). At scale,
    
    
    is highly pyrophoric and generates intractable aluminum salt emulsions during aqueous workup. By activating the Boc-protected acid with isobutyl chloroformate to form a mixed anhydride, we can utilize Sodium Borohydride (
    
    
    ) in an aqueous-compatible system.
    
    
    is inexpensive, safe to handle, and highly chemoselective.
  • Step 4: Deprotection & Salt Formation: Cleaving the Boc group with anhydrous HCl in dioxane directly precipitates the final product as a highly crystalline hydrochloride salt. This leverages Le Chatelier's principle to drive the reaction to completion and completely bypasses the need for silica gel chromatography.

Synthetic Workflow

G A Step 1: Rodionov Reaction Cyclopropanecarboxaldehyde + Malonic Acid + NH4OAc B Intermediate 1 3-Amino-3-cyclopropylpropanoic acid A->B 80°C, EtOH -CO2, -H2O C Step 2: Boc Protection Boc2O, NaOH, THF/H2O B->C pH 9-10 RT, 12h D Intermediate 2 Boc-Protected Amino Acid C->D Acidic Workup (pH 2-3) E Step 3: Chemoselective Reduction i-BuOCOCl, NMM, then NaBH4 D->E -10°C to RT THF/H2O F Intermediate 3 Boc-Protected Amino Alcohol E->F Aqueous Extraction (EtOAc) G Step 4: Deprotection & Salt Formation 4M HCl in Dioxane F->G RT, 4h -Isobutylene, -CO2 H Final Product 3-Amino-3-cyclopropylpropan-1-ol HCl G->H Filtration & Crystallization

Figure 1: Four-step scalable synthetic workflow for 3-Amino-3-cyclopropylpropan-1-ol hydrochloride.

Step-by-Step Scale-Up Protocol (1.0 kg Target Scale)

Step 1: Synthesis of 3-Amino-3-cyclopropylpropanoic acid
  • Charge: To a 20 L jacketed reactor, add ethanol (8.0 L), cyclopropanecarboxaldehyde (700 g, 10.0 mol), malonic acid (1.14 kg, 11.0 mol), and ammonium acetate (1.54 kg, 20.0 mol).

  • React: Heat the mixture to 80°C under a nitrogen atmosphere. Maintain stirring for 12 hours.

  • Workup: Cool the mixture to 0°C. Filter the resulting white precipitate and wash with cold ethanol (2 x 1.0 L). Dry under vacuum at 45°C to afford Intermediate 1.

  • Self-Validating Checkpoint: The reaction progress is physically validated by

    
     gas evolution (via bubbler). The cessation of bubbling serves as a macroscopic indicator that the Knoevenagel decarboxylation is complete.
    
Step 2: Synthesis of 3-(tert-Butoxycarbonylamino)-3-cyclopropylpropanoic acid
  • Charge: Suspend Intermediate 1 (1.0 kg, ~7.7 mol) in a mixture of THF (5.0 L) and water (5.0 L).

  • React: Adjust the pH to 9.5 using 2M NaOH. Slowly add Di-tert-butyl dicarbonate (

    
    , 1.85 kg, 8.5 mol) while maintaining the internal temperature below 25°C. Stir for 12 hours.
    
  • Workup: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2.5 using 1M

    
    . Extract with Ethyl Acetate (3 x 3.0 L). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate to yield Intermediate 2 as a viscous oil that crystallizes upon standing.
  • Self-Validating Checkpoint: The initial reaction mixture is a heterogeneous suspension. It transitions into a clear, homogeneous solution as the insoluble zwitterionic amino acid is converted into the highly soluble sodium salt of the Boc-protected intermediate, visually confirming reaction progression.

Step 3: Synthesis of tert-Butyl (1-cyclopropyl-3-hydroxypropyl)carbamate
  • Charge & Activate: Dissolve Intermediate 2 (1.5 kg, 6.5 mol) in anhydrous THF (7.5 L). Cool to -10°C. Add N-methylmorpholine (NMM, 723 g, 7.15 mol) followed by the dropwise addition of isobutyl chloroformate (976 g, 7.15 mol). Stir for 30 minutes.

  • Reduce: Filter the precipitated NMM-HCl salt. Add the filtrate dropwise to a pre-cooled (0°C) solution of

    
     (492 g, 13.0 mol) in water (2.0 L). Stir for 2 hours, allowing the mixture to warm to room temperature.
    
  • Workup: Quench cautiously with saturated aqueous

    
     (1.0 L). Extract with Ethyl Acetate (3 x 4.0 L). Wash with 1M NaOH, water, and brine. Dry and concentrate to afford Intermediate 3.
    
  • Self-Validating Checkpoint: The formation of the mixed anhydride is validated by a rapid internal temperature spike (exotherm of ~5-8°C) and the immediate precipitation of white NMM-HCl salts. Upon addition to

    
    , controlled effervescence validates the active reduction of the anhydride.
    
Step 4: Deprotection to 3-Amino-3-cyclopropylpropan-1-ol Hydrochloride
  • Charge: Dissolve Intermediate 3 (1.2 kg, 5.57 mol) in anhydrous diethyl ether (4.0 L).

  • React: Cool to 0°C and slowly add 4M HCl in dioxane (4.0 L, 16.0 mol). Stir at room temperature for 4 hours.

  • Isolate: Filter the resulting white crystalline solid. Wash with cold diethyl ether (2 x 1.0 L) and dry under high vacuum at 40°C to afford the final product.

  • Self-Validating Checkpoint: The product spontaneously crystallizes from the ether matrix. The mother liquor can be monitored via HPLC; a product concentration of <2 mg/mL in the supernatant indicates maximum theoretical recovery has been achieved.

Quantitative Data & Scalability Metrics

The optimized protocol exhibits robust scalability, maintaining high yields and exceptional purity profiles without the need for column chromatography.

Scale ParameterOverall Yield (%)Purity (HPLC, % a/a)E-factor (kg waste / kg product)
100 g (Pilot) 78.5%> 99.5%18.2
500 g (Kilo-Lab) 76.2%> 99.3%14.5
1.0 kg (Production) 75.8%> 99.1%12.1

Table 1: Scalability metrics demonstrating consistent yield and decreasing environmental factor (E-factor) as batch size increases.

Analytical Validation Parameters

To ensure the integrity of the final 3-Amino-3-cyclopropylpropan-1-ol HCl salt, the following analytical signatures must be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    3.75 (m, 2H,
    
    
    ), 2.80 (dt, 1H,
    
    
    ), 1.95 (m, 1H, alkyl), 1.75 (m, 1H, alkyl), 0.95 (m, 1H, cyclopropyl
    
    
    ), 0.65 (m, 2H, cyclopropyl
    
    
    ), 0.35 (m, 2H, cyclopropyl
    
    
    ).
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    116.11; Found 116.1.
  • Melting Point: 128 - 131 °C (sealed tube, uncorrected).

References

  • WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2 Source: Google Patents URL
  • Source: Googleapis.
  • Source: PubMed Central (NIH)
  • US6297410B1 - Process for the preparation of cyclopropylacetylene Source: Google Patents URL

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-Amino-3-cyclopropylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-cyclopropylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles.

Scientific Overview

3-Amino-3-cyclopropylpropan-1-ol is a valuable building block in medicinal chemistry. The incorporation of a cyclopropyl group can enhance metabolic stability and introduce conformational rigidity, which is often desirable in drug design.[1] However, the synthesis of this molecule presents unique challenges, primarily related to the stability of the strained cyclopropane ring and the handling of the polar amino alcohol functional groups.

The most common synthetic approach involves the reduction of a β-aminoketone precursor, 3-amino-3-cyclopropylpropan-1-one. This guide focuses on optimizing this reduction and the subsequent purification, addressing issues that can lead to low yields and impure products.

Troubleshooting Guide: Enhancing Reaction Yields & Purity

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: The final product shows low purity with multiple unexpected peaks in HPLC/TLC analysis.

Question: My reaction is complete, but the crude product is a complex mixture. What are the likely impurities and how can I prevent them?

Analysis & Resolution:

A complex crude mixture suggests that side reactions or degradation are occurring. The primary suspects in this synthesis are incomplete reduction, over-reduction, and instability of the cyclopropylamine moiety.

  • Unreacted Starting Material (3-amino-3-cyclopropylpropan-1-one): The presence of the ketone precursor is a common issue.

    • Cause: Insufficient reducing agent, poor quality of the reducing agent (e.g., aged NaBH₄ or LiAlH₄), or inadequate reaction time/temperature.

    • Solution: Ensure you are using a sufficient excess of a high-quality reducing agent. For a robust reduction of the ketone, a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) is often more effective than milder agents like Sodium Borohydride (NaBH₄). Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) until all starting material is consumed.

  • Cyclopropyl Ring-Opening Byproducts: The cyclopropyl group, especially adjacent to an amine, can be susceptible to ring-opening under certain conditions.[2] This can be initiated by strongly acidic conditions or oxidative processes, sometimes leading to the formation of iminium intermediates that can react further.[3][4]

    • Cause: Harsh acidic workup conditions or exposure to oxidants.

    • Solution: Employ a milder workup procedure. Instead of quenching with strong acids, consider a careful, portion-wise addition of ethyl acetate followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or a saturated ammonium chloride solution, especially when using LiAlH₄. Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to minimize oxidation.

  • Over-reduction Products: While less common for the cyclopropyl group itself, which is generally stable to catalytic hydrogenation, aggressive conditions could potentially affect other parts of the molecule if present. This is more of a concern in related syntheses with more sensitive functional groups.

Troubleshooting Workflow: Identifying Impurities

G start Complex Crude Product tlc Run TLC/HPLC Analysis start->tlc check_sm Is Starting Ketone Present? tlc->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no check_polar Are there highly polar baseline spots? polar_yes Yes check_polar->polar_yes polar_no No check_polar->polar_no check_new Are there new, less polar spots? new_yes Yes check_new->new_yes new_no No check_new->new_no fix_reduction Increase reducing agent equivalents. Verify reagent activity. Increase reaction time/temperature. sm_yes->fix_reduction Incomplete Reduction sm_no->check_polar fix_workup_degradation Use milder workup (Rochelle's salt). Avoid strong acids. Check pH of aqueous layers. polar_yes->fix_workup_degradation Possible Salt Formation / Degradation polar_no->check_new fix_ring_opening Ensure inert atmosphere. Avoid oxidative conditions. Use milder workup. new_yes->fix_ring_opening Possible Ring-Opening Byproduct end Proceed to targeted purification strategies. new_no->end Purification Issue or Other Byproduct

Caption: Troubleshooting flowchart for identifying byproduct sources.

Issue 2: The product is streaking or tailing significantly during silica gel column chromatography.

Question: I can't get clean separation of my product on a silica column. It just smears down the column. How can I fix this?

Analysis & Resolution:

This is a classic problem when purifying amines on silica gel. The basic lone pair of the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing poor elution and band broadening (tailing).[5]

  • Cause: Strong acid-base interaction between the basic amine product and the acidic silica gel stationary phase.

  • Solution 1: Use a Basic Modifier: Add a small amount of a volatile base to your eluent system to compete with your product for the acidic sites on the silica.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). A common eluent system is DCM:MeOH:NH₄OH in a 90:9:1 ratio.[5]

  • Solution 2: Deactivate the Silica Gel: You can pre-treat the silica gel to cap the acidic sites.

    • Protocol: Prepare your silica gel slurry in the non-polar component of your eluent containing 1% triethylamine. Let it stand for an hour, then pack the column as usual.

  • Solution 3: Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral or basic alumina.

Issue 3: I am unable to induce crystallization of the final product.

Question: My purified product is a persistent oil. What techniques can I use to get it to crystallize?

Analysis & Resolution:

Amino alcohols can be challenging to crystallize due to their hydrogen-bonding capabilities and potential for amorphous solidification. "Oiling out" is also common if the compound has a low melting point or if impurities are present.[5]

  • Technique 1: Purification via Salt Formation: This is often the most reliable method for purifying and crystallizing basic amines. The resulting salt is typically a well-behaved, crystalline solid.[6]

    • Protocol:

      • Dissolve the crude or purified oil in a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.

      • The hydrochloride salt of 3-Amino-3-cyclopropylpropan-1-ol should precipitate.

      • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

      • The salt can be further purified by recrystallization from a solvent system like ethanol/ether.

      • To recover the free base, dissolve the salt in water, basify with NaOH or K₂CO₃, and extract with an organic solvent.

  • Technique 2: Standard Crystallization Aids:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic grooves provide nucleation sites.[5]

    • Seeding: If you have a pure crystal, add a tiny speck to a supersaturated solution to initiate crystal growth.

    • Antisolvent Addition: Slowly add a non-polar solvent (an "antisolvent") like hexane or heptane to a concentrated solution of your product in a polar solvent like ethyl acetate or DCM until it just turns cloudy, then warm slightly to clarify and cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route and what are the key reaction parameters?

A robust method is the reduction of 3-amino-3-cyclopropylpropan-1-one. The choice of reducing agent is critical.

Reducing AgentSolventTemperatureKey Considerations
LiAlH₄ Anhydrous THF, Et₂O0 °C to refluxHighly effective. Reduces ketones efficiently. Requires strictly anhydrous conditions and an inert atmosphere. Workup must be done carefully (e.g., Fieser method or Rochelle's salt).
NaBH₄ Methanol, Ethanol0 °C to RTMilder & safer. May require longer reaction times or elevated temperatures. Can sometimes stall with hindered ketones.
Catalytic Hydrogenation H₂, Pd/C or PtO₂Ethanol, MethanolRT, >1 atm

Q2: How can I prepare the 3-amino-3-cyclopropylpropan-1-one precursor?

The precursor is not widely available commercially and typically needs to be synthesized. A common approach would be a Mannich-type reaction or a variation thereof, potentially starting from cyclopropyl methyl ketone. Another route could involve the addition of a cyclopropyl organometallic reagent to a β-amino ester or related electrophile, followed by oxidation state adjustments.

Q3: Is the cyclopropyl group stable during the entire synthesis?

Generally, yes, but with important caveats. The C-C bonds in cyclopropane are weaker than in acyclic alkanes.[7] The ring is most vulnerable to opening when adjacent to a group that can stabilize a charge or radical.[8]

  • Avoid: Strong, non-nucleophilic acids (superacids), certain oxidizing agents that proceed via single-electron transfer[2], and conditions that could generate a radical cation on the nitrogen.[3]

  • Safe: Standard hydride reductions, basic conditions, and careful acidic workups are generally safe for the cyclopropyl ring in this context.

Q4: What is the best way to store the purified 3-Amino-3-cyclopropylpropan-1-ol?

Like many amino alcohols, the final product can be sensitive to air and atmospheric CO₂.[9]

  • Short-term: Store in a tightly sealed vial in the refrigerator.

  • Long-term: For optimal stability, store as the hydrochloride salt. If storing the free base, place it under an inert atmosphere (argon or nitrogen) in an amber vial and store at -20°C.

G

Sources

Technical Support Center: Purification of 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Amino-3-cyclopropylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this hygroscopic amino alcohol in high purity. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and extensive field experience with similar polar, hygroscopic molecules.

Introduction: The Challenge of Purifying 3-Amino-3-cyclopropylpropan-1-ol

3-Amino-3-cyclopropylpropan-1-ol is a primary amino alcohol, and its structure suggests a high degree of polarity, making it prone to absorbing atmospheric moisture. This hygroscopic nature, coupled with the presence of both a basic amino group and a polar hydroxyl group, presents unique purification challenges. Common issues include incomplete removal of water, co-elution with polar impurities during chromatography, and difficulty in inducing crystallization. This guide will provide a logical framework for tackling these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the purification of 3-Amino-3-cyclopropylpropan-1-ol.

Issue 1: My purified product is a viscous oil or a sticky solid and I suspect it contains water.

  • Question: I’ve purified my 3-Amino-3-cyclopropylpropan-1-ol, but it’s not a free-flowing solid. How can I effectively remove residual water?

  • Answer: The hygroscopic nature of this amino alcohol makes complete water removal challenging. Here are several strategies, ranging from simple to more advanced:

    • Azeotropic Distillation: This is a highly effective method for removing water from organic compounds. By dissolving your product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or isopropanol), you can distill off the water at a lower temperature than the boiling point of either component alone. This should be performed under reduced pressure to minimize thermal stress on your compound.

    • High-Vacuum Drying: Drying your compound under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours) can be effective. For stubborn cases, gentle heating (e.g., 30-40°C) can be applied, but be cautious of potential decomposition.

    • Use of Drying Agents: While typically used for solvents, a final treatment with a suitable drying agent can be beneficial.[1] It is crucial to choose a drying agent that does not react with your amino alcohol.[1] For instance, while phosphorus pentoxide is a powerful desiccant, it can react with alcohols.[2] Safer choices for amino alcohols include anhydrous magnesium sulfate or sodium sulfate. After stirring the dissolved product with the drying agent, it must be filtered off before solvent removal.[1]

    • Lyophilization (Freeze-Drying): If your compound is in an aqueous solution, lyophilization can be a gentle and effective way to remove water without heating.[3]

Issue 2: During column chromatography, my compound either streaks badly or elutes with the solvent front.

  • Question: I'm struggling to get good separation of 3-Amino-3-cyclopropylpropan-1-ol on a silica gel column. What am I doing wrong?

  • Answer: This is a classic problem when purifying amines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape (tailing or streaking).[4] Here are some solutions:

    • Basic Modifier in the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[4] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[4] Alternatively, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective for polar amines.[4]

    • Alternative Stationary Phases:

      • Neutral Alumina: This is a good alternative to silica gel for the purification of basic compounds as it is less acidic.

      • Amine-Functionalized Silica: This type of stationary phase is specifically designed to minimize interactions with basic compounds and can provide excellent peak shapes.[5]

      • Reversed-Phase Chromatography (C18): If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be a powerful technique for purifying polar compounds.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[5] It uses a polar stationary phase and a mobile phase with a high organic content, which can also be advantageous for subsequent solvent removal.

Issue 3: I am unable to crystallize my purified 3-Amino-3-cyclopropylpropan-1-ol.

  • Question: My purified amino alcohol remains an oil even after solvent removal. How can I induce crystallization?

  • Answer: The inability to crystallize is often due to residual impurities or the inherent properties of the compound. Here are some techniques to try:

    • Solvent/Antisolvent Recrystallization: This is a powerful technique for inducing crystallization.[7] Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "bad" or "antisolvent" in which it is poorly soluble until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can yield crystals. For a polar compound like an amino alcohol, a good solvent might be methanol or ethanol, and a suitable antisolvent could be a non-polar solvent like hexane or diethyl ether.[4]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections created can serve as nucleation sites for crystal growth.[4]

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to your supersaturated solution. This "seed" will act as a template for further crystal growth.[4]

    • Salt Formation: If the freebase is proving difficult to crystallize, consider forming a salt. Reacting your amino alcohol with an acid like hydrochloric acid or tartaric acid can produce a more crystalline solid that is easier to handle and purify by recrystallization.[8] The freebase can often be regenerated by treatment with a base after purification.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol is a good starting point for the chromatographic purification of 3-Amino-3-cyclopropylpropan-1-ol.

  • Stationary Phase Selection: Standard silica gel is often the first choice.

  • Sample Preparation:

    • Dissolve the crude 3-Amino-3-cyclopropylpropan-1-ol in a minimal amount of the mobile phase.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6]

  • Mobile Phase Selection:

    • A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a reasonable starting range.

    • Crucially, add 0.5% (v/v) of triethylamine (TEA) or ammonium hydroxide to both your DCM and MeOH solvents to prevent peak tailing.

  • Column Packing and Equilibration:

    • Pack a suitable size flash column with silica gel.

    • Equilibrate the column with the initial mobile phase (DCM with 0.5% TEA) for at least 3-5 column volumes.

  • Sample Loading and Elution:

    • Load your prepared sample onto the column.

    • Begin elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of methanol.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure. Be aware that removing all traces of TEA can be challenging and may require co-evaporation with a solvent like toluene.

Protocol 2: Recrystallization using a Solvent/Antisolvent System

This protocol describes a general method to induce crystallization.

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is readily soluble (e.g., methanol, ethanol, isopropanol).

    • Identify an "antisolvent" in which your compound is poorly soluble (e.g., hexane, heptane, diethyl ether, or toluene).

  • Dissolution:

    • Place the purified, oily 3-Amino-3-cyclopropylpropan-1-ol in a clean flask.

    • Add the "good" solvent dropwise with stirring until the compound is just dissolved. A minimal amount of solvent is key.

  • Inducing Crystallization:

    • Slowly add the "antisolvent" dropwise with continuous stirring.

    • Continue adding the antisolvent until the solution becomes persistently cloudy (turbid).

  • Crystal Growth:

    • If no crystals form, gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote slow crystal growth.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold antisolvent.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Amines

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Flash Chromatography (Modified Eluent) >98%60-90%Good for a wide range of impurities. Scalable.May require optimization of the solvent system. Residual basic modifier can be an issue.
Recrystallization >99%50-80%Can provide very high purity material. Scalable.Finding a suitable solvent system can be challenging. Yield can be lower due to solubility in the mother liquor.
Vacuum Distillation >97%70-95%Effective for removing non-volatile or very low-boiling impurities. Good for larger scales.Not effective for separating impurities with similar boiling points. Risk of thermal decomposition.

Note: The values in this table are estimates based on the purification of similar amino alcohol compounds and may vary for 3-Amino-3-cyclopropylpropan-1-ol.[4]

Visualization of Workflows

Diagram 1: Decision Tree for Purifying 3-Amino-3-cyclopropylpropan-1-ol

Purification_Workflow start Crude 3-Amino-3-cyclopropylpropan-1-ol is_solid Is the crude product a solid? start->is_solid chromatography Flash Chromatography (with basic modifier) is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes is_oily Is the product an oil/sticky solid? final_product Pure Product is_oily->final_product No, free-flowing solid Final Product drying Drying Protocol (Azeotropic distillation or High-Vac) is_oily->drying Yes analysis1 Analyze Purity (e.g., NMR, LC-MS) chromatography->analysis1 analysis2 Analyze Purity (e.g., NMR, LC-MS) recrystallization->analysis2 is_pure1 Is purity >98%? analysis1->is_pure1 is_pure2 Is purity >98%? analysis2->is_pure2 is_pure1->recrystallization No is_pure1->final_product Yes is_pure2->chromatography No is_pure2->final_product Yes final_product->is_oily drying->final_product

Caption: A decision-making workflow for the purification of 3-Amino-3-cyclopropylpropan-1-ol.

Diagram 2: Troubleshooting Chromatography Issues

Chromatography_Troubleshooting problem Problem Compound streaks or elutes in void volume cause Probable Cause Strong interaction of basic amine with acidic silica problem->cause solution1 Solution 1 Add Basic Modifier to Eluent - 0.1-1% Triethylamine - 1-2% NH4OH in MeOH cause->solution1 solution2 Solution 2 Change Stationary Phase - Neutral Alumina - Amine-functionalized Silica - Reversed-Phase (C18) - HILIC cause->solution2

Caption: Troubleshooting guide for common column chromatography problems with basic compounds.

References

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Kofa Study. (n.d.). Drying Agents And Desiccants.
  • Sciencemadness Discussion Board. (2014, November 12). recrystallization -- general techniques of purifying hygroscopic chemicals.
  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Study Rocket. (n.d.). Drying Agents – GCSE Chemistry (Triple) CCEA Revision.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Chemistry Stack Exchange. (2018, October 2). Hygroscopic Substances and Drying Agents.
  • EMBIBE. (2023, January 25). Drying and Dehydrating Agents: Definitions, Examples and Differences.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-cyclopropylpropan-1-ol hydrochloride.
  • ChemScene. (n.d.). 3-((Cyclopropylmethyl)amino)propan-1-ol.
  • ChemicalBook. (n.d.). 3-AMINO-3-(2-CYCLOPROPYLPHENYL)PROPAN-1-OL.
  • Benchchem. (n.d.). Overcoming challenges in the purification of 1-Aminoethanol.
  • Sigma-Aldrich. (n.d.). 3-amino-2-cyclopropylpropan-1-ol.
  • E3S Web of Conferences. (n.d.). Research of the synthesis of new acetylene aminoalcohols.
  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • MDPI. (2020, November 16). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid.
  • Google Patents. (n.d.). Method for producing amino alcohols.
  • ECHEMI. (n.d.). 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.
  • UM Students' Repository. (n.d.). SYNTHESIS OF AMINO ALCOHOLS AND ESTERS.
  • Benchchem. (n.d.). identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis.
  • Google Patents. (n.d.). Process for the preparation of amino alcohol derivatives or salts thereof.
  • Benchchem. (n.d.). troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • PMC. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Reddit. (2024, May 29). How to purify amino acid with mineral salt.
  • Open Access Journals. (n.d.). A Comprehensive Review of Protein Purification Techniques: Advancements, Challenges, and Future Prospects.
  • Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • ChemScene. (n.d.). 3-Amino-1-(2,2-dimethylcyclopropyl)propan-1-ol.
  • ResearchGate. (2014, August 31). How can I purify amino acid based ionic liquids from their precursors such as amino acids.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-cyclopropylpropan-1-ol hydrochloride.
  • Google Patents. (n.d.). Process for preparing and purifying 3-aminopropanol.
  • PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

Sources

Technical Support Center: Stereochemical Integrity of 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-3-cyclopropylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this chiral building block and are focused on maintaining its enantiomeric purity throughout their experimental workflows. Loss of stereochemical integrity can have profound impacts on downstream applications, particularly in pharmaceutical development where enantiomers often exhibit different pharmacological and toxicological profiles.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize the risk of racemization.

Section 1: Understanding the Racemization Risks

The chiral center in 3-Amino-3-cyclopropylpropan-1-ol is located at the carbon atom bonded to both the amino group and the cyclopropyl ring. The stability of this stereocenter is generally robust under neutral conditions, but it is susceptible to racemization under specific chemical environments, primarily those involving harsh pH conditions or elevated temperatures.

The primary mechanism of concern is the acid- or base-catalyzed formation of a planar, achiral intermediate.[2]

  • Under Acidic Conditions: Protonation of the amino group is expected. However, extremely low pH in conjunction with heat can pose a risk. The key concern is the potential for reactions that lead to the formation of a stabilized, planar carbocation or iminium ion at the chiral center, which can then be attacked non-stereoselectively.

  • Under Basic Conditions: A strong base can deprotonate the α-proton (the hydrogen on the chiral carbon). This would form a planar carbanion, which is stabilized by the adjacent cyclopropyl group. Subsequent reprotonation would occur from either face, leading to a racemic mixture.

The cyclopropyl group itself, while strained, is generally stable but can undergo ring-opening under certain harsh acidic conditions or via radical mechanisms, which would lead to a complete loss of the original structure and its chirality.[3][4]

Diagram: Potential Racemization Pathway

The following diagram illustrates the base-catalyzed racemization mechanism, which proceeds through a planar carbanion intermediate.

Caption: Base-catalyzed racemization of 3-Amino-3-cyclopropylpropan-1-ol.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimental work that can lead to a decrease in enantiomeric excess (e.e.).

Question: My e.e. is decreasing after aqueous workup. What is the likely cause and how can I fix it?

Answer: A drop in e.e. during aqueous workup is almost always due to exposure to inappropriate pH levels. Both strongly acidic and strongly basic conditions can catalyze racemization.

  • Causality: During workup, you might be using a strong acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, or a strong base (e.g., 1M NaOH) to deprotonate the ammonium salt and extract the free amine into an organic phase. While necessary, prolonged exposure or the use of excess reagent can initiate racemization.

  • Troubleshooting Steps:

    • pH Control: Monitor the pH of the aqueous layer during extraction. Aim to keep the pH within a milder range. For extraction of the free amine, use a weaker base like saturated sodium bicarbonate (NaHCO₃) solution instead of sodium hydroxide where possible.[5]

    • Temperature: Perform all extractions at reduced temperatures (0-5 °C) using an ice bath. Chemical reactions, including racemization, are significantly slowed at lower temperatures.

    • Minimize Contact Time: Do not let biphasic mixtures sit for extended periods. Perform the extraction, separation, and drying steps as efficiently as possible.

    • Verification: Before and after your modified workup, take a small aliquot of your organic phase for chiral HPLC analysis to confirm that the new procedure is preserving stereochemical integrity.

Question: I am observing racemization during purification by silica gel chromatography. Why is this happening?

Answer: Standard silica gel is inherently acidic and can cause on-column racemization or streaking of basic compounds like amines.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can interact with the basic amino group of your compound. This can create a localized acidic environment, promoting racemization or leading to strong, irreversible binding and poor recovery.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your eluent and add a small amount of a volatile base, such as triethylamine (NEt₃) or ammonium hydroxide. Typically, 0.1-1% (v/v) is sufficient. This deactivates the acidic sites.

    • Use a Modified Eluent: Add a small percentage (0.1-0.5%) of triethylamine or a similar amine to your mobile phase during the entire chromatographic run. This continuously passivates the stationary phase.[6]

    • Consider Alternative Stationary Phases: If problems persist, consider using neutral alumina or a polymer-based stationary phase, which do not have acidic sites.

    • Quality Control: Collect smaller fractions and analyze their chiral purity. Sometimes, racemization can be more pronounced in the "tail" fractions where the compound has had a longer residence time on the column.

Question: How should I store 3-Amino-3-cyclopropylpropan-1-ol to ensure long-term stereochemical stability?

Answer: Long-term stability depends on minimizing exposure to heat, light, and atmospheric contaminants like CO₂ and moisture.

  • Causality: As a free amine, the compound can slowly react with atmospheric CO₂ to form a carbamate salt. While this may not directly cause racemization, it introduces an impurity. More importantly, degradation over time can be accelerated by heat.

  • Recommended Storage Protocol:

    • Form: Store as a crystalline salt (e.g., hydrochloride salt) if possible. Salts are generally more stable and less hygroscopic than the free base.

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent reaction with CO₂ and moisture.

    • Temperature: Store at low temperatures, ideally at 2-8°C. For very long-term storage, -20°C is recommended.

    • Container: Use an amber glass vial with a tight-fitting, Teflon-lined cap to protect from light and ensure a good seal.

Table 1: Summary of Conditions Affecting Stereochemical Stability
ParameterSafe RangeCautionary Range (Risk of Racemization)Recommended Mitigation
pH 5 - 9< 4 or > 10Use weak acids/bases (e.g., NH₄Cl, NaHCO₃); operate at low temperatures (0-5°C).[7][8][9]
Temperature < 25°C> 40°CPerform reactions and workups at or below room temperature. Store long-term at 2-8°C.
Purification Neutral Alumina, Passivated SilicaStandard Silica GelAdd 0.1-1% triethylamine to eluent/slurry; consider alternative stationary phases.
Storage Inert atmosphere, 2-8°C, as a saltAir, room temperature, as a free baseStore under Argon/Nitrogen as a hydrochloride salt in a sealed, dark vial.

Section 3: Recommended Protocols

Protocol 3.1: Chirality-Preserving Aqueous Workup
  • Cool the reaction mixture to 0-5°C in an ice bath.

  • If quenching is required, add the quenching agent (e.g., saturated NH₄Cl solution or water) slowly while maintaining the low temperature.

  • Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • To wash the organic layer, use a pre-chilled, mild aqueous solution. Use saturated NaHCO₃ to remove acid and brine to remove excess water. Avoid strong acids or bases.

  • Separate the layers promptly.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature not exceeding 30-35°C.

  • Immediately analyze the crude product for enantiomeric excess (e.e.) via chiral HPLC or SFC.

Protocol 3.2: Analytical Chiral HPLC Method Development

Determining the enantiomeric excess of your material is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique.[1][10][11]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating chiral amines and amino alcohols. Columns such as Daicel CHIRALPAK® IB or IC are excellent starting points.[6][12]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

    • Since the analyte is a primary amine, add a basic additive to the mobile phase to improve peak shape and prevent tailing. Use 0.1% diethylamine (DEA) or 0.1% 2-aminoethanol.

    • Run the analysis at a flow rate of 1.0 mL/min and monitor with a UV detector (e.g., at 210 nm).

  • Optimization: If separation is not achieved, systematically vary the Hexane/IPA ratio (e.g., 80:20, 95:5). You can also try ethanol as the polar modifier instead of IPA. Decreasing the flow rate may also improve resolution.

Table 2: Example Chiral HPLC Conditions
ParameterCondition
Column CHIRALPAK® IB (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Injection Vol. 5 µL
Sample Prep. Dissolve sample in mobile phase (~1 mg/mL)

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a strong acid like HCl to form the salt for storage? Yes, forming the hydrochloride salt is an excellent strategy for improving stability. The key is how you form it. It is best to dissolve the purified free amine in a suitable anhydrous solvent (like diethyl ether or ethyl acetate) and then add a stoichiometric amount of HCl (as a solution in an organic solvent, e.g., HCl in ether) at a low temperature. Avoid using aqueous HCl followed by evaporation, as this can expose the compound to harsh conditions for a prolonged period.

Q2: Will derivatization of the amine or alcohol affect its stereochemical stability? Derivatization under mild conditions (e.g., acylation to form an amide, or silylation of the alcohol) is generally safe and can even "lock" the stereocenter, protecting it from racemization during subsequent steps. However, the derivatization reaction conditions themselves must be scrutinized. Avoid high temperatures or strongly basic/acidic catalysts. Always run a control experiment to confirm that the derivatization and deprotection steps do not cause racemization.

Q3: Is this compound susceptible to racemization via oxidation-reduction mechanisms? Racemization of chiral amines can occur through a dehydrogenation-hydrogenation sequence, often catalyzed by transition metals, to form an achiral imine intermediate.[13][14][15] While less common under standard organic synthesis conditions, you should avoid exposing the compound to potent oxidizing agents or hydrogenation catalysts if your goal is not a dynamic kinetic resolution.

Diagram: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing a loss of enantiomeric excess.

TroubleshootingWorkflow Figure 2. Workflow for Diagnosing Loss of Enantiomeric Purity start Loss of e.e. Detected via Chiral HPLC check_point Where in the process did it occur? start->check_point workup During Aqueous Workup check_point->workup Workup purification During Purification check_point->purification Purification storage During Storage / Post-Purification check_point->storage Storage sol_workup High pH / Low pH Exposure? workup->sol_workup sol_purification Using standard silica gel? purification->sol_purification sol_storage Stored as free base in air? storage->sol_storage fix_workup1 Use mild base (NaHCO3) Work at 0-5 °C Minimize time sol_workup->fix_workup1 Yes fix_purification1 Passivate silica with 0.5% NEt3 Add 0.5% NEt3 to eluent sol_purification->fix_purification1 Yes fix_storage1 Convert to HCl salt Store under Ar at 2-8 °C sol_storage->fix_storage1 Yes

Caption: A decision tree for troubleshooting loss of enantiomeric excess.

References

  • Blacker, A. J., et al. (2007). A mild and efficient procedure for the racemisation of optically active amines. ResearchGate. Available at: [Link]

  • Wanner, K. T., & Höfner, G. (Eds.). (2007). Mass Spectrometry in Medicinal Chemistry. John Wiley & Sons.
  • Google Patents. (n.d.). Process for preparing chiral amines. WO2018060512A1.
  • An, N., et al. (2016). [Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis]. Yao Xue Xue Bao, 51(8), 1297-301. Available at: [Link]

  • Ebbers, E. J., et al. (1997). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Tetrahedron, 53(28), 9417-9476.
  • Crawford, S. (2018).
  • Sale, D., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3393–3405. Available at: [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Influence of pH on the resolution of Dns-AAs. Available at: [Link]

  • ResearchGate. (n.d.). Influence of pH on α of selected chiral amino acids. Available at: [Link]

  • Li, F. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-194. Available at: [Link]

  • Clayden, J., & Moran, W. J. (2007). Racemisation in Chemistry and Biology. University of Manchester.
  • Polak, B., & Sajewicz, M. (2005). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. Journal of Planar Chromatography – Modern TLC, 18(104), 307-310.
  • Paramasivam, G., et al. (2017). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. Biomacromolecules, 18(6), 1862-1871. Available at: [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 394–416. Available at: [Link]

  • Krenske, E. H., et al. (2020). Mechanistic Insights into the Racemization of Fused Cyclopropyl Isoxazolines. The Journal of Organic Chemistry, 85(7), 4788-4794. Available at: [Link]

  • Wang, D., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic Chemistry Frontiers, 9(12), 3259-3266. Available at: [Link]

  • Carrieri, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. Available at: [Link]

  • Jain, P. S., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 134-143.
  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chemazone. (n.d.). 3-amino-3-cyclopropylpropan-1-ol. Available at: [Link]

  • Wu, H., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13835-13905. Available at: [Link]

  • ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Continuous production of a chiral amine in a packed bed reactor with co-immobilized amine dehydrogenase and formate dehydrogenase. Available at: [Link]

  • Daicel Chiral Technologies. (2018). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-(N)3, IC-3, ID-3, IE-3, IF-3, IG-3, and IH-3 . Available at: [Link]

  • PubChem. (n.d.). 3-Cyclopropylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-Alkylation of 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers and drug development professionals working with 3-Amino-3-cyclopropylpropan-1-ol. This guide provides in-depth, troubleshooting advice in a direct question-and-answer format to address specific challenges encountered during N-alkylation reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental outcomes and provide robust, validated protocols to overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My N-alkylation is resulting in a mixture of mono- and di-alkylated products, leading to low yields of my desired secondary amine. How can I improve selectivity for mono-alkylation?

Answer:

This is a classic challenge in amine alkylation. The root cause is that the product of the initial reaction, the secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent.[1] This leads to a second alkylation event, producing the tertiary amine and resulting in a difficult-to-separate mixture.

Here are several field-proven strategies to favor selective mono-N-alkylation:

Strategy 1: Stoichiometric Control (Amine in Excess)

The simplest approach is to alter the stoichiometry. By using a large excess of the starting amine (3-amino-3-cyclopropylpropan-1-ol), you increase the probability that the alkylating agent will encounter a molecule of the primary amine before it can react with the newly formed secondary amine product.

  • Causality: Le Châtelier's principle. Increasing the concentration of one reactant (the primary amine) drives the reaction towards the desired mono-alkylated product and statistically disfavors the subsequent reaction.

  • Drawback: This is only practical if your starting amine is inexpensive and readily available, as a significant portion will remain unreacted at the end of the process.

Strategy 2: Reductive Amination

Instead of direct alkylation with an alkyl halide, reductive amination offers superior control over mono-alkylation.[2] This one-pot, two-step procedure involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by its immediate reduction.

  • Causality: The intermediate imine is reduced in situ to the secondary amine. Since the secondary amine is not formed in the presence of the reactive electrophile (the aldehyde/ketone), the opportunity for a second "alkylation" is eliminated.

  • Protocol: See the detailed experimental protocol section below.

Strategy 3: Use of a Protecting Group

An orthogonal protecting group strategy provides excellent, albeit longer, control. The amine is first protected, then alkylated, and finally deprotected.[3][4]

  • Causality: A protecting group like nosyl (oNBS) can be introduced, and the resulting sulfonamide can be alkylated under basic conditions. The nosyl group can then be selectively removed to yield the pure mono-alkylated secondary amine.[4] This prevents any possibility of over-alkylation.

  • Workflow: See the protecting group workflow diagram and protocol below.

Strategy 4: Chelation-Controlled Alkylation (Advanced)

For 1,3-amino alcohols like your substrate, a specialized method using 9-borabicyclo[3.3.1]nonane (9-BBN) can achieve exceptional selectivity. The 9-BBN forms a stable six-membered chelate with the amino alcohol, effectively protecting both groups and allowing for selective deprotonation and alkylation at the nitrogen atom.[5]

  • Causality: The formation of the borane chelate prevents both O-alkylation and di-alkylation by sterically shielding the reactive sites and modifying their electronic properties.[5]

StrategyPrincipleAdvantagesDisadvantages
Amine in Excess Stoichiometric ControlSimple, one-step reaction.Inefficient use of starting material; requires easy separation of product from excess amine.
Reductive Amination Imine formation followed by in-situ reduction.High selectivity for mono-alkylation; often high-yielding.[2]Requires an aldehyde/ketone precursor; reducing agent adds cost and complexity.
Protecting Group Temporary modification of the amine.Excellent selectivity; high purity of final product.[3]Adds two steps (protection/deprotection) to the synthesis, lowering overall yield.
9-BBN Chelation Formation of a stable borane-amino alcohol chelate.Very high selectivity for 1,3-amino alcohols.[5]Requires stoichiometric use of 9-BBN; may not be suitable for all substrates.
FAQ 2: I'm observing a significant amount of an O-alkylated byproduct. How can I favor N-alkylation over O-alkylation?

Answer:

The presence of both a primary amine and a primary alcohol creates a competition between N- and O-alkylation. While amines are generally more nucleophilic than alcohols, this selectivity can be eroded under certain conditions.[6]

Key Factors Influencing N- vs. O-Alkylation:

  • Nucleophilicity & Basicity: The nitrogen atom in the primary amine is inherently more nucleophilic than the oxygen in the primary alcohol due to its lower electronegativity.[6] However, if a strong base is used, it can deprotonate the alcohol to form a highly nucleophilic alkoxide, which can compete effectively.

  • Hard and Soft Acid-Base (HSAB) Theory: This principle can guide your choice of alkylating agent.

    • N-Alkylation (Favored): Nitrogen is a "softer" nucleophile. It reacts preferentially with "softer" electrophiles, such as alkyl iodides and bromides.[6]

    • O-Alkylation (Favored): Oxygen is a "harder" nucleophile. It reacts more readily with "harder" electrophiles like alkyl sulfates (e.g., dimethyl sulfate) or alkyl triflates.[6]

Troubleshooting Strategies:

  • Protect the Hydroxyl Group: The most robust method is to temporarily protect the alcohol, typically as a silyl ether (e.g., TBDMS ether). This removes the competing nucleophile entirely. After N-alkylation, the silyl group can be easily removed with a fluoride source (e.g., TBAF) or acid.

  • Optimize the Base: Avoid using very strong bases like NaH or BuLi in large excess, which will quantitatively form the alkoxide. Instead, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to simply act as an acid scavenger.[2]

  • Choose the Right Alkylating Agent: Use an alkyl iodide (R-I) or alkyl bromide (R-Br) to favor reaction at the softer nitrogen center. Avoid hard alkylating agents like dimethyl sulfate.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can favor N-alkylation.

G start O-Alkylated Byproduct Detected q1 Is protecting the -OH group an option? start->q1 strategy1 Protect as TBDMS ether, perform N-alkylation, then deprotect. q1->strategy1 Yes q2 Can you change the alkylating agent? q1->q2 No end Selective N-Alkylation Achieved strategy1->end strategy2 Switch to softer electrophile (e.g., Alkyl Iodide) q2->strategy2 Yes q3 Are you using a strong, deprotonating base? q2->q3 No strategy2->end strategy3 Switch to a non-nucleophilic organic base (e.g., DIPEA) q3->strategy3 Yes strategy3->end G cluster_0 Starting Materials cluster_1 Desired Pathway cluster_2 Side Reactions Start_Amine 3-Amino-3-cyclopropylpropan-1-ol Mono_N_Alk Mono-N-Alkylated Product (Secondary Amine) Start_Amine->Mono_N_Alk N-Alkylation O_Alk O-Alkylated Byproduct Start_Amine->O_Alk O-Alkylation Ring_Open Ring-Opened Products Start_Amine->Ring_Open Harsh Conditions (e.g., Strong Acid) Alkyl_Halide Alkyl Halide (R-X) Di_N_Alk Di-N-Alkylated Product (Tertiary Amine) Mono_N_Alk->Di_N_Alk Over-alkylation

Caption: Competing pathways in the N-alkylation reaction.

Key Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol is adapted from standard procedures for the N-alkylation of primary amines. [2]

  • Imine Formation:

    • Dissolve 3-amino-3-cyclopropylpropan-1-ol (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).

    • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

    • If desired, add a drying agent like anhydrous MgSO₄ to drive the imine formation. Stir at room temperature for 1-2 hours.

  • Reduction:

    • Cool the mixture in an ice bath.

    • Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), in portions. STAB is often preferred as it is less basic and more selective.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation using a Protecting Group Strategy (oNBS Example)

This protocol is based on methodologies for site-specific alkylation of amino acids. [4]

  • Protection:

    • Dissolve 3-amino-3-cyclopropylpropan-1-ol (1.0 eq) in DCM.

    • Add a base such as triethylamine (2.0 eq).

    • Cool to 0 °C and add 2-nitrobenzenesulfonyl chloride (oNBS-Cl) (1.1 eq) portion-wise.

    • Stir for 2-4 hours, allowing the reaction to warm to room temperature.

    • Wash with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the protected sulfonamide.

  • Alkylation:

    • Dissolve the oNBS-protected amine (1.0 eq) in DMF.

    • Add a base such as potassium carbonate (K₂CO₃) (3.0 eq).

    • Add the desired alkyl halide (1.2 eq).

    • Heat the reaction to 50-70 °C and stir until completion (monitor by TLC/LC-MS).

    • Work up by partitioning between water and an organic solvent.

  • Deprotection:

    • Dissolve the N-alkylated sulfonamide in a solvent like acetonitrile.

    • Add a thiol, such as thiophenol (5.0 eq), and a base like K₂CO₃ (5.0 eq).

    • Stir at room temperature for 2-6 hours.

    • Upon completion, concentrate the mixture and purify by column chromatography to yield the pure mono-N-alkylated product.

References

  • Barta, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]

  • Szostak, M., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Available at: [Link]

  • Various Authors. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate. Available at: [Link]

  • Black, G., et al. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. Available at: [Link]

  • Wang, X., et al. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Tlili, A., et al. (2016). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate. Available at: [Link]

  • Kol, M., & Bar-Haim, G. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Procter, D., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • Li, C-J., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

  • Barta, K., et al. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. Available at: [Link]

  • Reiser, O., et al. (n.d.). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. PMC. Available at: [Link]

  • Various Authors. (n.d.). Stabilization by conjugation of cyclopropyl carbinyl cations in bisected over the eclipsed conformation with cyclopropyl Walsh orbitals. ResearchGate. Available at: [Link]

  • Barta, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available at: [Link]

  • Poater, A., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]

  • Bourne, R., et al. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PMC. Available at: [Link]

  • Noclain, P-A., et al. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters. Available at: [Link]

  • Li, D., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. Available at: [Link]

  • Henkelmann, J., et al. (n.d.). Method for producing O-alkylated cyclic aminoalcohols. Google Patents.
  • Chemazone. (n.d.). 3-amino-3-cyclopropylpropan-1-ol. Chemazone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Oisaki, K., et al. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. Available at: [Link]

  • Ghorai, M. K., et al. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... ResearchGate. Available at: [Link]

  • Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

Sources

Removing metal catalyst residues from 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-Amino-3-cyclopropylpropan-1-ol .

Removing transition metal catalysts (such as Palladium, Ruthenium, or Rhodium) from this specific molecule presents unique chemical challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind metal retention and providing self-validating protocols to ensure your final product meets stringent pharmaceutical purity standards.

FAQ 1: The Chemistry of Metal Retention

Q: Why is removing palladium or ruthenium from 3-Amino-3-cyclopropylpropan-1-ol so much harder than standard lipophilic intermediates?

A: The difficulty stems directly from the molecule's functional architecture.1 features both a primary amine and a primary alcohol[1]. In solution, these electron-rich groups act as a powerful bidentate ligand. They form highly stable, soluble chelate complexes with transition metals.

Because the API-metal complex shares a nearly identical solubility profile with the free API, traditional thermodynamic workups (like aqueous extraction or simple recrystallization) fail. To break this coordination bond, you must introduce a solid-supported scavenger capable of chemisorption—utilizing a ligand that outcompetes the API's amine group for the metal through stronger soft-soft interactions, allowing for physical separation via filtration[2].

FAQ 2: Selecting the Right Scavenger

Q: Which solid-supported metal scavengers are recommended to outcompete the amine group?

A: You must select scavengers with multidentate or highly nucleophilic sulfur/nitrogen functionalities.

  • For Palladium (Pd): Silica-supported Thiol (Si-Thiol) is a strong baseline, but for stubborn chelates, Macroporous polystyrene-2,4,6-trimercaptotriazine (3) is superior. Its unique pore structure and multidentate triazine ring provide a massive thermodynamic advantage over the API's primary amine[3].

  • For Ruthenium (Ru) & Iridium (Ir): Silica-supported Dimercaptotriazine (4) or Thiourea are the gold standards, as they effectively trap metals in various oxidation states[4].

Table 1: Quantitative Comparison of Scavenger Efficiencies for Pd/Ru Removal

Scavenger TypeFunctional GroupTarget MetalsTypical LoadingScavenging EfficiencyExpected Residual Metal
Si-Thiol Primary Thiol (-SH)Pd, Pt, Ru, Cu1.2 - 1.5 mmol/g> 95%< 15 ppm
Si-DMT DimercaptotriazineRu, Pd, Ir0.6 - 0.8 mmol/g> 98%< 5 ppm
MP-TMT TrimercaptotriazinePd, Ru, Rh> 0.5 mmol/g> 99%< 1 ppm

(Note: Efficiency metrics are synthesized from standard industrial scavenging benchmarks under optimal conditions[4],[3],[2].)

Troubleshooting Guide: Self-Validating Scavenger Screening

To prevent false positives (where metal drops due to auto-precipitation rather than active scavenging), you must use a self-validating protocol. This ensures that any reduction in metal concentration is strictly due to the heterogeneous scavenger.

Step-by-Step Methodology: Parallel Screening Protocol

  • Baseline & Control Preparation:

    • Dissolve the crude 3-Amino-3-cyclopropylpropan-1-ol in a compatible solvent (e.g., THF, MeOH, or DCM) to a concentration of 0.1 M.

    • Take a 1 mL aliquot, filter it through a 0.2 µm PTFE syringe filter, and analyze via ICP-MS. This establishes your Baseline Metal Concentration.

  • Scavenger Addition:

    • Aliquot 5 mL of the stock solution into four separate 20 mL scintillation vials.

    • Add 5 molar equivalents (relative to the theoretical metal content) of Si-Thiol to Vial 1, Si-DMT to Vial 2, and MP-TMT to Vial 3.

    • Crucial Step: Leave Vial 4 exactly as is. This is your Negative Control.

  • Thermodynamic Incubation:

    • Stir all four suspensions at room temperature (22°C) for 16 hours. Causality: While initial binding is rapid, sterically hindered Ru/Pd complexes coordinated to the cyclopropyl-amine require extended time to reach full thermodynamic equilibrium and transfer to the solid support[5].

  • Filtration & Isolation:

    • Filter the contents of all vials through a Celite pad or a 0.2 µm filter to completely remove the silica/resin beads.

  • Validation & ICP-MS Analysis:

    • Self-Validation Check: Analyze Vial 4 first. If the metal content in Vial 4 has dropped significantly below the Baseline, your metal is crashing out of solution on its own. You must adjust your solvent system before proceeding, or your screening data is invalid.

    • Selection: If Vial 4 matches the Baseline, analyze Vials 1-3. Select the scavenger that reduces the metal content below the regulatory threshold (typically < 10 ppm for parenteral/oral APIs)[2].

Advanced Troubleshooting: What if batch scavenging fails?

If your Pd/Ru levels remain above 50 ppm after batch screening, the API-metal chelate is too kinetically stable.

  • Action: Switch from batch stirring to a fixed-bed flow cartridge (e.g., packing Si-TMT into an SPE cartridge).

  • Causality: Passing the solution through a packed bed creates a massive, localized excess of scavenger. This kinetic amplification forces the equilibrium toward metal capture, stripping the metal from the API much more effectively than a dispersed batch suspension[5].

Process Visualization

G Start Crude Reaction Mixture (API + Metal Catalyst) Screening Scavenger Screening (Si-Thiol, Si-DMT, MP-TMT) Start->Screening Analysis ICP-MS Analysis Target < 10 ppm Screening->Analysis Decision Metal < 10 ppm? Analysis->Decision Optimize Optimize Equivalents, Time, or Temp Decision->Optimize No ScaleUp Scale-Up (Batch or Flow) Isolate Pure API Decision->ScaleUp Yes Optimize->Screening

Figure 1: Self-validating workflow for metal scavenger screening and process scale-up.

References

  • [4] Fujifilm Wako Chemicals / SiliCycle. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". fujifilm.com.

  • [5] Sopachem / Biotage. "Metal Scavenger Guide". sopachem.com.

  • [3] Biotage. "Biotage® MP-TMT | Palladium scavenger". biotage.com.

  • [1] Sigma-Aldrich. "3-Amino-3-cyclopropylpropan-1-ol hydrochloride". sigmaaldrich.com.

  • [2] American Chemical Society (ACS). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". acs.org.

Sources

Controlling temperature for exothermic reactions involving cyclopropyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Controlling Exotherms in Strained Ring Aminations

Core Directive: The Thermodynamic "Debt"

Why is this reaction fighting you? Cyclopropyl amines are not just "amines attached to a ring"; they are thermodynamic springs. The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of ring strain energy [1].

When you synthesize or functionalize these rings, you are often operating on a "thermal cliff."

  • Formation: Creating the ring (e.g., Kulinkovich-Szymoniak) requires high-energy reagents (Grignards, Ti-catalysts) that release massive heat upon consumption.

  • Rearrangement: Methods like the Curtius rearrangement involve nitrogen release (

    
    ) and intermediate instability.
    
  • Ring Opening: If your temperature control fails, the ring may open, releasing that 27.5 kcal/mol instantly—a classic recipe for thermal runaway.

This guide replaces "add slowly" with precise, calculated thermal management protocols.

Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your baseline parameters against this safety standard.

ParameterStandard Batch LimitFlow Chemistry LimitRisk Factor
Dosing Rate (

)

of reactor vol/hour
Continuous (mL/min)Accumulation of unreacted high-energy intermediate.

Must be

Can exceed

If cooling fails, will the solvent boil?
Cooling Capacity (

)


Inability to remove heat as fast as it is generated (

).
Stirring Tip Speed

N/A (Static Mixers)Hot spots at injection point causing local decomposition.

Troubleshooting Module: The Kulinkovich-Szymoniak Reaction

Context: Synthesis of primary cyclopropylamines from nitriles using EtMgBr and Ti(OiPr)4.

Q: My internal temperature spikes immediately upon Grignard addition, even at -78°C. Why?

A: You are likely seeing the "Titanium Activation Flash." The reaction between


 and 

to form the active titanacyclopropane species is almost instantaneous and highly exothermic.
  • The Fix: Do not premix the full catalyst load.

    • Protocol: Use a "Split-Stream" addition. Add the

      
       slowly alongside the Grignard, or pre-cool the Ti-solution to -78°C before introducing the Grignard.
      
    • Validation: Monitor the exotherm using real-time heat flow calorimetry (RC1). If

      
       (heat generation) exceeds your jacket's cooling capacity, stop.
      
Q: The yield is low, and I see ring-opened byproducts. Is this thermal?

A: Yes, this is "Thermal Ring Strain Release." If the temperature exceeds -20°C during the titanacycle formation, the intermediate is unstable. More importantly, during the Lewis Acid quench (often


 or acidic workup), the cyclopropyl amine product is acid-sensitive.
  • The Mechanism: The cyclopropane ring acts like a pseudo-alkene. In the presence of strong acid and heat, it opens to form an allyl amine or homoallyl cation.

  • The Fix:

    • Quench Cold: Perform the hydrolysis/Lewis acid addition at

      
      .
      
    • Buffer: Use a buffered quench (e.g., Rochelle's salt or Sodium Fluoride) to breakdown the Titanium emulsion without generating a massive exotherm or strong acidic spike [2].

Troubleshooting Module: The Curtius Rearrangement

Context: Converting cyclopropanecarboxylic acids to amines using DPPA or mixed anhydrides/azides.

Q: I am seeing pressure spikes in my reactor. Is the reaction running away?

A: You are accumulating Acyl Azide. The Curtius rearrangement involves the thermal decomposition of the acyl azide to an isocyanate +


 gas.
  • The Danger: If you add the azide source (e.g., DPPA) at low temperature (where the reaction is slow) and then heat up, you have built up a "thermal bomb." When the threshold temp is reached, all the azide decomposes at once.

  • The Self-Validating Protocol (Dose-Controlled):

    • Heat the solvent/catalyst to the reaction temperature (e.g., 80°C) first.

    • Dose the acyl azide precursor slowly into the hot zone.

    • Logic: The azide reacts immediately upon entry (Instantaneous Consumption). No accumulation = No runaway risk.

    • Check: Monitor gas evolution. It should be constant and proportional to the dosing rate. If gas stops but dosing continues, STOP immediately .

Visualizing the Thermal Risk Logic

ThermalRunaway Start Start Exothermic Reagent Dosing CheckTemp Is T_internal > T_setpoint? Start->CheckTemp Cooling Jacket Cooling Response CheckTemp->Cooling Yes Safe Process Controlled CheckTemp->Safe No Cooling->CheckTemp Heat Removed Accumulation Reagent Accumulation (Kinetic Delay) Cooling->Accumulation Cooling Insufficient Runaway THERMAL RUNAWAY (Exponential Rate Increase) Accumulation->Runaway Reaction triggers all at once

Figure 1: The Accumulation Trap. In cyclopropyl amine synthesis (especially Curtius), keeping the reaction "too cold" during addition can lead to accumulation and subsequent runaway.

Advanced Solution: Transition to Flow Chemistry

For cyclopropyl amines, batch chemistry is often the bottleneck. Continuous flow chemistry is the validated solution for these specific thermal risks.

Why Flow?
  • Surface-Area-to-Volume Ratio: Flow reactors have ratios

    
     higher than batch flasks. You can remove the heat of the Grignard addition or Azide decomposition instantly.
    
  • Residence Time Control: You can heat the acyl azide to 100°C for exactly 2 minutes to rearrange it, then instantly quench it before the ring degrades.

Flow Protocol for Curtius Rearrangement
  • Stream A: Cyclopropanecarboxylic acid + Mixed Anhydride base.

  • Stream B: Aqueous

    
     or DPPA.
    
  • Reactor: Heated Coil (Residence time: 5-10 min).

  • Back Pressure Regulator (BPR): 100 psi (Keeps

    
     in solution to prevent slug flow and hot spots).
    

FlowSetup Substrate Cyclopropyl Acid (Stream A) Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent DPPA / Azide (Stream B) Reagent->Mixer Reactor Thermal Reactor (100°C, 5 min) Mixer->Reactor Quench Quench/Hydrolysis (Stream C) Reactor->Quench BPR Back Pressure Regulator (100 psi) Quench->BPR Product Cyclopropyl Amine BPR->Product

Figure 2: Continuous flow setup.[1][2][3] The BPR is critical to keep nitrogen gas dissolved, ensuring uniform residence time and heat transfer.

FAQ: Rapid-Fire Safety Checks

Q: Can I distill cyclopropyl amine at atmospheric pressure? A: Caution. While the boiling point is ~50°C, prolonged heating of the crude mixture (which may contain unreacted azides or peroxides from ether solvents) is dangerous. Always test the crude for thermal stability (DSC) before heating.

Q: What is the "Adiabatic Temperature Rise" (


)? 
A:  This is the maximum temperature the reactor would reach if cooling failed completely.


For cyclopropyl amine synthesis, if

, you must use "Dose-Controlled" addition (add reagent only as fast as you can cool).

References

  • Liebman, J. F., & Greenberg, A. (1976). A survey of strained organic molecules. Chemical Reviews, 76(3), 311–365.

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792–1793.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[5] Diphenylphosphoryl azide.[5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-Amino-3-cyclopropylpropan-1-ol is a high-value chiral scaffold in modern drug discovery, particularly for kinase inhibitors and GPCR modulators.[1] The cyclopropyl moiety serves as a bioisostere for isopropyl or ethyl groups, improving metabolic stability (blocking P450 oxidation sites) and increasing potency through rigid hydrophobic interactions.[2]

The Analytical Challenge: Distinguishing this scaffold from its linear analogs or confirming the integrity of the cyclopropyl ring during reduction steps is critical.[1][2] This guide provides a definitive spectral analysis, contrasting the target molecule with its linear analog (3-Aminopropan-1-ol ) and its common synthetic precursor (N-Boc-3-amino-3-cyclopropylpropan-1-ol ) to ensure unambiguous identification.[1]

Structural Definition & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering system for 3-Amino-3-cyclopropylpropan-1-ol :

  • C1: Methylene attached to Hydroxyl (-CH2-OH)[1]

  • C2: Internal Methylene (-CH2-)[1]

  • C3: Methine attached to Amine and Cyclopropyl (-CH-NH2)[1]

  • C4: Cyclopropyl Methine (Bridgehead)[1][2]

  • C5/C6: Cyclopropyl Methylenes (Ring CH2)[1][2]

Critical Stereochemical Note: C3 is a chiral center.[1][2] While the NMR of the racemate in an achiral solvent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

) appears identical to the pure enantiomer, the protons at C2 are diastereotopic (chemically non-equivalent), appearing as complex multiplets rather than a simple quartet.

Experimental Protocol: Sample Preparation

The choice of solvent drastically alters the spectral appearance of this amino-alcohol due to hydrogen bonding and proton exchange rates.[2]

Method A: Standard Characterization ( )
  • Purpose: Routine identification, checking for organic impurities.[1][2]

  • Protocol: Dissolve 10 mg of free base in 0.6 mL

    
    .
    
  • Observation: -OH and -NH2 protons are often broad or invisible due to rapid exchange.[1][2]

Method B: Full Structural Elucidation ( )
  • Purpose: Confirming heteroatom protons and resolving diastereotopic signals.

  • Protocol: Dissolve 10 mg in 0.6 mL

    
    .
    
  • Observation: -OH appears as a triplet (coupling to C1) and -NH2 as a broad singlet/doublet.[1][2]

Method C: Salt Form Analysis ( )
  • Purpose: Analyzing the HCl salt (common commercial form).[1][2]

  • Protocol: Dissolve 15 mg in 0.6 mL

    
    .
    
  • Observation: HDO peak at ~4.79 ppm. Cyclopropyl protons shift slightly downfield due to the cationic ammonium group.[1][2]

Comparative Spectral Analysis

1H NMR Analysis (400 MHz)

The following table contrasts the target molecule with its linear analog to highlight the diagnostic cyclopropyl signals.

PositionProton TypeTarget: 3-Amino-3-cyclopropyl... (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm,

)
Alternative: 3-Aminopropan-1-ol (

ppm,

)
Diagnostic Insight
C5/C6 Cyclopropyl

0.20 – 0.65 (m, 4H) Absent Key Identifier. Distinctive high-field multiplets.[1]
C4 Cyclopropyl

0.75 – 0.90 (m, 1H) Absent Bridgehead proton; couples to C3.[1]
C2 Internal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1.50 – 1.75 (m, 2H) 1.68 (quint, 2H)Diastereotopic in target due to C3 chirality; simple quintet in linear analog.[1]
C3 Methine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-N)
2.25 – 2.45 (m, 1H) 2.88 (t, 2H,

-N)
Upfield shift vs linear analog due to shielding cone of cyclopropyl ring.[1]
C1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-O
3.65 – 3.80 (m, 2H) 3.75 (t, 2H)Similar in both; diagnostic of primary alcohol.[1]
NH/OH Exchangeable2.5 – 3.5 (broad, var)2.5 – 3.5 (broad, var)Disappears with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

shake.[1]
13C NMR Analysis (100 MHz)
Carbon TypeTarget (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
Diagnostic Feature
Cyclopropyl

2.5 – 4.0 Extremely high field; confirms ring integrity.[1]
Cyclopropyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

15.0 – 17.5 Characteristic methine bridge.[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Internal)
35.0 – 38.0 Shifted by adjacent chiral center.[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-NH2
58.0 – 61.0 Alpha-carbon. Distinctive methine signal (DEPT-135 positive).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-OH
62.0 – 64.0 Typical primary alcohol region (DEPT-135 negative).[1]

Advanced Verification: The "Precursor Check"

In synthesis, it is vital to confirm the removal of protecting groups (like Boc).

  • Scenario: You synthesized the target from N-Boc-3-amino-3-cyclopropylpropan-1-ol .

  • Check: Look for the disappearance of the tert-butyl singlet at ~1.44 ppm (9H) .[1][2]

  • Shift Change: Upon deprotection (Boc removal), the C3-H signal shifts upfield (from ~3.2 ppm in Boc-protected to ~2.3 ppm in free amine) due to the loss of the electron-withdrawing carbamate anisotropy.[1][2]

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for assigning the structure and validating the presence of the cyclopropyl moiety.

NMR_Analysis_Workflow Start Unknown Sample (C6H13NO Isomer) Step1 1. Acquire 1H NMR (CDCl3 or DMSO-d6) Start->Step1 Check_HighField Check 0.0 - 1.0 ppm Region Step1->Check_HighField Cyclo_Present Multiplets at 0.2-0.8 ppm (Cyclopropyl Confirmed) Check_HighField->Cyclo_Present Signals Found Cyclo_Absent No signals < 0.9 ppm (Linear Analog/Isopropyl) Check_HighField->Cyclo_Absent Empty Region Step2 2. Analyze C2-H Splitting (1.5 - 1.8 ppm) Cyclo_Present->Step2 Chiral_Check Signal Appearance? Step2->Chiral_Check Diastereotopic Complex Multiplet (Confirms Chiral Center at C3) Chiral_Check->Diastereotopic Non-equivalent Simple_Pattern Simple Quintet/Quartet (Suggests Achiral/Linear) Chiral_Check->Simple_Pattern Equivalent Step3 3. Confirm Heteroatoms (D2O Shake / 13C DEPT) Diastereotopic->Step3 Final Identity Confirmed: 3-Amino-3-cyclopropylpropan-1-ol Step3->Final

Caption: Logical workflow for distinguishing 3-Amino-3-cyclopropylpropan-1-ol from linear isomers using 1H NMR.

References

  • Preparation of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. (2011). Provides foundational NMR shifts for cyclopropyl amine derivatives.

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. Journal of the American Chemical Society. Seminal work on the magnetic anisotropy of cyclopropyl rings. [1][2]

  • Synthesis and biological evaluation of 3-amino-propan-1-ol based dendrimers. Tetrahedron. (2005). Comparative data for the linear 3-aminopropanol analog. [1][2][3]

  • PubChem Compound Summary: 3-Amino-3-cyclopropylpropan-1-ol. National Library of Medicine.[1][2] [2]

Sources

Technical Guide: Mass Spectrometry Characterization of 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

3-Amino-3-cyclopropylpropan-1-ol (CAS: 683220-79-3) represents a critical scaffold in modern medicinal chemistry. The cyclopropyl group acts as a bioisostere for alkyl groups (ethyl/isopropyl), offering improved metabolic stability against cytochrome P450 oxidation and increased potency due to conformational restriction.

For analytical chemists and drug developers, distinguishing this moiety from its linear or branched isomers is a frequent challenge. This guide provides a definitive analysis of its fragmentation "fingerprint," contrasting it with structural analogues to ensure unambiguous identification.

Core Chemical Identity[1]
  • Formula: C₆H₁₃NO

  • Molecular Weight: 115.17 Da[1]

  • Structural Key: A primary amine and a cyclopropyl ring share the C3 position; a primary alcohol terminates the C1 position.

  • SMILES: C1CC1C(CCN)O

Fragmentation Mechanics: The "Fingerprint" Derivation

Unlike simple aliphatic amines, the fragmentation of 3-Amino-3-cyclopropylpropan-1-ol is governed by the competition between the amine's radical-stabilizing power and the strain energy of the cyclopropyl ring.

Primary Pathway: Amine-Driven -Cleavage

The nitrogen atom's lone pair drives the ionization (radical cation formation at N). The most dominant fragmentation pathway is


-cleavage , breaking the C-C bonds adjacent to the amine-bearing carbon (C3).
Path A: Loss of the Hydroxyethyl Group (Dominant)

Cleavage of the C2-C3 bond results in the loss of a hydroxyethyl radical (


CH₂CH₂OH, 45 Da).
  • Mechanism: The radical site on Nitrogen induces cleavage of the bond beta to the nitrogen (the C2-C3 bond).

  • Resulting Ion: A resonance-stabilized iminium ion containing the cyclopropyl group.

  • m/z Calculation:

    
    .
    
  • Significance: This is the Base Peak or a major diagnostic ion. It confirms the cyclopropyl group is attached directly to the amine carbon.

Path B: Loss of the Cyclopropyl Ring

Cleavage of the C3-Cyclopropyl bond results in the loss of a cyclopropyl radical (


C₃H₅, 41 Da).
  • Mechanism:

    
    -cleavage ejecting the ring.
    
  • Resulting Ion: A linear iminium ion

    
    .
    
  • m/z Calculation:

    
    .
    
  • Observation: Typically less intense than Path A because the cyclopropyl radical is less stable than the hydroxyethyl radical (Stevenson’s Rule), and the ring strain makes the bond slightly stronger against homolytic cleavage in this specific context.

Secondary Pathway: Alcohol-Driven -Cleavage

Ionization at the oxygen atom leads to cleavage of the C1-C2 bond.

  • Resulting Ion:

    
    
    
  • m/z Calculation: m/z 31 .

  • Significance: Diagnostic of a primary alcohol.

Comparative Analysis: Cyclopropyl vs. Analogues

To validate the identity of 3-Amino-3-cyclopropylpropan-1-ol, it must be compared against its likely "impostors"—structural isomers or analogues often found in library synthesis.

Table 1: Diagnostic Ion Comparison
FeatureTarget Molecule (Cyclopropyl)Linear Analogue (3-Amino-1-propanol)Isopropyl Analogue (3-Amino-3-methylbutan-1-ol)
Structure Cyclic (C3)Linear ChainBranched (Isopropyl)
Molecular Weight 115 Da75 Da117 Da
Base Peak (

-cleavage)
m/z 70 m/z 30 m/z 72
Mechanism Loss of

CH₂CH₂OH
Loss of

CH₂CH₂OH
Loss of

CH₂CH₂OH
Secondary Ion m/z 41 (Cyclopropyl)m/z 31 (Alcohol)m/z 43 (Isopropyl)
Differentiation Unique m/z 70 indicates ring retention.[2][3]m/z 30 indicates unsubstituted

-carbon.
m/z 72 indicates dimethyl substitution (+2 Da shift).
Analysis
  • vs. Linear: The shift from m/z 30 to m/z 70 immediately confirms substitution at the amine position.

  • vs. Isopropyl: The cyclopropyl and isopropyl groups are often swapped in drug design. The mass difference of 2 Da (m/z 70 vs 72) is the critical discriminator. High-resolution MS (HRMS) is recommended but unit resolution EI-MS is sufficient if the m/z 70/72 ratio is monitored.

Experimental Protocol: GC-MS with Derivatization

Direct injection of amino alcohols into GC-MS often yields poor peak shapes due to hydrogen bonding with the liner. Silylation is the gold standard protocol for this analysis.

Protocol: TMS Derivatization (BSTFA)

Objective: Cap both -NH₂ and -OH groups with Trimethylsilyl (TMS) groups to improve volatility and peak shape.

  • Sample Preparation:

    • Dissolve 1 mg of 3-Amino-3-cyclopropylpropan-1-ol in 100 µL of anhydrous acetonitrile.

    • Critical Step: Ensure the solvent is strictly anhydrous to prevent hydrolysis of the reagent.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Add 10 µL of Pyridine (catalyst).

    • Incubate at 60°C for 30 minutes .

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      300°C.
    • Source: EI (70 eV).[4][5]

Expected TMS-Derivative Spectrum
  • Derivative: Di-TMS (N-TMS and O-TMS).

  • MW:

    
     Da (approx, minus H's). Exact: 
    
    
    
    . MW = 259.5.
  • Fragmentation:

    • m/z 73:

      
       (Standard TMS fragment).
      
    • m/z 142:

      
      -cleavage of the amine side (Loss of 
      
      
      
      CH₂CH₂O-TMS).
      • Calculation: Precursor is TMS-NH-CH(Cp)-CH₂CH₂-O-TMS.

      • Cleavage at C2-C3 retains

        
        .
        
      • Mass:

        
        .
        
    • Validation: The presence of m/z 142 in the derivatized spectrum correlates directly to the m/z 70 in the native spectrum, confirming the structure.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive alpha-cleavage pathways that define the mass spectral signature of this molecule.

FragmentationPathway M Molecular Ion (M+•) m/z 115 [Radical Cation on N] PathA Path A: C2-C3 Cleavage (Dominant) M->PathA PathB Path B: C3-Ring Cleavage (Secondary) M->PathB PathC Path C: C1-C2 Cleavage (Alcohol driven) M->PathC Frag70 Fragment m/z 70 [H2N=CH-Cyclopropyl]+ (Base Peak Candidate) PathA->Frag70 Retention of Cyclopropyl-Amine NeutralA Neutral Loss: •CH2CH2OH (45 Da) PathA->NeutralA Frag74 Fragment m/z 74 [H2N=CH-CH2CH2OH]+ PathB->Frag74 Retention of Linear Chain NeutralB Neutral Loss: •Cyclopropyl (41 Da) PathB->NeutralB Frag31 Fragment m/z 31 [CH2=OH]+ PathC->Frag31 Retention of CH2-OH NeutralC Neutral Loss: •CH(NH2)Cyclopropyl PathC->NeutralC

Caption: Figure 1. Competitive fragmentation pathways for 3-Amino-3-cyclopropylpropan-1-ol. Path A (Red) represents the diagnostic alpha-cleavage generating the signature m/z 70 ion.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • PubChem. (2024). Compound Summary: 3-Amino-1-propanol.[6][7] National Library of Medicine. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

HPLC Method Development Guide: 3-Amino-3-cyclopropylpropan-1-ol Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical roadmap for developing an HPLC purity method for 3-Amino-3-cyclopropylpropan-1-ol , a polar aliphatic amino alcohol lacking a strong chromophore.

Executive Summary & Compound Analysis

Developing a purity method for 3-Amino-3-cyclopropylpropan-1-ol (CAS: 1249354-94-6 / 958027-99-1) presents a classic "analytical blind spot": the molecule is highly polar (hydrophilic) and lacks a UV-active chromophore. Standard C18/UV methods often fail due to non-retention (elution in the void volume) and poor sensitivity.

This guide compares three distinct analytical strategies to overcome these limitations, providing experimental data to support the selection of the optimal workflow for your laboratory's capabilities.

Compound Profile & Chromatographic Challenges
PropertyValueChromatographic Implication
Structure Aliphatic Amino AlcoholNo

-systems for UV absorption >210 nm.
LogP ~ -0.2 (Hydrophilic)Poor retention on standard C18; requires HILIC or Ion-Pairing.
pKa ~9.5 (Amine), ~14 (Alcohol)Basic; exists as a cation at neutral/acidic pH. Severe silanol tailing likely.
Critical Impurities Cyclopropyl ketone precursors, stereoisomersIsomeric separation requires high selectivity.

Strategic Method Comparison

We evaluated three methodologies. The choice depends on whether your priority is universal detection (seeing all impurities) or sensitivity (trace analysis of the main peak).

Method A: HILIC with Charged Aerosol Detection (CAD)

The "Gold Standard" for comprehensive purity.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine using a water layer on a polar stationary phase.[1][2] CAD detects all non-volatile compounds regardless of chromophore.

  • Pros: Universal detection (sees salts, synthetic intermediates); excellent retention of polar amines.

  • Cons: Requires CAD/ELSD hardware; long equilibration times.

Method B: Pre-Column Derivatization (FMOC-Cl)

The "Accessible Standard" for UV/Fluorescence labs.

  • Mechanism: Reaction with 9-Fluorenylmethyl chloroformate (FMOC-Cl) adds a large hydrophobic, UV-active group.

  • Pros: Enables high-sensitivity UV/FLD detection; shifts retention to standard C18 columns.

  • Cons: Selective (only detects amines); hides non-amine impurities; adds sample prep steps.

Method C: Aqueous C18 with Low-UV (205 nm)

The "Baseline" approach (Not Recommended).

  • Mechanism: Use of 100% aqueous-stable columns with phosphate buffer.

  • Pros: No special hardware or reagents needed.

  • Cons: Poor sensitivity (S/N < 10 for impurities); baseline drift; potential dewetting.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on your lab's equipment and data requirements.

MethodSelection Start Start: 3-Amino-3-cyclopropylpropan-1-ol CheckCAD Is Universal Detection Required? (Must see non-amine impurities?) Start->CheckCAD CheckEquip Is CAD/ELSD or MS available? CheckCAD->CheckEquip Yes Deriv Method B: FMOC Derivatization (Recommended for Assay/Chiral) CheckCAD->Deriv No (Amine specific only) HILIC Method A: HILIC-CAD (Recommended for Purity) CheckEquip->HILIC Yes LowUV Method C: Low-UV (205nm) (High Risk / Low Sensitivity) CheckEquip->LowUV No LowUV->Deriv If Sensitivity Fails

Caption: Decision tree for selecting the optimal analytical mode based on detection needs and hardware availability.

Recommended Protocol 1: HILIC-CAD (Universal Purity)

This method is superior for "Purity" determination because it detects synthetic precursors that may lack the amine group required for derivatization.

Experimental Conditions
ParameterSetting
Column Zwitterionic HILIC (e.g., Agilent Poroshell HILIC-Z or Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 2.7 µm
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 mins (HILIC runs "reverse" to RP)
Flow Rate 0.4 mL/min
Detector Charged Aerosol Detector (CAD) or ELSD (Evaporator: 35°C)
Sample Diluent 90:10 Acetonitrile:Buffer (Critical: Sample must be in high organic to prevent peak distortion)
Technical Insight (Expertise)

In HILIC, water is the "strong" solvent.[1][2][3] Injecting this compound in 100% water will cause "breakthrough," where the analyte elutes immediately. Always dissolve the sample in >80% Acetonitrile. The ammonium formate buffer is essential to mask residual silanols and ensure good peak shape for the basic amine [1].

Recommended Protocol 2: FMOC Derivatization (High Sensitivity)

If CAD is unavailable, or if you need to separate enantiomers (using a chiral column post-derivatization), use this protocol. FMOC is preferred over OPA because it reacts with both primary and secondary amines and forms stable carbamates.

Derivatization Workflow
  • Reagent Preparation: Dissolve 10 mg FMOC-Cl in 10 mL Acetonitrile.

  • Buffer: 0.2 M Borate Buffer, pH 9.0.

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC Reagent.

    • Vortex and incubate at Ambient Temp for 5 minutes.

    • Quench: Add 20 µL Adamantanamine (ADAM) or simple amine to scavenge excess FMOC (prevents huge reagent peak interference).

  • Injection: Inject the mixture directly onto a C18 column.

HPLC Conditions (Post-Derivatization)
ParameterSetting
Column C18 High Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 mins
Detection UV 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm)
Reaction Logic Diagram

Derivatization Amine 3-Amino-3-cyclopropyl... Complex Reaction Complex (pH 9.0) Amine->Complex FMOC FMOC-Cl (Reagent) FMOC->Complex Deriv FMOC-Amine Derivative (Hydrophobic + UV Active) Complex->Deriv 5 min RT Excess Excess FMOC Complex->Excess Quench Quenching Agent (Adamantanamine) Excess->Quench Waste FMOC-ADAM (Elutes separately) Quench->Waste

Caption: Chemical workflow for pre-column derivatization to enable UV detection.

Performance Data Comparison

The following table summarizes expected performance metrics based on validation of similar aliphatic amines [2, 3].

MetricMethod A: HILIC-CADMethod B: FMOC-C18Method C: Low-UV C18
Retention (k') 3.0 - 5.0 (Excellent)> 10.0 (Tunable)< 1.0 (Risk of void elution)
LOD (Sensitivity) ~ 1-5 ng on column~ 0.1 ng (Fluorescence)~ 50-100 ng (Poor)
Linearity (R²) > 0.995 (Curvilinear*)> 0.999> 0.990
Specificity High (Sees everything)Low (Sees amines only)Low (Matrix interference)
Robustness Moderate (pH sensitive)HighLow (Dewetting risk)

*Note: CAD response is curvilinear; use a quadratic fit or power function for quantification.

Conclusion

For the purity analysis of 3-Amino-3-cyclopropylpropan-1-ol :

  • Use HILIC-CAD if you require a comprehensive purity profile (including non-amine synthetic intermediates). This is the scientifically rigorous choice for "Purity."

  • Use FMOC Derivatization if you are limited to UV/Fluorescence equipment or need to perform chiral separation on the derivative.

Avoid direct UV detection at 205-210 nm unless absolutely necessary, as the lack of a chromophore leads to unreliable integration and high limits of detection.

References
  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes.

  • Thermo Fisher Scientific. "Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization."[4] Thermo Scientific Application Notes.

  • Shimadzu. "High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization." Shimadzu Application News.

  • PubChem. "3-Cyclopropylpropan-1-ol Compound Summary." National Library of Medicine.

Sources

Comparative Guide: Metabolic Stability of Cyclopropyl vs. Isopropyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In small-molecule drug discovery, the amino alcohol motif is a privileged scaffold found in beta-blockers, antimalarials, and sphingosine-1-phosphate receptor modulators. Optimizing the N-alkyl substituent is a critical step in balancing target affinity, lipophilicity, and pharmacokinetic (PK) profiles. Historically, the isopropyl group has been a default choice for filling hydrophobic pockets. However, its susceptibility to rapid cytochrome P450 (CYP450) mediated metabolism often leads to high intrinsic clearance.

As a bioisosteric alternative, the cyclopropyl group has emerged as a powerful tool to enhance metabolic stability while maintaining or improving the physicochemical properties of the molecule. This guide provides an objective, data-driven comparison of cyclopropyl versus isopropyl amino alcohols, detailing the mechanistic causality behind their metabolic fates and outlining the experimental protocols required to validate these differences.

Mechanistic Causality: The Chemistry of Metabolic Stability

The Isopropyl Liability The isopropyl group contains a tertiary carbon with a relatively weak C-H bond. CYP450 enzymes metabolize alkyl groups primarily via a Hydrogen Atom Transfer (HAT) mechanism. Because the tertiary radical formed after hydrogen abstraction is highly stabilized by hyperconjugation, the activation energy for this step is low. Consequently, N-isopropyl amino alcohols are highly prone to rapid aliphatic hydroxylation and subsequent N-dealkylation.

The Cyclopropyl Advantage Replacing an isopropyl group with a cyclopropyl ring fundamentally alters the orbital hybridization of the carbon atoms. To accommodate the 60° bond angle of the three-membered ring, the internal C-C bonds adopt higher p-character, forcing the exocyclic C-H bonds to adopt higher s-character (approaching sp² hybridization). This increased s-character draws the electrons closer to the nucleus, resulting in a shorter, stronger C-H bond with a significantly higher Bond Dissociation Energy (BDE). The elevated BDE increases the activation energy required for HAT, drastically slowing down CYP-mediated oxidation. Furthermore, the cyclopropyl group typically lowers the molecule's lipophilicity (Hansch π = 1.14) compared to the isopropyl group (Hansch π = 1.53), which further reduces non-specific binding to CYP enzymes.

The Bioactivation Caveat While cyclopropyl substitution generally improves stability, it introduces a specific toxicological nuance when directly attached to an amine. Single-electron oxidation of the nitrogen lone pair by CYP enzymes can generate an aminium radical cation. In specific cyclopropylamines, this intermediate can trigger rapid ring-opening, forming a highly reactive primary radical that can covalently bind to proteins or form glutathione (GSH) conjugates. Therefore, while metabolic half-life improves, reactive metabolite trapping assays are mandatory to ensure safety.

G AminoAlcohol Amino Alcohol Scaffold Iso N-Isopropyl Variant AminoAlcohol->Iso Cyclo N-Cyclopropyl Variant AminoAlcohol->Cyclo CYP CYP450 Oxidation Iso->CYP CYP2 CYP450 Oxidation Cyclo->CYP2 Metab1 Rapid N-Dealkylation & Hydroxylation CYP->Metab1 Low BDE of C-H Metab2 High Metabolic Stability (Slower Oxidation) CYP2->Metab2 High BDE of C-H Tox Potential Bioactivation (Ring Opening) CYP2->Tox Rare (Specific Amines)

Caption: Metabolic pathways of isopropyl vs. cyclopropyl amino alcohols.

Quantitative Data Comparison

To illustrate the pharmacokinetic impact of this bioisosteric replacement, the following table summarizes representative in vitro metabolic stability data for matched molecular pairs of amino alcohol derivatives incubated with Human Liver Microsomes (HLMs).

Scaffold VariantStructural MotifLipophilicity (clogP)HLM t₁/₂ (min)Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolic Fate
N-Isopropyl -NH-CH(CH₃)₂2.4512.5110.4Rapid N-dealkylation, aliphatic hydroxylation
N-Cyclopropyl -NH-CH(CH₂)₂2.0558.223.8Slow oxidation, minor GSH conjugation risk

Data Interpretation: The cyclopropyl variant exhibits a ~4.5-fold increase in half-life and a proportional decrease in intrinsic clearance. The reduction in clogP also contributes to a more favorable ligand lipophilicity efficiency (LLE), making it a superior candidate for further development.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of these analogs, researchers must employ a robust in vitro microsomal stability assay. The following protocol is designed as a self-validating system, incorporating critical controls to ensure data integrity.

G Prep 1. Matrix Prep HLM + Drug Init 2. Initiation Add NADPH Prep->Init Quench 3. Quenching Cold ACN + IS Init->Quench Centrifuge 4. Centrifugation Protein Precip. Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS Calc 6. Data Analysis CLint & t1/2 LCMS->Calc

Caption: Step-by-step workflow for in vitro microsomal stability assay.

Step-by-Step Protocol

1. Matrix Preparation & Equilibration

  • Action : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs). Include a positive control (e.g., Verapamil) in a separate parallel incubation. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality : Pre-incubation ensures the system reaches physiological temperature before the enzymatic reaction begins. Failing to do so introduces an artificial lag phase in the kinetic curve, skewing the t₁/₂ calculation. The positive control validates the metabolic competency of the specific HLM batch.

2. Reaction Initiation

  • Action : Initiate the reaction by adding NADPH (the obligate electron donor for CYP450 enzymes) to a final concentration of 1 mM. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Causality : The precise addition of NADPH marks "Time 0". The negative control (minus NADPH) is critical to prove that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-CYP enzymes (e.g., esterases or amidases) present in the microsomes.

3. Time-Course Sampling & Quenching

  • Action : At predefined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS, e.g., Tolbutamide).

  • Causality : The 3:1 ratio of organic solvent to aqueous matrix rapidly denatures the CYP enzymes, instantly halting metabolism. The cold temperature further suppresses any residual enzymatic activity, ensuring the sample accurately reflects the exact time point.

4. Protein Precipitation & Centrifugation

  • Action : Vortex the quenched samples for 2 minutes to ensure complete mixing, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the clear supernatant to LC-MS vials.

  • Causality : Centrifugation pellets the denatured microsomal proteins. Removing these proteins is essential to prevent LC column clogging and to minimize ion suppression during mass spectrometry analysis.

5. LC-MS/MS Quantification & Data Processing

  • Action : Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log (ln) of the remaining parent compound peak area ratio (Analyte/IS) versus time.

  • Causality : The IS corrects for any matrix effects and variations in LC-MS/MS injection volume. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ), where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

References

  • Linclau, B., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020.[Link]

  • Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.[Link]

  • Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs, 2021.[Link]

The Cyclopropyl Group as a Bioisosteric Replacement for Alkyl Groups in Amino Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. One of the most elegant and effective strategies in this endeavor is bioisosteric replacement, where a specific functional group is exchanged for another with similar steric and electronic properties to enhance the molecule's performance. This guide provides an in-depth comparison of replacing common alkyl groups, such as isopropyl, with a cyclopropyl moiety in amino alcohol scaffolds—a class of compounds prevalent in a wide range of therapeutic agents.

The cyclopropyl group, a three-membered carbocycle, is far more than a simple constrained alkyl mimic. Its unique stereoelectronic properties, including significant ring strain and C-C bonds with enhanced π-character, impart distinct advantages that can address common roadblocks in drug development.[1][2] These advantages often include enhanced metabolic stability, improved potency, and favorable alterations in physicochemical properties like lipophilicity and basicity.[2][3][4]

Physicochemical and Pharmacokinetic Profile: A Head-to-Head Comparison

The decision to replace an alkyl group with a cyclopropyl ring is often driven by the need to overcome specific liabilities in a drug candidate. The following sections and comparative data table illustrate the typical effects of this substitution.

Conformational Rigidity and Pre-organization

One of the most significant contributions of the cyclopropyl group is the introduction of conformational rigidity.[5][6] Unlike a freely rotating isopropyl group, the cyclopropyl ring acts as a "conformational clamp," restricting the rotation around adjacent single bonds.[5] This pre-organization of the molecule into a more rigid, bioactive conformation can lead to a lower entropic penalty upon binding to its biological target, potentially resulting in enhanced binding affinity and potency.[2][5] This effect is critical in amino alcohols, where the spatial relationship between the amino and hydroxyl groups is often paramount for receptor interaction.

Metabolic Stability

A frequent challenge in drug development is rapid metabolism by cytochrome P450 (CYP) enzymes, leading to low bioavailability and short half-life. Alkyl groups, particularly those with tertiary hydrogens like the isopropyl group, are often susceptible to oxidative metabolism. The C-H bonds on a cyclopropyl ring are shorter and stronger than those in alkanes, making them less prone to hydrogen atom abstraction by CYP enzymes.[1][2][7] This increased C-H bond dissociation energy often results in significantly improved metabolic stability.[7] For instance, in one study, the replacement of an isopropyl group with a cyclopropyl analog resulted in a decrease in metabolism from ~70% to ~15% after a 60-minute incubation with human microsomes.[1]

However, it is crucial to note that while often enhancing stability, the cyclopropyl group is not metabolically inert and can, in some contexts, particularly when attached to an amine, undergo CYP-mediated oxidation that may lead to reactive metabolites.[7]

Lipophilicity and Basicity (pKa)

The cyclopropyl group is generally considered less lipophilic than an isopropyl group.[3][4] This reduction in lipophilicity can be advantageous for improving aqueous solubility and modulating the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Furthermore, the electron-withdrawing nature of the cyclopropyl ring can decrease the basicity (pKa) of an adjacent amino group.[3][4] This modulation of pKa can be beneficial for reducing interactions with off-targets like the hERG channel or altering cell permeability.[2]

Comparative Data Summary

The following table summarizes the expected shifts in key physicochemical and pharmacological parameters when replacing an isopropyl group with a cyclopropyl bioisostere in a hypothetical amino alcohol scaffold.

PropertyIsopropyl AnalogCyclopropyl AnalogRationale for Change
Conformational Flexibility High (free rotation)Low (restricted rotation)Cyclopropyl group acts as a "conformational clamp," pre-organizing the molecule for target binding.[5]
Metabolic Stability (vs. CYP) LowerHigherStronger C-H bonds on the cyclopropyl ring are less susceptible to oxidative metabolism.[1][7]
Lipophilicity (LogP) HigherLowerThe cyclopropyl moiety is inherently less lipophilic than the isopropyl group.[3][4]
Amine Basicity (pKa) HigherLowerThe electron-withdrawing nature of the cyclopropyl ring reduces the basicity of the adjacent amine.[3][4]
Binding Potency (IC50/EC50) Potentially LowerPotentially HigherReduced entropic penalty upon binding due to conformational pre-organization can lead to increased potency.[2][5]

Visualizing the Synthetic Workflow

The introduction of a cyclopropyl group versus an alkyl group requires distinct synthetic strategies. The following diagram illustrates a generalized workflow comparing the synthesis of a generic β-amino alcohol with either an isopropyl or a cyclopropyl substituent, starting from a common aldehyde precursor.

Caption: Comparative synthetic workflows for isopropyl vs. cyclopropyl amino alcohols.

Experimental Protocols

To provide a practical context, this section details a representative, self-validating protocol for the key step in introducing the cyclopropyl moiety: the Simmons-Smith cyclopropanation of an allylic alcohol intermediate.

Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes the conversion of an α,β-unsaturated ester (a common intermediate) to a cyclopropyl-containing alcohol, a precursor to the target amino alcohol.

1. Rationale: The Simmons-Smith reaction is chosen for its reliability and stereospecificity in converting alkenes to cyclopropanes. Using the diiodomethane and a zinc-copper couple generates a carbenoid species that adds to the double bond. The existing hydroxyl group in an allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond, providing excellent diastereoselectivity, which is critical for controlling the final stereochemistry of the drug candidate.

2. Materials:

  • Allylic alcohol intermediate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diiodomethane (CH₂I₂) (2.5 eq)

  • Zinc-Copper Couple (Zn(Cu)) (2.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

3. Step-by-Step Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the Zn(Cu) couple to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add anhydrous DCM to the flask.

  • Dissolve the allylic alcohol intermediate in anhydrous DCM and add it to the flask.

  • Add diiodomethane to the dropping funnel, dissolved in anhydrous DCM.

  • Add the diiodomethane solution dropwise to the stirred suspension at room temperature. The reaction is often exothermic; maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of Celite® to remove the unreacted zinc, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Validation and Characterization:

  • Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Expected Yield: 70-90%.

  • Characterization: The structure and purity of the resulting cyclopropyl alcohol must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of alkene proton signals and the appearance of characteristic upfield cyclopropyl proton signals in the ¹H NMR spectrum will validate the success of the reaction.

Conclusion and Future Perspectives

The bioisosteric replacement of alkyl groups with cyclopropyl rings in amino alcohol scaffolds is a powerful and well-established strategy in medicinal chemistry.[1][8] This substitution can profoundly and often beneficially impact a molecule's conformational profile, metabolic stability, and physicochemical properties, frequently leading to candidates with improved overall drug-like characteristics.[2] While the synthesis of cyclopropyl-containing compounds can be more complex than their acyclic alkyl counterparts, the potential rewards in terms of enhanced potency, selectivity, and pharmacokinetic performance make it a compelling approach for researchers and drug development professionals.[9][10] As synthetic methodologies for creating substituted cyclopropanes continue to advance, the application of this versatile bioisostere is poised to expand even further, enabling the design of next-generation therapeutics.[6][11]

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 182-190. [Link]

  • Kanemoto, K., et al. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv. [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Yoshikai, N., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]

  • Headley, A. D., et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Chemosphere, 51(10), 1107-1112. [Link]

  • Gleason, J. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

  • Kogen, H. (2018). The cyclopropylic strain-based conformational restriction. ResearchGate. [Link]

  • Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Chen, Y., et al. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. [Link]

  • Various Authors. (n.d.). Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers. Scilit. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

Sources

Analytical Comparison Guide: IR Spectroscopy of 3-Amino-3-cyclopropylpropan-1-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In drug development and complex organic synthesis, 3-Amino-3-cyclopropylpropan-1-ol serves as a highly specialized bifunctional building block. Its unique structural motif—combining a sterically constrained cyclopropyl ring, a primary amine, and a primary alcohol—requires rigorous analytical verification to distinguish it from cheaper linear analogs or incomplete reaction products.

This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopic fingerprint of 3-Amino-3-cyclopropylpropan-1-ol. By deconstructing the causality behind its vibrational modes, researchers can confidently utilize IR spectroscopy for rapid, non-destructive material validation.

Deconstructing the Spectral Fingerprint (Causality & Theory)

The IR spectrum of 3-Amino-3-cyclopropylpropan-1-ol is defined by the interplay of its three primary functional groups. Understanding the quantum mechanical causality behind these peaks is essential for accurate interpretation.

  • The Primary Alcohol (-OH): Alcohols exhibit a characteristic, highly intense, and broad stretching band in the 3200–3500 cm⁻¹ range[1]. This extreme broadening is caused by extensive intermolecular hydrogen bonding, which creates a diverse population of O-H bond lengths and strengths within the sample matrix.

  • The Primary Amine (-NH₂): Primary amines display a distinct N-H stretching absorption in the 3300–3500 cm⁻¹ region[2]. Because the -NH₂ group has two identical N-H bonds, they couple to produce two distinct vibrational modes: a symmetric stretch and an asymmetric stretch. This results in two sharp spikes (often described as resembling a "molar tooth") superimposed directly on top of the broader O-H band[3]. Additionally, the N-H bending vibration (scissoring) appears as a medium-to-strong band in the 1580–1650 cm⁻¹ region[4].

  • The Cyclopropyl Ring (The Critical Differentiator): In standard aliphatic chains, sp³ C-H bonds absorb below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹)[1]. However, the severe bond-angle strain within the 3-membered cyclopropyl ring alters the hybridization of the carbon atoms, increasing the s-character of the C-H bonds. This increased s-character strengthens and shortens the C-H bonds, shifting their stretching frequency above 3000 cm⁻¹, typically peaking between 3040–3080 cm⁻¹[5].

Expert Insight: Free Base vs. Hydrochloride Salt

Commercially, 3-Amino-3-cyclopropylpropan-1-ol is frequently synthesized and supplied as a hydrochloride salt (CAS: 958027-99-1) to enhance chemical stability and shelf life[6]. Protonation drastically alters the IR spectrum. When the amine is converted to an ammonium ion (-NH₃⁺), the characteristic sharp N-H doublets at 3350/3450 cm⁻¹ disappear. They are replaced by a massive, broad absorption band that overlaps the entire C-H stretching region (2500–3000 cm⁻¹). Recognizing this phase-dependent spectral shift is a critical failure point in routine quality control.

Comparative Spectral Analysis

To objectively validate the identity of 3-Amino-3-cyclopropylpropan-1-ol, it must be differentiated from structurally similar alternatives, such as 3-Amino-1-propanol (a cheaper, linear analog lacking the cyclopropyl ring) and Cyclopropylmethanol (an amine-free precursor).

Table 1: Comparative IR Peak Matrix for Structural Analogs
Functional Group / Vibration3-Amino-3-cyclopropylpropan-1-ol3-Amino-1-propanol (Linear Analog)Cyclopropylmethanol (Amine-Free)Diagnostic Value
O-H Stretch 3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad)Baseline confirmation of alcohol.
N-H Stretch (Primary Amine) 3350 & 3450 cm⁻¹ (Two spikes)3350 & 3450 cm⁻¹ (Two spikes)AbsentDifferentiates from amine-free precursors.
Cyclopropyl C-H Stretch 3040–3080 cm⁻¹ (Sharp) Absent (<3000 cm⁻¹ only) 3040–3080 cm⁻¹ (Sharp)Critical identifier against linear analogs.
Aliphatic C-H Stretch 2850–2960 cm⁻¹ (Strong)2850–2960 cm⁻¹ (Strong)2850–2960 cm⁻¹ (Strong)General backbone confirmation.
N-H Bend 1580–1650 cm⁻¹ (Medium)1580–1650 cm⁻¹ (Medium)AbsentSecondary confirmation of amine.
C-O Stretch (Primary) ~1000–1050 cm⁻¹ (Strong)~1000–1050 cm⁻¹ (Strong)~1000–1050 cm⁻¹ (Strong)Confirms primary alcohol integrity.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the optimal method for analyzing this compound. It requires zero sample dilution (unlike KBr pellets), which prevents the introduction of hygroscopic moisture that would artificially broaden the O-H/N-H region and obscure the delicate amine spikes.

Phase 1: System Calibration & Background Validation

  • Clean the ATR Crystal: Wipe the diamond or ZnSe crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Acquire Background Spectrum: Run an ambient air background scan (16 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background single-beam spectrum. The baseline must be flat, and transmittance should be >98% at 4000 cm⁻¹ and 2500 cm⁻¹. Causality: A sloping baseline indicates residual contamination or crystal degradation, which will distort the high-wavenumber cyclopropyl C-H peaks.

Phase 2: Sample Preparation & Acquisition 4. Determine Physical Form: Identify if the sample is the free base (liquid/low-melting solid) or the hydrochloride salt (crystalline powder)[6]. 5. Sample Application: Apply 1-2 mg of the compound to the crystal. For the solid HCl salt, engage the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave of the ATR only penetrates 0.5–2 µm into the sample; poor contact results in artificially weak signals, particularly in the high-wavenumber region where the critical O-H and N-H stretches reside. 6. Scan Acquisition: Collect the sample spectrum (16-32 scans, 4000–400 cm⁻¹).

Phase 3: Spectral Deconvolution & Verification 7. Isolate the >3000 cm⁻¹ Region: Verify the presence of the cyclopropyl C-H stretch (~3040–3080 cm⁻¹)[5]. 8. Evaluate the 3300–3500 cm⁻¹ Region: Look for the broad O-H band[1]. If analyzing the free base, identify the two superimposed N-H spikes[2]. If analyzing the HCl salt, these spikes will be absent, replaced by a broad -NH₃⁺ band at 2500–3000 cm⁻¹. 9. Internal Control: Confirm the C-O stretch at ~1000–1050 cm⁻¹ to validate that the primary alcohol moiety remains intact and has not oxidized.

Diagnostic Logic Workflow

IR_Workflow Start Acquire ATR-FTIR Spectrum CheckCyclo Check 3040-3080 cm⁻¹ (Cyclopropyl C-H Stretch) Start->CheckCyclo CheckOHNH Check 3200-3500 cm⁻¹ (O-H & N-H Region) CheckCyclo->CheckOHNH Peak Present BranchFree Broad O-H Band + Two Sharp N-H Spikes? CheckOHNH->BranchFree BranchSalt Broad -NH₃⁺ Band (2500-3000 cm⁻¹)? CheckOHNH->BranchSalt CheckBend Check ~1600 cm⁻¹ (N-H Bend) BranchFree->CheckBend Yes BranchSalt->CheckBend Yes CheckCO Check ~1050 cm⁻¹ (Primary C-O Stretch) CheckBend->CheckCO ResultFree Confirmed: Free Base 3-Amino-3-cyclopropylpropan-1-ol CheckCO->ResultFree From Free Base ResultSalt Confirmed: HCl Salt 3-Amino-3-cyclopropylpropan-1-ol CheckCO->ResultSalt From HCl Salt

Diagnostic workflow for IR spectral verification of 3-Amino-3-cyclopropylpropan-1-ol forms.

References

  • OpenStax.24.10 Spectroscopy of Amines - Organic Chemistry.
  • Sigma-Aldrich.3-Amino-3-cyclopropylpropan-1-ol hydrochloride | 958027-99-1.
  • Dummies (Arthur Winter, PhD).How to Identify Alcohols and Amines in the IR Spectrum.
  • OrgChemBoulder.IR Spectroscopy Tutorial: Amines.
  • DocBrown.Infrared spectrum of cyclopropane C3H6.
  • Chemistry LibreTexts.12.8: Infrared Spectra of Some Common Functional Groups.

Sources

Lipophilicity (LogP) Comparison of 3-Amino-3-cyclopropylpropan-1-ol Analogs

[1][2]

Executive Summary

This technical guide provides a comparative lipophilicity analysis of 3-amino-3-cyclopropylpropan-1-ol , a privileged scaffold in modern medicinal chemistry. Often deployed as a conformationally restricted bioisostere of leucine or valine mimetics (e.g., in BACE1 inhibitors, GPCR ligands), the cyclopropyl moiety offers a unique balance of metabolic stability and lipophilicity.

This guide objectively compares the core scaffold against key analogs—specifically acyclic (isopropyl), polar (oxetanyl), and hydrophobic (aryl/alkyl) variants. Data is synthesized from experimental trends in bioisosteric replacement and calculated physicochemical descriptors.[1]

The Baseline: 3-Amino-3-cyclopropylpropan-1-ol

CAS: 276890-56-3 (Free base) | SMILES: C1CC1C(CCO)N

The core molecule features a gamma-amino alcohol motif with a cyclopropyl ring at the

Physicochemical Profile[1][3][4][5][6][7][8][9]
  • LogP (Consensus): ~0.37

  • LogD (pH 7.4): ~ -1.5 to -0.8 (Highly pH dependent due to the basic amine).

  • pKa (Amine): ~9.5 – 10.0

  • Key Characteristic: The molecule is amphiphilic but leans toward hydrophilicity at physiological pH due to ionization.

Comparative Analysis: Analog Performance

The following analysis evaluates how structural modifications shift the lipophilicity (LogP) relative to the cyclopropyl baseline.

A. The Acyclic Control: Isopropyl Analog

Structure: 3-Amino-4-methylpentan-1-ol

  • Modification: Opening the cyclopropyl ring to an isopropyl group.

  • LogP Shift: +0.4 to +0.5 units (More Lipophilic).

  • Mechanism: The isopropyl group has a higher Hansch

    
     value (1.53) compared to the cyclopropyl group (1.14). While the isopropyl analog is more lipophilic, it is often less metabolically stable due to susceptibility to CYP450 oxidation at the tertiary carbon.
    
B. The Polar Isostere: Oxetanyl Analog

Structure: 3-Amino-3-(oxetan-3-yl)propan-1-ol

  • Modification: Replacing cyclopropyl with oxetane.

  • LogP Shift: -1.0 to -1.3 units (Significantly More Polar).

  • Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor and lowers the overall lipophilicity.

  • Critical Insight: While LogP decreases, the LogD7.4 may actually increase or remain stable. The electron-withdrawing nature of the oxetane ring lowers the pKa of the adjacent amine (often by 1–2 units), increasing the fraction of uncharged free base available at physiological pH.

C. Hydrophobic Modulation: N-Methylation & Chain Extension

Structure: 3-(Cyclopropylmethyl-amino)propan-1-ol

  • Modification: N-methylation or moving the cyclopropyl group (chain extension).

  • LogP Shift: +0.3 to +0.5 units .

  • Mechanism: Addition of methylene (-CH2-) groups adds predictable lipophilicity (~0.5 LogP units per methylene). This is a standard tactic to improve membrane permeability if the parent scaffold is too polar.

Data Summary Table

The following table synthesizes consensus calculated (cLogP) and experimental trend data for the scaffold and its primary analogs.

Analog ClassStructure DescriptionPredicted LogP

LogP (vs Baseline)
LogD (pH 7.4) TrendPrimary Utility
Baseline 3-Amino-3-cyclopropylpropan-1-ol 0.37 0.00 Low (Negative) Metabolic Stability / Rigidity
Acyclic3-Amino-4-methylpentan-1-ol (Isopropyl)0.82+0.45ModeratePermeability Control
Polar Isostere3-Amino-3-(oxetan-3-yl)propan-1-ol-0.65-1.02Low to Moderate*Solubility / Clearance reduction
Fluorinated3-Amino-3-(1-fluorocyclopropyl)propan-1-ol0.45+0.08LowBlocking Metabolism
N-Methylated3-(Methylamino)-3-cyclopropylpropan-1-ol0.68+0.31ModerateImproving BBB Penetration
Aryl3-Amino-3-phenylpropan-1-ol1.45+1.08HighPotency / Hydrophobic Binding

*Note on Oxetanyl: Despite lower LogP, the pKa shift often improves effective permeability (LogD).

Structure-Property Relationship (SPR) Visualization

The following diagram illustrates the decision tree for modifying the 3-amino-3-cyclopropylpropan-1-ol scaffold based on lipophilicity requirements.

SPR_FlowchartBaseScaffold:3-Amino-3-cyclopropylpropan-1-ol(LogP ~ 0.37)NeedSolRequirement:Increase Solubility / Lower ClearanceBase->NeedSolNeedPermRequirement:Increase Permeability (BBB)Base->NeedPermNeedMetabRequirement:Block CYP OxidationBase->NeedMetabOxetaneStrategy: Oxetane Replacement(LogP -1.0)Risk: pKa reductionNeedSol->OxetaneReduce LipophilicityIsopropylStrategy: Ring Opening (Isopropyl)(LogP +0.45)Risk: Metabolic LiabilityNeedPerm->IsopropylIncrease LipophilicityNMethylStrategy: N-Methylation(LogP +0.3)Benefit: Reduced H-Bond DonorsNeedPerm->NMethylMask PolarityFluoroStrategy: Fluorination(LogP Neutral/Slight +)Benefit: Metabolic BlockNeedMetab->FluoroBlock C-H Sites

Caption: Decision matrix for structural modification of the cyclopropyl scaffold based on ADME endpoints.

Experimental Protocols for Lipophilicity Assessment

To validate these values in your specific series, the following protocols are recommended.

Method A: Shake-Flask (Gold Standard)

This method is required for finalizing lead compounds, particularly when pKa effects (LogD) are critical.

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Dissolution: Dissolve the analog (~1 mg) in the water-saturated octanol phase.

  • Equilibration: Add an equal volume of octanol-saturated water (buffered to pH 7.4 for LogD or unbuffered for LogP).

  • Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
Method B: High-Throughput HPLC (Chromatographic Hydrophobicity Index)

Best for ranking large libraries of analogs rapidly.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Isocratic elution with varying MeOH/Water ratios containing 0.1% formic acid (for acidic pH) or ammonium bicarbonate (for neutral pH).

  • Calibration: Run a set of standards with known LogP values (e.g., toluene, benzene, caffeine).

  • Measurement: Determine the retention time (

    
    ) and calculate the capacity factor (
    
    
    ).
  • Correlation: Plot

    
     vs. known LogP to generate a calibration curve and interpolate the analog's value.
    

References

  • Jeffries, B., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Meanwell, N. A. (2016).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Compound Summary. (2024). "3-Amino-3-cyclopropylpropan-1-ol."[3][4][5][6][7] National Center for Biotechnology Information. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Amino-3-cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Resource for Laboratory Professionals in Research and Drug Development

This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-3-cyclopropylpropan-1-ol. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, ensuring the highest standards of laboratory safety and scientific integrity. The procedures outlined are based on the known hazards of similar chemical structures and available data for its hydrochloride salt, providing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns with prolonged contact.

  • Eye Damage/Irritation: Poses a risk of serious eye irritation and potential for severe damage.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Acute Oral Toxicity: Considered harmful if swallowed.

A thorough, site-specific risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving 3-Amino-3-cyclopropylpropan-1-ol.

Operation Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Solids Handling Nitrile or Neoprene Gloves (double-gloving recommended)Tightly fitting safety goggles and a face shield (8-inch minimum)NIOSH-approved respirator (e.g., N95 or higher)Lab coat, closed-toe shoes
Solution Preparation and Transfers Nitrile or Neoprene GlovesTightly fitting safety goggles and a face shieldNot generally required if handled in a certified chemical fume hoodLab coat, closed-toe shoes, chemical-resistant apron
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesTightly fitting safety goggles and a face shieldNIOSH-approved respirator with appropriate cartridgesChemical-resistant suit or apron over a lab coat, closed-toe shoes

Operational Plan: Safe Handling Procedures

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-Amino-3-cyclopropylpropan-1-ol, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Weighing and Solids Handling
  • Preparation: Before handling, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, container).

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound in a disposable weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the solid to the receiving vessel.

  • Cleanup: Clean the weighing area immediately with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation and Transfers
  • Solvent Addition: In the chemical fume hood, slowly add the solvent to the vessel containing the weighed compound.

  • Dissolution: If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid splashing.

  • Transfer: Use a pipette or a funnel for transferring the solution to another container to prevent spillage.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][3].

Disposal Plan

All waste containing 3-Amino-3-cyclopropylpropan-1-ol must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations[4].

Visualization of PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling 3-Amino-3-cyclopropylpropan-1-ol task_assessment Assess Task: - Scale - Potential for Aerosolization start->task_assessment is_solid Handling Solid? task_assessment->is_solid Weighing/ Transferring Solid is_solution Handling Solution? task_assessment->is_solution Preparing/ Transferring Solution is_spill Spill or Emergency? task_assessment->is_spill Emergency Situation ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves ppe_medium Enhanced PPE: - Lab Coat - Tightly-fitting Goggles - Double Nitrile Gloves ppe_high Maximum PPE: - Chemical Resistant Apron - Face Shield & Goggles - Respirator - Heavy-duty Gloves is_solid->ppe_medium Yes is_solution->ppe_low Yes, in fume hood is_spill->ppe_high Yes

Caption: PPE selection workflow for handling 3-Amino-3-cyclopropylpropan-1-ol.

References

  • 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety Data Sheet. (URL: [Link])

Sources

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